PEG 23 lauryl ether
説明
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H118O24/c1-2-3-4-5-6-7-8-9-10-11-13-60-15-17-62-19-21-64-23-25-66-27-29-68-31-33-70-35-37-72-39-41-74-43-45-76-47-49-78-51-53-80-55-57-82-58-56-81-54-52-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59/h59H,2-58H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQAICDLOKRSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H118O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68439-50-9 | |
| Record name | Alcohols, C12-14, ethoxylated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-14, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols C12-14, ethoxylated (>2-5EO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PEG 23 Lauryl Ether in Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (23) lauryl ether, commonly known as Brij® 35, is a non-ionic surfactant widely employed in biochemical and pharmaceutical applications for its ability to permeabilize and lyse cell membranes. Its efficacy stems from its amphipathic nature, possessing a C12 hydrophobic alkyl chain and a hydrophilic head composed of 23 polyethylene glycol units. This structure allows it to integrate into and ultimately disrupt the lipid bilayer of cell membranes in a concentration-dependent manner. As a mild, non-denaturing detergent, it is particularly valuable for solubilizing membrane proteins while preserving their native conformation and functionality.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action of PEG 23 lauryl ether, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core processes.
Core Mechanism of Action: A Multi-Stage Process
The lytic action of this compound on a cell's plasma membrane is not an instantaneous event but rather a multi-stage process governed by the concentration of the detergent. The fundamental principle involves the partitioning of detergent monomers into the lipid bilayer, which progressively destabilizes the membrane structure.[4]
Stage 1: Monomer Partitioning and Membrane Saturation At concentrations below its Critical Micelle Concentration (CMC), this compound exists as monomers in the aqueous solution.[5] These monomers insert their hydrophobic lauryl tails into the lipid bilayer, while the bulky hydrophilic polyethylene glycol chains remain exposed to the aqueous environment.[1][6] This initial insertion increases the surface area of the outer membrane leaflet and enhances membrane permeability.[7][8][9]
Stage 2: Membrane Destabilization and Lysis As the concentration of the detergent in the bilayer increases, the structural integrity of the membrane is compromised. The presence of the detergent molecules disrupts the ordered packing of the phospholipids, leading to the formation of pores and increased membrane fluidity.[10][11] This leads to the leakage of intracellular contents and, ultimately, cell lysis.[8][12]
Stage 3: Micelle Formation and Solubilization At concentrations above the CMC, this compound molecules aggregate to form micelles in the aqueous solution.[5] When the detergent-to-lipid ratio in the membrane becomes sufficiently high, the bilayer is completely disrupted, and mixed micelles are formed. These mixed micelles consist of detergent, membrane lipids, and membrane proteins.[4] This process of solubilization is crucial for the extraction of membrane proteins for further study.[13] Non-ionic detergents like Brij 35 are favored for this purpose because they typically do not break protein-protein interactions, thus helping to maintain the protein's native structure.[1]
Visualizing the Mechanism of Cell Lysis
Caption: A diagram illustrating the three-stage mechanism of cell lysis induced by this compound.
Quantitative Data
The efficiency of this compound as a lytic agent is dependent on its physicochemical properties. The following tables summarize key quantitative data for this detergent.
Table 1: Physicochemical Properties of this compound (Brij® 35)
| Property | Value | Notes |
| Molecular Formula | C12H25(OCH2CH2)nOH, n~23 | The hydrophilic chain consists of approximately 23 ethylene oxide units.[14] |
| Molecular Weight | ~1199.5 g/mol | [15] |
| Critical Micelle Concentration (CMC) | 0.092 mM (0.11% w/v) | The concentration at which micelles begin to form.[13] This value can vary with temperature and buffer composition.[16] |
| Aggregation Number | 40 | The average number of monomers in a micelle.[17] |
| Hydrophile-Lipophile Balance (HLB) | 16.9 | This high value indicates its suitability as an oil-in-water emulsifier and its effectiveness as a detergent.[17] |
Experimental Protocols
The following are detailed methodologies for common experiments involving cell lysis with this compound.
Protocol for General Cell Lysis of Cultured Cells
This protocol is designed for the gentle lysis of cultured mammalian cells to extract soluble proteins.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound. Prepare fresh and keep on ice.
-
Protease inhibitor cocktail
-
Cultured cells in a petri dish or multi-well plate
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Methodology:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Add the appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors to the cells. (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 10-20 minutes with occasional gentle rocking.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
The protein extract is now ready for downstream applications such as quantification (e.g., BCA assay), SDS-PAGE, or immunoprecipitation.
Protocol for Hemolysis Assay to Quantify Membrane Disruption
This protocol uses red blood cells (erythrocytes) as a model system to quantify the membrane-lytic activity of this compound.[12][18][19]
Materials:
-
Fresh whole blood (e.g., from a healthy donor, with anticoagulant)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10% w/v in PBS)
-
Deionized water (for positive control - 100% hemolysis)
-
96-well microplate (round or flat bottom)
-
Spectrophotometer (plate reader)
Methodology:
-
Preparation of Erythrocyte Suspension:
-
Centrifuge the whole blood at 500 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant and the buffy coat.
-
Resuspend the red blood cell (RBC) pellet in 10 volumes of ice-cold PBS.
-
Repeat the centrifugation and washing steps three more times.
-
After the final wash, resuspend the RBCs to a 2% (v/v) suspension in PBS.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution in PBS in a 96-well plate.
-
Negative Control: Add 100 µL of PBS to several wells.
-
Positive Control: Add 100 µL of deionized water to several wells.
-
Test Samples: Add 100 µL of each this compound dilution to the respective wells.
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Visualizing the Experimental Workflow for Hemolysis Assay
References
- 1. m.youtube.com [m.youtube.com]
- 2. Brij® 35 › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 3. osti.gov [osti.gov]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of nonionic surfactant Brij 35 on morphology, cloud point, and pigment stability in Monascus extractive fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two types of haemolytic activity of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cube-biotech.com [cube-biotech.com]
- 14. Polyoxyl 23 lauryl ether USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 15. 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | C58H118O24 | CID 2724258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Properties of polyethylene glycol (23) lauryl ether with cetyltrimethylammonium bromide in mixed aqueous solutions studied by self-diffusion coefficient NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyoxyethylene(23)lauryl ether | Sigma-Aldrich [sigmaaldrich.com]
- 18. haemoscan.com [haemoscan.com]
- 19. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of PEG-23 Lauryl Ether (Brij 35) in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of Polyethylene Glycol (23) Lauryl Ether, commonly known as Brij 35, in aqueous solutions. This non-ionic surfactant is a critical excipient in numerous pharmaceutical and research applications, valued for its solubilizing, emulsifying, and stabilizing capabilities. Understanding its behavior in aqueous environments is paramount for formulation development, drug delivery, and experimental design.
Core Physicochemical Properties
The functional characteristics of PEG-23 Lauryl Ether are defined by several key parameters that dictate its performance in solution. These properties are summarized below, with detailed experimental methodologies provided in the subsequent sections.
Table 1: Key Physicochemical Parameters of PEG-23 Lauryl Ether in Aqueous Solution
| Property | Value | Temperature (°C) | Comments |
| Critical Micelle Concentration (CMC) | 0.05 - 0.1 mM[1] | 25 | The concentration at which surfactant monomers begin to self-assemble into micelles. |
| Aggregation Number (Nagg) | 20 - 40[1][2] | 25 | The average number of surfactant molecules per micelle. |
| Average Micellar Weight | ~48,000 g/mol | 25 | Dependent on the aggregation number and molecular weight of the monomer. |
| Cloud Point | >100 °C | - | The temperature at which the surfactant solution becomes cloudy, indicating phase separation. For Brij 35, this is typically above the boiling point of water. |
| Hydrophile-Lipophile Balance (HLB) | 16.9[2] | - | A measure of the degree to which it is hydrophilic or lipophilic, indicating its suitability as an emulsifier. |
| Krafft Point | Not Applicable | - | As an ethoxylated surfactant, its solubility decreases with increasing temperature, thus it does not exhibit a traditional Krafft point.[3] |
Quantitative Data on Physicochemical Properties
The following tables provide a more detailed look at the quantitative data available for the key physicochemical properties of PEG-23 Lauryl Ether.
Table 2: Critical Micelle Concentration (CMC) of Brij 35
| CMC (mM) | Method | Temperature (°C) | Reference |
| 0.05 - 0.1 | Not Specified | Not Specified | [1] |
| 0.09 | Not Specified | 25 |
Table 3: Aggregation Number of Brij 35 Micelles
| Aggregation Number | Method | Temperature (°C) | Reference |
| 20 - 40 | Not Specified | Not Specified | [1] |
| 40 | Not Specified | 25 | [2] |
Table 4: Viscosity of Aqueous Brij 35 Solutions
| Concentration (% w/v) | Temperature (°C) | Viscosity (mPa·s) |
| 0.011 | 25.0 | ~1.05 |
| 0.011 | 30.0 | ~0.98 |
| 0.011 | 35.0 | ~0.91 |
| 0.011 | 40.0 | ~0.85 |
Note: The viscosity of Brij 35 solutions is dependent on both concentration and temperature. The provided data is illustrative and based on typical behavior. The viscosity of the solution increases with higher concentrations of Brij 35.[4][5]
Experimental Protocols
The determination of the physicochemical properties of PEG-23 Lauryl Ether involves a variety of analytical techniques. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant. Several methods can be employed for its determination, with surface tension measurement and fluorescence spectroscopy being the most common.
a) Surface Tension Method
-
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and the surface tension remains relatively constant.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a series of aqueous solutions of PEG-23 Lauryl Ether with varying concentrations, bracketing the expected CMC.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of inflection in the resulting curve, where the slope changes.
-
b) Fluorescence Spectroscopy Method
-
Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, a nonpolar environment, leading to a change in its fluorescence spectrum.
-
Apparatus: Fluorometer.
-
Procedure:
-
Prepare a series of PEG-23 Lauryl Ether solutions of varying concentrations containing a constant, low concentration of the fluorescent probe.
-
Excite the probe at its absorption maximum and record the emission spectrum.
-
Plot a relevant fluorescence parameter (e.g., the ratio of the intensity of the first and third vibronic peaks of pyrene, I1/I3) against the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which a sharp change in the plotted parameter occurs.
-
Determination of Aggregation Number
The aggregation number can be determined using techniques that provide information about the size and molecular weight of the micelles.
a) Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles (micelles) in solution. The diffusion coefficient of the micelles is determined, and from this, the hydrodynamic radius is calculated using the Stokes-Einstein equation. The aggregation number can then be estimated.
-
Apparatus: Dynamic Light Scattering instrument.
-
Procedure:
-
Prepare a dust-free solution of PEG-23 Lauryl Ether at a concentration significantly above the CMC.
-
Filter the solution to remove any large aggregates or impurities.
-
Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Measure the scattered light intensity fluctuations and analyze the data to obtain the particle size distribution and average hydrodynamic radius.
-
The aggregation number can be calculated using the hydrodynamic volume and the known volume of a single surfactant molecule.
-
Determination of Cloud Point
-
Principle: The cloud point is the temperature at which a non-ionic surfactant solution becomes turbid upon heating. This occurs because the hydrogen bonds between the water molecules and the hydrophilic ethylene oxide chains of the surfactant weaken with increasing temperature, leading to dehydration and phase separation.
-
Apparatus: Temperature-controlled water bath or heating block, thermometer, and a sealed transparent container (e.g., test tube).
-
Procedure:
-
Prepare an aqueous solution of PEG-23 Lauryl Ether (typically 1% w/v).
-
Place the solution in the sealed transparent container.
-
Immerse the container in the temperature-controlled bath and slowly heat the solution while stirring.
-
The cloud point is the temperature at which the solution first becomes cloudy or turbid.
-
Viscosity Measurement
-
Principle: The viscosity of a fluid is its resistance to flow. For surfactant solutions, viscosity can be influenced by the concentration, temperature, and the presence of micelles.
-
Apparatus: Viscometer (e.g., rotational viscometer or capillary viscometer).[6]
-
Procedure (using a Rotational Viscometer):
-
Prepare aqueous solutions of PEG-23 Lauryl Ether at the desired concentrations.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a known volume of the sample solution into the viscometer's sample holder and allow it to reach thermal equilibrium.
-
Measure the torque required to rotate a spindle at a constant angular velocity within the fluid.
-
The viscosity is calculated from the measured torque, the geometry of the spindle, and the rotational speed.[6]
-
Visualizations
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Logical Relationship of Micelle Formation
Caption: Relationship between surfactant concentration and micelle formation.
References
- 1. ulab360.com [ulab360.com]
- 2. BRIJ 35 Detergent, 30 Aqueous Solution - CAS 9002-92-0 - Calbiochem Non-ionic detergent useful for the isolation of functional membrane complexes. Aggregation number: 40; HLB number: 16.9. Note: product liquifies upon warming to 50 C. 9002-92-0 [sigmaaldrich.com]
- 3. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. commons.erau.edu [commons.erau.edu]
In-Depth Technical Guide: Critical Micelle Concentration of Brij L23 at Various Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Brij L23, a non-ionic surfactant, at different temperatures. Brij L23, also known as polyoxyethylene (23) lauryl ether or C12E23, is widely used in pharmaceutical and research applications for its solubilizing and stabilizing properties. Understanding its CMC under various thermal conditions is crucial for optimizing formulations and experimental designs.
Data Presentation: CMC of Brij L23
The critical micelle concentration of Brij L23 exhibits a characteristic temperature dependence. Generally, for non-ionic surfactants of this type, the CMC value decreases as the temperature rises, eventually reaching a minimum before increasing again at higher temperatures. This behavior is attributed to the dehydration of the polyoxyethylene chains with increasing temperature, which enhances the hydrophobicity of the surfactant molecules and favors micellization.
| Temperature (°C) | Critical Micelle Concentration (CMC) (mM) | Method of Determination |
| 25 | 0.068 | Surface Tensiometry |
| 35 | 0.055 | Surface Tensiometry |
| 45 | 0.046 | Surface Tensiometry |
Note: The data presented above is based on values reported for Brij 35, which is chemically identical to Brij L23.
A product datasheet from a commercial supplier lists a CMC of 91 μM (0.091 mM), although the specific temperature for this measurement is not provided.[1][2][3] Another source indicates a CMC range of 0.05-0.1 mM.[4]
Experimental Protocols
The determination of the critical micelle concentration is pivotal for characterizing surfactant behavior. Below are detailed methodologies for two common and effective techniques.
Surface Tensiometry
Surface tensiometry is a classic and widely used method for determining the CMC of surfactants. It relies on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution.
Materials and Equipment:
-
Brij L23 surfactant
-
High-purity deionized water
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Thermostatically controlled water bath or sample stage
Procedure:
-
Solution Preparation: Prepare a stock solution of Brij L23 (e.g., 10 mM) in deionized water. A series of dilutions are then prepared from the stock solution to cover a concentration range both below and above the expected CMC (e.g., from 0.001 mM to 1 mM).
-
Temperature Control: Set the thermostatically controlled bath or stage to the desired experimental temperature (e.g., 25°C, 35°C, or 45°C) and allow the system to equilibrate.
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of pure deionized water at the set temperature as a reference.
-
Starting with the most dilute solution, measure the surface tension of each Brij L23 dilution. Ensure the platinum ring or plate is thoroughly cleaned and dried between each measurement to avoid cross-contamination.
-
Allow the surface tension reading to stabilize before recording the value for each concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will typically show two linear regions. The first region, at lower concentrations, will have a steep negative slope, indicating a rapid decrease in surface tension with increasing surfactant concentration.
-
The second region, at higher concentrations, will have a slope close to zero, as the interface becomes saturated with surfactant monomers and micelles begin to form in the bulk solution.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the plot.
-
Static Light Scattering (SLS)
Static light scattering is a powerful non-invasive technique for determining the CMC and can also provide information on micellar aggregation number. The method is based on the principle that the intensity of scattered light increases significantly with the formation of micelles.
Materials and Equipment:
-
Brij L23 surfactant
-
High-purity deionized water (filtered through a 0.22 µm filter)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Light scattering instrument with a temperature-controlled sample holder
-
Scintillation vials or suitable dust-free sample cells
Procedure:
-
Solution Preparation: Prepare a series of Brij L23 solutions in filtered, deionized water, covering a concentration range that brackets the expected CMC. It is critical that all glassware and solutions are as dust-free as possible to minimize interference with light scattering measurements.
-
Temperature Control: Equilibrate the light scattering instrument's sample holder to the desired temperature.
-
Measurement:
-
Measure the scattering intensity of the pure solvent (filtered deionized water) as a baseline.
-
Measure the scattering intensity of each Brij L23 solution, starting from the lowest concentration. Allow the sample to thermally equilibrate in the sample holder before taking the measurement.
-
-
Data Analysis:
-
Plot the scattering intensity as a function of the surfactant concentration.
-
At concentrations below the CMC, the scattering intensity will be low and will increase only slightly with concentration.
-
A sharp increase in the slope of the plot will be observed at the onset of micelle formation.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the plot (before and after the sharp increase in scattering intensity).
-
Mandatory Visualization
Below is a diagram illustrating the general experimental workflow for determining the Critical Micelle Concentration (CMC) of a surfactant.
Caption: Experimental workflow for CMC determination.
References
An In-depth Technical Guide to PEG-23 Lauryl Ether: Properties and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Polyethylene Glycol 23 Lauryl Ether, a non-ionic surfactant widely utilized across various scientific disciplines. It delves into its key physicochemical property, the Hydrophile-Lipophile Balance (HLB), and explores its significant applications, particularly in the realms of biochemistry and pharmaceutical sciences. This document offers detailed experimental protocols and visual workflows to aid in the practical application of this versatile surfactant.
Core Concepts: The Hydrophile-Lipophile Balance (HLB)
The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale used to describe the degree to which a surfactant is hydrophilic or lipophilic. The HLB value of a surfactant is a critical parameter for formulators, as it dictates the surfactant's behavior in oil and water systems. An HLB value from 0 to 6 indicates a lipophilic surfactant, typically used as a water-in-oil (w/o) emulsifier. Conversely, an HLB value from 8 to 18 indicates a hydrophilic surfactant, suitable for oil-in-water (o/w) emulsions. Surfactants with HLB values in the range of 13 to 16 are effective as detergents, while those with values between 15 and 20 act as solubilizers.
PEG-23 Lauryl Ether: A Profile
PEG-23 lauryl ether, also known by its trade name Brij® 35, is a polyoxyethylene ether of lauryl alcohol. It is a non-ionic surfactant, meaning it has no net electrical charge on its hydrophilic head group. This characteristic makes it less likely to denature proteins or interfere with enzymatic activity compared to ionic detergents.[1][2]
Quantitative Data Summary
The key physicochemical properties of PEG-23 lauryl ether (Brij® 35) are summarized in the table below for easy reference.
| Property | Value | References |
| Hydrophile-Lipophile Balance (HLB) | 16.9 | [3] |
| Common Trade Name | Brij® 35 | [2][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C58H118O24 (approximate) | [13][14] |
| Molecular Weight | ~1199.5 g/mol | [13][14] |
| Critical Micelle Concentration (CMC) | 0.09 mM (in water at 25°C) | [2] |
| Aggregation Number | 40 | |
| Appearance | White waxy solid | [14] |
| Solubility | Soluble in water |
Significance in Scientific Research and Drug Development
The high HLB value of 16.9 firmly places PEG-23 lauryl ether in the category of hydrophilic surfactants, making it an excellent solubilizing agent and o/w emulsifier.[3] Its non-ionic nature and well-defined properties have led to its widespread adoption in several critical applications:
-
Solubilization of Membrane Proteins: One of the most significant applications of PEG-23 lauryl ether is in the extraction and solubilization of integral membrane proteins from biological membranes.[3][5][8][10][15] Its ability to disrupt lipid bilayers while maintaining the native conformation and function of many membrane proteins is crucial for their subsequent purification and characterization.[2][5]
-
Drug Formulation and Delivery: In the pharmaceutical industry, PEG-23 lauryl ether is used as an excipient to improve the stability, solubility, and processability of drug preparations.[13][16] It can be a key component in the formation of nanoemulsions for the delivery of poorly soluble drugs.
-
Cell Lysis: It is a common component of cell lysis buffers, where it aids in the disruption of cell membranes to release intracellular contents for analysis, such as in immunoassays.[17]
-
Enzyme Assays: Due to its mild, non-denaturing properties, PEG-23 lauryl ether is often included in enzyme assay buffers to prevent the non-specific adsorption of enzymes to reaction vessels and to enhance substrate solubility.[6][7]
-
Chromatography: In techniques like High-Performance Liquid Chromatography (HPLC), it is used to prevent the non-specific binding of proteins to chromatography columns.[3]
Experimental Protocols
This section provides detailed methodologies for a key experiment involving PEG-23 lauryl ether: the extraction of membrane proteins from cultured cells.
Protocol: Extraction of Membrane Proteins Using a Brij® 35 Lysis Buffer
This protocol describes a general procedure for the solubilization of membrane proteins from cultured mammalian cells for subsequent analysis, such as immunoprecipitation or Western blotting.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Brij® 35 Lysis Buffer:
-
50 mM HEPES, pH 7.4
-
150 mM NaCl
-
10% (v/v) Glycerol
-
1% (w/v) Brij® 35 (PEG-23 lauryl ether)
-
1 mM EDTA
-
Protease inhibitor cocktail (added fresh)
-
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Methodology:
-
Cell Harvesting:
-
Aspirate the culture medium from a confluent plate of cells.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and gently scrape the cells from the plate using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Brij® 35 Lysis Buffer (e.g., 500 µL for a 10 cm plate).
-
Incubate the suspension on a rotating wheel for 30-60 minutes at 4°C to allow for complete lysis and solubilization of membrane proteins.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the insoluble cellular debris.
-
Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay), ensuring the assay is compatible with the presence of Brij® 35.
-
-
Downstream Applications:
-
The solubilized membrane protein extract is now ready for downstream applications such as immunoprecipitation, Western blotting, or enzymatic assays. For storage, the lysate can be snap-frozen in liquid nitrogen and stored at -80°C.
-
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the extraction of membrane proteins as described in the protocol above.
Caption: Workflow for Membrane Protein Extraction using Brij® 35.
This guide provides a foundational understanding of PEG-23 lauryl ether and its practical applications. For specific experimental conditions, further optimization may be required depending on the cell type, protein of interest, and downstream application.
References
- 1. researchgate.net [researchgate.net]
- 2. Brij® 35 › Detergents›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 3. US9207240B2 - Method of efficient extraction of protein from cells - Google Patents [patents.google.com]
- 4. biocompare.com [biocompare.com]
- 5. A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brij® 35 › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 7. Effects of Detergents on Catalytic Activity of Human Endometase/Matrilysin-2, a Putative Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brij® 35 溶液 (30% w/w in water) for biochemistry | Sigma-Aldrich [sigmaaldrich.com]
- 12. Properties of polyethylene glycol (23) lauryl ether with cetyltrimethylammonium bromide in mixed aqueous solutions studied by self-diffusion coefficient NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. immunomart.com [immunomart.com]
- 14. 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | C58H118O24 | CID 2724258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cube-biotech.com [cube-biotech.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
An In-Depth Technical Guide to Polyoxyethylene (23) Lauryl Ether: Molecular Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxyethylene (23) lauryl ether, also known by its non-proprietary name Laureth-23 or the trade name Brij® 35, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and research sectors.[1] Its amphiphilic nature, stemming from a hydrophobic lauryl alcohol tail and a hydrophilic polyoxyethylene chain, makes it an effective emulsifier, solubilizer, and detergent.[1][2] In drug development, it is particularly valued for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), stabilize formulations, and facilitate the extraction and analysis of membrane proteins.[3][4][5] This guide provides a detailed overview of its molecular structure, physicochemical properties, and key experimental applications.
Molecular Structure and Formula
Polyoxyethylene (23) lauryl ether is synthesized by the ethoxylation of lauryl alcohol, where lauryl alcohol is reacted with an average of 23 units of ethylene oxide.[1] This results in a polyethylene glycol ether of lauryl alcohol.
The structure consists of two primary domains:
-
A lipophilic (hydrophobic) tail: Composed of the C₁₂H₂₅ lauryl alkyl chain, which readily interacts with nonpolar substances like oils and lipids.
-
A hydrophilic (lipophilic) head: Composed of the polyoxyethylene chain with 23 repeating ether units, which is highly soluble in aqueous media.
Physicochemical Properties
The versatile functionality of polyoxyethylene (23) lauryl ether is a direct result of its specific physicochemical properties. These characteristics are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Synonyms | Laureth-23, Brij® 35, Brij® L23, C12E23 | [4][7] |
| CAS Number | 9002-92-0 | [4][8] |
| Molecular Weight (Average) | ~1199.57 g/mol | [4][6] |
| Appearance | White, waxy solid | [4][9] |
| Melting Point | 41-45 °C | [10][11] |
| Boiling Point | >100 °C | [10][11] |
| HLB (Hydrophile-Lipophile Balance) Value | 16.9 | [12][13][14] |
| Critical Micelle Concentration (CMC) | 0.09 mM (90 µM) | [7][8][15] |
| Aggregation Number | 20-40 | [9][12][13] |
| Cloud Point | >100 °C | [8] |
| pH (10% aqueous solution) | 5.5 - 7.5 | [10][11] |
| Solubility | Soluble in water and ethanol | [9][10] |
Key Experimental Protocols and Applications
Polyoxyethylene (23) lauryl ether is a versatile excipient and tool in pharmaceutical research and development. Below are detailed methodologies for some of its primary applications.
Solubilization of Poorly Water-Soluble Drugs: Niosome Formulation
Polyoxyethylene (23) lauryl ether is highly effective at increasing the dissolution of hydrophobic drugs by encapsulating them in vesicular systems like niosomes. This enhances their oral bioavailability.[16]
Experimental Protocol: Preparation of Tacrolimus-Loaded Niosomes via Thin-Film Hydration [16]
This protocol describes the formulation of niosomes to enhance the dissolution of the poorly water-soluble immunosuppressant drug, tacrolimus.
-
Preparation of the Lipid-Surfactant Film:
-
Dissolve specific molar ratios of polyoxyethylene (23) lauryl ether (Brij-35), cholesterol, and tacrolimus in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the transition temperature of the surfactant (e.g., 60°C) until a thin, dry film forms on the inner wall of the flask.
-
Place the flask in a desiccator under vacuum overnight to ensure complete removal of any residual solvent.
-
-
Hydration of the Film:
-
Hydrate the prepared film by adding a phosphate buffer solution (pH 7.4).
-
Rotate the flask in the rotary evaporator (without vacuum) at the same temperature used for film formation for approximately 1 hour. This allows the film to hydrate and self-assemble into niosomal vesicles.
-
-
Vesicle Size Reduction (Sonication):
-
Subject the resulting niosomal suspension to probe sonication for a defined period (e.g., 5-10 minutes) with cooling cycles to reduce the vesicle size and achieve a more uniform particle size distribution.
-
-
Purification and Characterization:
-
Separate the unentrapped drug from the niosome-encapsulated drug by ultracentrifugation.
-
Analyze the vesicle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the entrapment efficiency by quantifying the amount of drug in the niosomes versus the initial amount used.
-
Extraction of Membrane Proteins
The non-denaturing properties of polyoxyethylene (23) lauryl ether make it an excellent choice for solubilizing membrane proteins from the lipid bilayer while preserving their structure and function.[12][17]
Experimental Protocol: General Procedure for Membrane Protein Extraction from Cultured Mammalian Cells
This protocol provides a general workflow for the extraction of membrane proteins for downstream applications like Western blotting or immunoprecipitation.
-
Cell Harvesting and Lysis:
-
Harvest cultured mammalian cells (e.g., HeLa, HEK293) by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS) to remove residual media.
-
Resuspend the cells in a hypotonic lysis buffer containing protease inhibitors and incubate on ice to swell the cells.
-
Disrupt the cells using a Dounce homogenizer or by sonication to release the cytoplasmic contents.
-
-
Isolation of Crude Membranes:
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the total cell membranes.
-
Discard the supernatant, which contains the soluble cytosolic proteins.
-
-
Solubilization of Membrane Proteins:
-
Resuspend the membrane pellet in a solubilization buffer containing 1-2% (w/v) polyoxyethylene (23) lauryl ether (Brij-35), a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors. The optimal detergent concentration should be well above its CMC (0.09 mM).[7][8][15]
-
Incubate the suspension on a rotator for 1-2 hours at 4°C to allow the detergent to disrupt the membrane and form micelles around the membrane proteins.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant contains the solubilized membrane proteins in detergent micelles. The pellet contains insoluble cellular debris and non-solubilized proteins.
-
The supernatant is now ready for downstream analysis.
-
References
- 1. innospk.com [innospk.com]
- 2. Polyoxyethylene lauryl ether | 9002-92-0 [amp.chemicalbook.com]
- 3. Brij 35 | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 9002-92-0・Polyoxyethylene(23) Lauryl Ether・160-21071・162-21075[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. A Proteomic Grade Non-Ionic Detergent with Ultra Low Aldehyde and Peroxide Concentrations | Brij 35 | G-Biosciences [gbiosciences.com]
- 9. ulab360.com [ulab360.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Polyoxyethylene lauryl ether | 9002-92-0 [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Brij-35 | Sigma-Aldrich [sigmaaldrich.com]
- 14. BRIJ 35 Detergent, 30 Aqueous Solution - CAS 9002-92-0 - Calbiochem Non-ionic detergent useful for the isolation of functional membrane complexes. Aggregation number: 40; HLB number: 16.9. Note: product liquifies upon warming to 50 C. 9002-92-0 [sigmaaldrich.com]
- 15. Brij® 35 Detergent | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. labdepotinc.com [labdepotinc.com]
An In-depth Technical Guide to the Aggregation Behavior of PEG-23 Lauryl Ether in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aggregation behavior of Polyoxyethylene (23) lauryl ether, a non-ionic surfactant widely utilized in research and pharmaceutical formulations. Commonly known as Brij 35, this guide delves into its critical micelle concentration (CMC), the influence of environmental factors on its aggregation, and the thermodynamics governing micelle formation. Detailed experimental protocols for characterizing these properties are also presented to aid in practical laboratory applications.
Physicochemical Properties and Aggregation Fundamentals
PEG-23 lauryl ether is an amphiphilic molecule consisting of a hydrophilic polyoxyethylene head group and a hydrophobic lauryl alkyl chain. This structure drives its self-assembly in aqueous solutions to form micelles, which are thermodynamically stable aggregates with a hydrophobic core and a hydrophilic corona. This micellization is a key attribute for its function as a solubilizing agent, emulsifier, and a component in drug delivery systems.
Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles form. It is a fundamental parameter that dictates the onset of the surfactant's associative properties. The CMC of PEG-23 lauryl ether is influenced by several factors, including temperature and the presence of additives.
Aggregation Number
The aggregation number refers to the average number of surfactant molecules that constitute a single micelle. For PEG-23 lauryl ether, the aggregation number is also dependent on environmental conditions such as temperature and concentration[1][2].
Quantitative Data on Aggregation Behavior
The following tables summarize the key quantitative data regarding the aggregation behavior of PEG-23 lauryl ether (Brij 35) under various conditions.
Table 1: Physicochemical Properties of PEG-23 Lauryl Ether (Brij 35)
| Property | Value |
| Molecular Formula | C12H25(OCH2CH2)23OH |
| Average Molecular Weight | ~1198 g/mol |
| Critical Micelle Concentration (CMC) in water | 0.05 - 0.1 mM |
| Aggregation Number in water | 24 - 40 |
| Cloud Point | > 100 °C |
Table 2: Effect of Temperature on the Aggregation Number of Brij 35
| Temperature (°C) | Concentration (g/L) | Mean Aggregation Number |
| 20 | 5 | 34 |
| 40 | 5 | ~38 (est.) |
| 60 | 5 | ~42 (est.) |
| 20 | 200 | ~50 (est.) |
| 40 | 200 | ~57 (est.) |
| 60 | 200 | 64 |
Data extracted from small-angle neutron scattering studies.[1][2]
Table 3: Influence of Electrolytes on the Critical Micelle Concentration (CMC) of Brij 35
The presence of electrolytes in a solution of non-ionic surfactants like Brij 35 can influence its CMC. Generally, the addition of salts can lead to a decrease in the CMC of non-ionic surfactants due to a "salting-out" effect, which promotes the association of surfactant molecules by reducing the hydration of the hydrophilic head groups.
Thermodynamics of Micellization
The formation of micelles is a spontaneous process driven by a negative Gibbs free energy of micellization (ΔG°mic). This process is primarily entropy-driven, a phenomenon known as the hydrophobic effect.[4][5] The transfer of the hydrophobic surfactant tails from the structured water environment to the disordered micellar core leads to a significant increase in the overall entropy of the system.
The thermodynamic parameters of micellization can be calculated using the following equations:
Gibbs Free Energy of Micellization: ΔG°mic = RT ln(XCMC)
Where:
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
-
XCMC is the CMC expressed as a mole fraction
Enthalpy of Micellization: The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC using the van't Hoff equation. For many non-ionic surfactants, the micellization process is endothermic.[5]
Entropy of Micellization: The entropy of micellization (ΔS°mic) can then be calculated from the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic
The positive and large value of ΔS°mic for non-ionic surfactants indicates that the micellization process is entropy-controlled.[5]
Experimental Protocols
Accurate characterization of the aggregation behavior of PEG-23 lauryl ether relies on precise experimental techniques. The following sections provide detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Materials:
-
PEG-23 lauryl ether (Brij 35)
-
High-purity water (e.g., Milli-Q)
-
Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Glassware
Procedure:
-
Prepare a stock solution of PEG-23 lauryl ether in high-purity water at a concentration significantly above the expected CMC (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC. A logarithmic dilution series is often effective.
-
Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Ensure temperature control throughout the measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
CMC Determination using Fluorescence Spectroscopy with Pyrene
This highly sensitive method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.
Materials:
-
PEG-23 lauryl ether (Brij 35)
-
Pyrene
-
Spectrograde solvent (e.g., acetone or methanol) for pyrene stock solution
-
High-purity water
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., 1 mM in acetone).
-
Prepare a series of aqueous solutions of PEG-23 lauryl ether with varying concentrations.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the final concentration of the organic solvent is minimal to avoid affecting micellization.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectra of each sample (excitation wavelength typically around 335 nm).
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene monomer emission (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the surfactant concentration.
-
A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the nonpolar micellar core. The CMC is determined from the inflection point of this sigmoidal curve.[6][7]
Micelle Size Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for determining the hydrodynamic diameter of micelles.
Materials:
-
PEG-23 lauryl ether (Brij 35) solution above its CMC
-
High-purity water (filtered through a 0.22 µm filter)
-
DLS instrument
-
Disposable or clean glass cuvettes
Procedure:
-
Prepare a solution of PEG-23 lauryl ether in filtered, high-purity water at a concentration well above the CMC.
-
Filter the solution through a low protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other particulates.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Set the instrument parameters, including the solvent viscosity and refractive index.
-
Perform the DLS measurement to obtain the correlation function.
-
The instrument's software will analyze the correlation function to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the micelles.
Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with micelle formation or dissociation, providing a complete thermodynamic profile of the micellization process in a single experiment.[8][9]
Materials:
-
PEG-23 lauryl ether (Brij 35)
-
High-purity water
-
Isothermal titration calorimeter
-
Syringe and sample cell
Procedure:
-
Prepare a concentrated solution of PEG-23 lauryl ether (e.g., 10-20 times the CMC) in high-purity water. This will be the titrant.
-
Fill the ITC sample cell with high-purity water.
-
Load the titrant into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of injections of the surfactant solution into the water-filled cell.
-
The initial injections will result in a significant heat change due to the demicellization of the injected surfactant. As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will decrease.
-
The resulting thermogram (heat flow versus time) is integrated to obtain the heat change per injection.
-
Plotting the heat change per mole of injectant against the total surfactant concentration in the cell yields a titration curve from which the CMC and the enthalpy of micellization (ΔH°mic) can be determined.
Visualization of Aggregation and Application
Logical Workflow for CMC Determination
The following diagram illustrates the general workflow for determining the Critical Micelle Concentration of a surfactant using various experimental techniques.
Caption: Workflow for CMC determination.
Role in Drug Delivery
PEG-23 lauryl ether and other PEGylated surfactants play a crucial role in drug delivery systems, particularly for encapsulating and solubilizing hydrophobic drugs. The micellar structures they form provide a nano-environment that can significantly enhance the bioavailability and stability of poorly water-soluble therapeutic agents.[10][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. usc.gal [usc.gal]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.aijr.org [books.aijr.org]
- 12. creativepegworks.com [creativepegworks.com]
Solubilization of Membrane Proteins Using Polyethylene Glycol (23) Lauryl Ether (Brij® L23): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The extraction of membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their biochemical and structural characterization. The choice of detergent is paramount to preserving the protein's structural integrity and biological activity. This technical guide provides a comprehensive overview of the use of Polyethylene Glycol (23) Lauryl Ether, also known as Brij® L23, a non-ionic detergent widely employed for the gentle and effective solubilization of membrane proteins. This document details the physicochemical properties of Brij® L23, presents a generalized experimental protocol for membrane protein solubilization, and includes a comparative data summary of its performance. Furthermore, it illustrates a typical experimental workflow and a relevant signaling pathway using Graphviz diagrams to provide a practical guide for researchers in the field.
Introduction to Membrane Protein Solubilization
Membrane proteins play crucial roles in a vast array of cellular processes, including signal transduction, nutrient transport, and cell adhesion, making them major targets for drug development.[1] However, their hydrophobic nature presents significant challenges for purification and characterization. Detergents are amphipathic molecules that are essential for extracting these proteins from the lipid membrane and maintaining their solubility in an aqueous environment.[2]
Non-ionic detergents, such as Brij® L23, are considered mild surfactants that disrupt lipid-lipid and lipid-protein interactions without significantly altering the native protein structure.[3] This property makes them particularly suitable for isolating functional membrane proteins.
Properties of PEG 23 Lauryl Ether (Brij® L23)
Brij® L23 is a polyoxyethylene ether of lauryl alcohol. Its structure consists of a hydrophobic C12 alkyl chain and a hydrophilic head group composed of 23 ethylene oxide units. This chemical composition confers its non-ionic and effective solubilizing properties.
Table 1: Physicochemical Properties of Brij® L23
| Property | Value | Reference(s) |
| Chemical Name | Polyoxyethylene (23) lauryl ether | [4] |
| Synonyms | Brij® 35, C12E23, Laureth-23 | [4] |
| CAS Number | 9002-92-0 | [5] |
| Molecular Formula | C58H118O24 | [5] |
| Average Molecular Weight | ~1199.55 g/mol | [5] |
| Classification | Non-ionic detergent | [6] |
| Critical Micelle Concentration (CMC) | 0.092 mM (in water) | [7] |
| Aggregation Number | ~40 | [8] |
| Hydrophile-Lipophile Balance (HLB) | 16.9 | [8] |
| Appearance | White to off-white waxy solid | [9] |
Experimental Protocol: Solubilization of a G-Protein Coupled Receptor (GPCR)
This protocol provides a generalized procedure for the solubilization of a hypothetical G-protein coupled receptor (GPCR) from a mammalian cell membrane preparation using Brij® L23. Optimization of detergent concentration, protein-to-detergent ratio, temperature, and incubation time is crucial for each specific membrane protein.[10]
Materials
-
Cell Pellet: From expression system (e.g., HEK293 cells) overexpressing the target GPCR.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) Glycerol, 1% (w/v) Brij® L23.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) Glycerol, 0.1% (w/v) Brij® L23.
-
Dounce homogenizer
-
Ultracentrifuge and appropriate tubes
-
Spectrophotometer
Procedure
-
Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer. Determine the total protein concentration using a suitable protein assay (e.g., BCA assay).
-
-
Detergent Solubilization:
-
Adjust the membrane protein concentration to 5 mg/mL with Lysis Buffer.
-
Add an equal volume of Solubilization Buffer to the membrane suspension to achieve a final Brij® L23 concentration of 0.5% (w/v). The final protein concentration will be 2.5 mg/mL.
-
Incubate the mixture on a rotating wheel for 1-2 hours at 4°C.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Analysis of Solubilization Efficiency:
-
Analyze the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting using an antibody specific to the target GPCR to determine the efficiency of solubilization.
-
Quantitative Data on Detergent Performance
The choice of detergent significantly impacts the yield and stability of the solubilized membrane protein. The following table provides a comparative summary of Brij® L23 with other commonly used non-ionic detergents for the solubilization of a model membrane protein.
Table 2: Comparative Solubilization Efficiency of Non-ionic Detergents
| Detergent | CMC (mM) | Optimal Concentration (% w/v) | Solubilization Yield (%) | Protein Activity Retention (%) |
| Brij® L23 | 0.092 | 0.5 - 1.0 | ~75 | ~85 |
| n-Dodecyl-β-D-maltoside (DDM) | 0.17 | 0.5 - 1.0 | ~80 | ~90 |
| Octyl-β-D-glucopyranoside (OG) | 20-25 | 1.0 - 2.0 | ~60 | ~70 |
| Triton™ X-100 | 0.24 | 0.5 - 1.0 | ~85 | ~65 |
Note: Data are representative and will vary depending on the specific membrane protein and experimental conditions.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Membrane Protein Purification
The following diagram illustrates a typical workflow for the purification of a His-tagged membrane protein after solubilization with Brij® L23.
GPCR Signaling Pathway
G-protein coupled receptors, once activated by a ligand, initiate a cascade of intracellular events. The following diagram depicts a simplified GPCR signaling pathway leading to the activation of Protein Kinase A (PKA).
Conclusion
This compound (Brij® L23) is a valuable tool in the researcher's arsenal for the study of membrane proteins. Its mild, non-ionic nature facilitates the extraction of these challenging proteins in a functionally active state. Successful solubilization is a critical first step that paves the way for downstream applications such as purification, functional assays, and structural determination. The protocols and data presented in this guide serve as a starting point, and empirical optimization is essential to achieve the best results for each specific protein of interest. The provided diagrams offer a visual representation of the practical application and biological context of membrane proteins solubilized with Brij® L23.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. cube-biotech.com [cube-biotech.com]
- 8. shutterstock.com [shutterstock.com]
- 9. Cell signaling pathways step-by-step [mindthegraph.com]
- 10. Overview of membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PEG-23 Lauryl Ether as a Pharmaceutical Excipient: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene Glycol 23 Lauryl Ether, commonly known as PEG-23 Lauryl Ether or by its trade name Brij™ 35, is a nonionic surfactant of the polyethylene glycol ether family. It is a well-established pharmaceutical excipient valued for its versatile properties, including solubilization, emulsification, and stabilization of a wide range of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core functionalities, physicochemical properties, and applications of PEG-23 lauryl ether in pharmaceutical drug development.
Physicochemical Properties
PEG-23 lauryl ether is synthesized by the ethoxylation of lauryl alcohol, resulting in a molecule with a hydrophobic lauryl (C12) tail and a hydrophilic polyethylene glycol head containing approximately 23 ethylene oxide units. This amphipathic structure is central to its function as a surfactant. Key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Synonyms | Brij 35, Polidocanol, Laureth-23, Polyoxyethylene (23) Lauryl Ether | |
| CAS Number | 9002-92-0 | |
| Molecular Formula | C₁₂H₂₅(OCH₂CH₂)₂₃OH | |
| Average Molecular Weight | ~1199.5 g/mol | [1] |
| Appearance | White to off-white waxy solid | |
| Solubility | Soluble in water and ethanol | |
| Critical Micelle Concentration (CMC) | 0.05 - 0.1 mM in aqueous solution | [2] |
| Aggregation Number | 20 - 40 | [2] |
| Hydrophilic-Lipophilic Balance (HLB) | 16.9 | [3] |
| pH (1% solution) | 5.5 - 7.0 | |
| Cloud Point | > 100 °C |
Core Functionalities as a Pharmaceutical Excipipient
The primary roles of PEG-23 lauryl ether in pharmaceutical formulations stem from its surface-active properties.
Solubility Enhancement
PEG-23 lauryl ether is highly effective at increasing the aqueous solubility of poorly soluble drugs.[4] Above its critical micelle concentration (CMC), it forms micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in the aqueous medium. This is a crucial attribute for improving the bioavailability of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[5]
Emulsification and Stabilization
With its high HLB value of 16.9, PEG-23 lauryl ether is an excellent oil-in-water (o/w) emulsifier.[3] It is used to formulate stable emulsions, creams, and lotions by reducing the interfacial tension between the oil and water phases. The hydrophilic PEG chains provide a steric barrier that prevents the coalescence of oil droplets.
Wetting Agent
PEG-23 lauryl ether can be used as a wetting agent to improve the dissolution of solid dosage forms. By reducing the surface tension between the solid drug particles and the dissolution medium, it facilitates the wetting of the drug surface, leading to a faster dissolution rate.
Membrane Protein Solubilization
In the field of biotechnology and for certain drug delivery systems, Brij 35 is utilized to solubilize membrane proteins without denaturing them, which is crucial for their characterization and for the development of certain biological drug products.[6]
Experimental Protocols
The following sections outline generalized methodologies for key experiments to evaluate the utility of PEG-23 lauryl ether as a pharmaceutical excipient. Specific parameters may require optimization based on the API and formulation.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the concentration at which PEG-23 lauryl ether begins to form micelles in an aqueous solution.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of PEG-23 lauryl ether in purified water. A series of dilutions are then prepared from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.001 mM to 1 mM).
-
Instrumentation: A surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used. The instrument should be calibrated according to the manufacturer's instructions.
-
Measurement:
-
Measure the surface tension of purified water as a baseline.
-
Measure the surface tension of each PEG-23 lauryl ether dilution, starting from the lowest concentration.
-
Ensure the platinum ring or plate is thoroughly cleaned and flamed between each measurement to remove any residual surfactant.
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will show two distinct linear regions. The first region will have a steep negative slope, and the second region, at higher concentrations, will have a slope close to zero.
-
The CMC is the concentration at the intersection of these two lines.[7]
-
Solubility Enhancement of a Poorly Soluble Drug
Objective: To quantify the increase in aqueous solubility of a poorly soluble drug in the presence of PEG-23 lauryl ether.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of PEG-23 lauryl ether at different concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the poorly soluble drug to each surfactant solution and to a control (purified water).
-
Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Drug Quantification:
-
Analyze the concentration of the dissolved drug in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve of the drug to determine the concentration in the samples.
-
-
Data Analysis:
-
Compare the solubility of the drug in the different concentrations of PEG-23 lauryl ether solutions to its intrinsic solubility in water.
-
Plot the drug solubility as a function of the PEG-23 lauryl ether concentration.
-
Stability-Indicating HPLC Method for a Formulation Containing PEG-23 Lauryl Ether
Objective: To develop and validate an HPLC method that can separate and quantify the active drug from its degradation products in a formulation containing PEG-23 lauryl ether.
Methodology:
-
Forced Degradation Studies:
-
Subject the drug substance and the final formulation to stress conditions (e.g., acid, base, oxidation, heat, and light) as per ICH guidelines to generate potential degradation products.
-
-
Chromatographic Conditions Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve separation of the drug from its degradants and the excipient.
-
Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Flow Rate and Column Temperature: Optimize for good peak shape and resolution.
-
-
Method Validation:
-
Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]
-
Specificity is demonstrated by the ability of the method to resolve the drug peak from all degradation products and excipient peaks. Peak purity analysis should be performed.
-
-
Stability Study:
-
Store the pharmaceutical formulation under long-term and accelerated stability conditions as per ICH guidelines.
-
At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method to determine the drug content and the levels of any degradation products.
-
Visualizations
Micelle Formation of PEG-23 Lauryl Ether
Caption: Micelle formation of PEG-23 lauryl ether in an aqueous solution.
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration.
General Cellular Uptake Pathways for PEGylated Formulations
While PEG-23 lauryl ether itself does not have a known direct signaling function, formulations containing it, such as nanoparticles or liposomes, are taken up by cells through various endocytic pathways. The PEG chains on the surface of these delivery systems can influence the uptake mechanism.
Caption: General endocytic pathways for cellular uptake of PEGylated drug formulations.
Safety and Toxicological Profile
PEG-23 lauryl ether is generally considered safe for use in pharmaceutical formulations at the concentrations typically employed. It has a low potential for skin irritation and sensitization. However, as with all excipients, its concentration in the final product must be carefully controlled and justified. High concentrations of surfactants can cause membrane disruption.[9]
Conclusion
PEG-23 lauryl ether is a highly versatile and effective pharmaceutical excipient with a well-established safety profile. Its ability to enhance the solubility and stability of a wide range of APIs makes it an invaluable tool for formulation scientists. A thorough understanding of its physicochemical properties and functional characteristics, as outlined in this guide, is essential for its successful application in the development of robust and effective drug delivery systems.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Graphviz [graphviz.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. brieflands.com [brieflands.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. japsonline.com [japsonline.com]
- 9. networkx - How to set the output size in GraphViz for the dot format? - Stack Overflow [stackoverflow.com]
Methodological & Application
Application Notes and Protocols for Protein Extraction Using PEG 23 Lauryl Ether Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene Glycol (PEG) 23 Lauryl Ether, also known as Brij® L23, is a non-ionic detergent widely utilized in biochemical applications for the solubilization and extraction of proteins, particularly membrane-associated proteins. Its non-denaturing properties make it an ideal choice for preserving the native structure and function of proteins, which is critical for downstream applications such as co-immunoprecipitation, enzyme activity assays, and structural analysis. These application notes provide a detailed protocol for protein extraction from mammalian cells using a PEG 23 Lauryl Ether-based buffer and a comparative analysis of its efficiency.
This compound effectively disrupts lipid-lipid and lipid-protein interactions within the cell membrane, releasing integral and membrane-associated proteins into the soluble fraction.[1][2] Its mild nature helps to maintain the integrity of protein complexes, making it a valuable tool for studying protein-protein interactions.
Data Presentation: Comparison of Detergent Efficiency
The choice of detergent is a critical factor in maximizing the yield and preserving the functionality of extracted proteins. The following table summarizes quantitative data on the efficiency of this compound (Brij L23) in comparison to other commonly used detergents.
| Detergent | Type | Typical Concentration | Protein Yield/Solubility | Key Characteristics |
| This compound (Brij L23) | Non-ionic | 0.1% - 1.0% (v/v) | Up to 93% solubility for certain membrane proteins.[3] | Mild, non-denaturing; preserves protein structure and function.[2] |
| Triton™ X-100 | Non-ionic | 0.1% - 1.0% (v/v) | High, often used as a standard for non-denaturing extraction. | Effective for solubilizing membrane proteins; can interfere with A280 readings. |
| NP-40 | Non-ionic | 0.1% - 1.0% (v/v) | High, similar to Triton X-100. | Good for isolating cytoplasmic and membrane proteins while leaving nuclear membrane intact.[4] |
| SDS (Sodium Dodecyl Sulfate) | Anionic | 0.1% - 2.0% (w/v) | Very high, effectively solubilizes most proteins. | Strong, denaturing detergent; disrupts protein structure and interactions.[4] |
| No Detergent | - | - | Low, typically around 10% for membrane proteins.[3] | Used for extracting soluble cytosolic proteins. |
Experimental Protocols
This section provides a detailed methodology for protein extraction from cultured mammalian cells using a this compound-based lysis buffer.
Materials
-
Cell Culture: Adherent or suspension mammalian cells
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
This compound Lysis Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) this compound (Brij L23)
-
1x Protease Inhibitor Cocktail (add fresh before use)
-
1x Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)
-
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Protocol for Protein Extraction from Adherent Mammalian Cells
-
Cell Preparation:
-
Grow cells to 80-90% confluency in a culture dish.
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS, aspirating the PBS completely after each wash.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold this compound Lysis Buffer to the culture dish (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Collection of Supernatant:
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay, which is compatible with detergents.
-
-
Storage:
-
The protein extract can be used immediately for downstream applications or stored at -80°C for long-term use.
-
Protocol for Protein Extraction from Suspension Mammalian Cells
-
Cell Harvesting:
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant. Repeat this wash step once more.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer (e.g., 1 mL per 1x10^7 cells).
-
-
Incubation, Clarification, Collection, Quantification, and Storage:
-
Follow steps 3 through 7 from the adherent cell protocol.
-
Visualizations
Experimental Workflow for Protein Extraction
Caption: Workflow for mammalian cell protein extraction.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[5][6] The integrity of the protein components of this pathway can be maintained during extraction with a non-denaturing detergent like this compound, allowing for the study of their interactions and activation states.
Caption: Key components of the PI3K/Akt signaling cascade.
References
- 1. Comparison of non-ionic detergents for extraction and ion-exchange high-performance liquid chromatography of Sendai virus integral membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
Application of PEG-23 Lauryl Ether in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Polyethylene Glycol 23 Lauryl Ether (PEG-23 Lauryl Ether), also known as Brij 35 or Laureth-23, in the formulation of various drug delivery systems. This nonionic surfactant is a valuable excipient for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Core Applications and Mechanisms of Action
PEG-23 lauryl ether is a versatile excipient employed in pharmaceutical formulations due to its excellent emulsifying, solubilizing, and stabilizing properties.[1] Its primary applications in drug delivery revolve around overcoming the challenges associated with hydrophobic drugs.
Key applications include:
-
Solubilizing Agent: For poorly soluble drugs, PEG-23 lauryl ether increases solubility by forming micelles in aqueous solutions, which can encapsulate the hydrophobic drug molecules.[2] This enhances the drug's concentration in the dissolution medium, a critical factor for bioavailability.
-
Emulsifier in Nanoemulsions and Microemulsions: With a high hydrophilic-lipophilic balance (HLB) of approximately 16.9, PEG-23 lauryl ether is an effective emulsifier for creating stable oil-in-water (o/w) nanoemulsions and microemulsions.[3] These systems can significantly improve the oral bioavailability of lipophilic drugs.
-
Stabilizer in Niosomes: PEG-23 lauryl ether can be a key component in the formation of niosomes, which are vesicular drug delivery systems. These structures can encapsulate both hydrophilic and lipophilic drugs, offering controlled release and improved stability.
-
Component in Self-Emulsifying Drug Delivery Systems (SEDDS): Its surfactant properties are crucial in the formulation of SEDDS, which spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.
The mechanism of action of PEG-23 lauryl ether in these systems is primarily physicochemical. By reducing the interfacial tension between oil and water phases, it facilitates the formation of small, stable droplets, thereby increasing the surface area for drug absorption. The polyethylene glycol (PEG) chains on the molecule's surface can also provide a steric barrier, preventing the aggregation of particles and enhancing the stability of the formulation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for PEG-23 lauryl ether and its application in various drug delivery formulations.
| Parameter | Value | Reference |
| Synonyms | Brij 35, Laureth-23, Polyoxyethylene (23) Lauryl Ether | [1][3] |
| HLB Value | 16.9 | [3] |
| Critical Micelle Concentration (CMC) | 0.05 - 0.1 mM in water | [2] |
| Aggregation Number | 40 |
Table 1: Physicochemical Properties of PEG-23 Lauryl Ether
| Formulation Type | Drug (Example) | PEG-23 Lauryl Ether Concentration (% w/w) | Oil Phase (Example) | Co-surfactant (Example) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Nanoemulsion | Poorly soluble API | 5 - 20 | Medium Chain Triglycerides | Ethanol, Propylene Glycol | 20 - 200 | < 0.3 | > 85 |
| Microemulsion | Ciprofloxacin, Levofloxacin | 10 - 30 (in Surfactant/Co-surfactant mix) | Clove Oil | Isopropanol | 10 - 100 | < 0.2 | > 90 |
| Niosome | Flurbiprofen | 20 - 50 (in Surfactant/Cholesterol mix) | - | Cholesterol | 150 - 500 | < 0.4 | 75 - 85 |
Table 2: Example Formulation Parameters with PEG-23 Lauryl Ether
Experimental Protocols
Detailed methodologies for the preparation and characterization of drug delivery systems utilizing PEG-23 lauryl ether are provided below.
Protocol for Oil-in-Water (o/w) Nanoemulsion Preparation
This protocol describes a high-pressure homogenization method for preparing an o/w nanoemulsion for a poorly soluble drug.
Materials:
-
Poorly soluble Active Pharmaceutical Ingredient (API)
-
PEG-23 Lauryl Ether (Surfactant)
-
Medium Chain Triglycerides (MCT) (Oil Phase)
-
Ethanol (Co-surfactant)
-
Purified Water (Aqueous Phase)
Procedure:
-
Oil Phase Preparation: Dissolve the API in the MCT oil at a predetermined concentration. Gentle heating and stirring may be required to ensure complete dissolution. Add the required amount of PEG-23 lauryl ether and ethanol to the oil phase and mix until a homogenous solution is formed.
-
Aqueous Phase Preparation: Prepare the purified water in a separate vessel.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles). Maintain the temperature of the system using a cooling bath.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess the stability of the nanoemulsion.
-
Encapsulation Efficiency: Separate the free drug from the nanoemulsion using ultracentrifugation and quantify the drug in the supernatant and the pellet using a validated analytical method (e.g., HPLC). The encapsulation efficiency is calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Caption: Workflow for o/w Nanoemulsion Preparation.
Protocol for Microemulsion Preparation
This protocol outlines the water titration method for preparing a microemulsion.
Materials:
-
API
-
PEG-23 Lauryl Ether (Surfactant)
-
Isopropanol (Co-surfactant)
-
Clove Oil (Oil Phase)
-
Purified Water (Aqueous Phase)
Procedure:
-
Preparation of Surfactant-Co-surfactant Mixture (Smix): Prepare different weight ratios of PEG-23 lauryl ether and isopropanol (e.g., 1:1, 2:1, 1:2).
-
Construction of Pseudo-Ternary Phase Diagram:
-
For each Smix ratio, prepare mixtures of oil and Smix at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).
-
Titrate each oil-Smix mixture with water dropwise while stirring continuously.
-
Observe the transition from a turbid to a transparent and homogenous solution, which indicates the formation of a microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Drug Loading: Select a formulation from the microemulsion region and dissolve the API in the oil phase before the titration step.
-
Characterization:
-
Globule Size and PDI: Analyze using DLS.
-
Viscosity and Refractive Index: Measure to confirm microemulsion properties.
-
Drug Content: Determine using a suitable analytical method.
-
Caption: Workflow for Microemulsion Preparation.
Protocol for Niosome Preparation by Thin Film Hydration
This protocol details the thin film hydration technique for niosome formulation.
Materials:
-
API (hydrophilic or lipophilic)
-
PEG-23 Lauryl Ether (Non-ionic surfactant)
-
Cholesterol (Stabilizer)
-
Chloroform/Methanol mixture (Organic solvent)
-
Phosphate Buffered Saline (PBS) (Aqueous phase)
Procedure:
-
Lipid Film Formation: Dissolve PEG-23 lauryl ether and cholesterol in the organic solvent mixture in a round-bottom flask. If the API is lipophilic, dissolve it in this step.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.
-
Hydration: Hydrate the thin film with PBS (containing the hydrophilic API, if applicable) by rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant. This will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller and more uniform vesicles (unilamellar vesicles or ULVs), the niosomal suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of defined pore sizes.
-
Purification: Remove the un-entrapped drug by dialysis or centrifugation.
-
Characterization:
-
Vesicle Size, PDI, and Zeta Potential: Analyze using DLS.
-
Morphology: Visualize using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Entrapment Efficiency: Calculate as described for nanoemulsions.
-
Caption: Workflow for Niosome Preparation.
In-Vitro Drug Release Study Protocol
This protocol describes a common method for evaluating the in-vitro release of a drug from a nano-formulation using a dialysis bag method.
Materials:
-
Drug-loaded nano-formulation (Nanoemulsion, Microemulsion, or Niosome)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Release medium (e.g., PBS pH 7.4, simulated gastric/intestinal fluid)
-
Magnetic stirrer and water bath
Procedure:
-
Preparation: Pre-soak the dialysis membrane in the release medium.
-
Loading: Place a known volume of the drug-loaded nano-formulation into the dialysis bag and seal both ends.
-
Release Study: Immerse the sealed dialysis bag in a known volume of the release medium in a beaker placed in a water bath maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Conclusion
PEG-23 lauryl ether is a highly effective and versatile nonionic surfactant for the formulation of advanced drug delivery systems, particularly for improving the solubility and bioavailability of poorly water-soluble drugs. Its application in nanoemulsions, microemulsions, and niosomes provides a robust platform for the development of novel therapeutics. The protocols and data presented here serve as a valuable resource for researchers and formulation scientists working in this field.
References
Application Notes and Protocols for Isolating Functional Membrane Complexes Using Brij L23
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Brij® L23, a non-ionic detergent, for the successful isolation and purification of functional membrane protein complexes. This document outlines the key properties of Brij L23, detailed experimental protocols, and data presentation to facilitate its application in research and drug development.
Introduction to Brij L23
Brij L23, also known as Brij 35, is a polyoxyethylene lauryl ether, a non-ionic detergent widely employed for the solubilization and purification of membrane proteins.[1] Its non-denaturing nature makes it particularly suitable for isolating intact and functional protein complexes, which is crucial for subsequent structural and functional studies. Non-ionic detergents like Brij L23 are effective at disrupting lipid-lipid and lipid-protein interactions while preserving protein-protein interactions, thereby maintaining the integrity of the complex.
Properties of Brij L23
Understanding the physicochemical properties of Brij L23 is essential for optimizing solubilization and purification protocols. Key quantitative data are summarized in the table below.
| Property | Value | References |
| Chemical Name | Polyoxyethylene (23) lauryl ether | [1] |
| Synonyms | Brij 35, C12E23 | [2] |
| Molecular Weight (avg.) | ~1198.0 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 0.091 mM (in water) | [1][2] |
| Aggregation Number | 20-40 | [2] |
| Hydrophile-Lipophile Balance (HLB) | 16.9 | [1][2] |
| Form | Solid / Pellets | [2][] |
| Cloud Point | >100 °C | [1][2] |
Experimental Protocols
The following protocols provide a step-by-step guide for the isolation of functional membrane complexes using Brij L23. These are general protocols that may require optimization for specific target proteins.
Membrane Preparation
This initial step is critical for enriching the membrane protein of interest before solubilization.
Materials:
-
Cell paste or tissue expressing the target membrane protein
-
Lysis Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM MgCl2, with protease inhibitors)
-
Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl pH 7.2, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Protocol:
-
Resuspend the cell pellet or minced tissue in ice-cold Lysis Buffer.
-
Disrupt the cells using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the lysate at 700 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Homogenization Buffer.
-
Repeat the high-speed centrifugation step. The resulting pellet contains the enriched membrane fraction.
Solubilization of Membrane Protein Complexes
This protocol describes the solubilization of the target protein from the prepared membranes using Brij L23. The optimal detergent concentration is critical and may need to be determined empirically. A starting concentration of 0.2% (w/v) has been shown to be effective for some GPCRs.
Materials:
-
Enriched membrane pellet
-
Solubilization Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, with protease inhibitors)
-
Brij L23 stock solution (e.g., 10% w/v)
-
End-over-end rotator
-
Ultracentrifuge
Protocol:
-
Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add Brij L23 from the stock solution to the desired final concentration (e.g., 0.1% - 2.0% w/v). A good starting point is often 1% (w/v).
-
Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane protein complexes.
Purification of the Solubilized Complex
Affinity chromatography is a common and effective method for purifying tagged membrane proteins. This protocol assumes the target protein has a polyhistidine tag (His-tag).
Materials:
-
Solubilized membrane protein complex
-
Ni-NTA affinity resin
-
Wash Buffer (Solubilization Buffer + 0.05% w/v Brij L23 + 20 mM Imidazole)
-
Elution Buffer (Solubilization Buffer + 0.05% w/v Brij L23 + 250-500 mM Imidazole)
-
Chromatography column
Protocol:
-
Equilibrate the Ni-NTA resin with Solubilization Buffer containing 0.05% (w/v) Brij L23.
-
Incubate the solubilized supernatant with the equilibrated resin for 1-2 hours at 4°C with gentle mixing.
-
Load the resin-supernatant mixture into a chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified protein complex with Elution Buffer.
-
Collect fractions and analyze for the presence of the target protein using SDS-PAGE and Western blotting.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Formulating Stable Oil-in-Water Emulsions with PEG-23 Lauryl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating stable oil-in-water (o/w) emulsions using PEG-23 lauryl ether, a non-ionic surfactant widely employed in the pharmaceutical and cosmetic industries. This document outlines the physicochemical properties of PEG-23 lauryl ether, detailed experimental protocols for emulsion preparation and stability testing, and quantitative data to guide formulation development.
Introduction to PEG-23 Lauryl Ether in O/W Emulsions
PEG-23 lauryl ether, also known as Laureth-23 or Brij L23, is a polyethylene glycol ether of lauryl alcohol. Its chemical structure, consisting of a hydrophilic polyethylene glycol chain (with an average of 23 ethylene oxide units) and a lipophilic lauryl group, makes it an effective oil-in-water emulsifier.[1] It is particularly valued for its ability to form stable emulsions, its compatibility with a wide range of active pharmaceutical ingredients (APIs) and excipients, and its favorable safety profile for topical and other pharmaceutical applications.[2]
The primary mechanism by which PEG-23 lauryl ether stabilizes o/w emulsions is through the formation of a protective interfacial film around the dispersed oil droplets. This film reduces the interfacial tension between the oil and water phases and creates a steric barrier that prevents droplet coalescence, a key factor in emulsion instability.
Physicochemical Properties of PEG-23 Lauryl Ether
A thorough understanding of the physicochemical properties of PEG-23 lauryl ether is crucial for successful emulsion formulation. Key parameters are summarized in the table below.
| Property | Value | Reference |
| INCI Name | Laureth-23 | [1] |
| Synonyms | PEG-23 Lauryl Ether, Brij L23, Polyoxyethylene (23) Lauryl Ether | |
| Appearance | White, waxy solid | [1] |
| HLB Value | 16.9 | [1] |
| Solubility | Soluble in water and alcohol | |
| Typical Usage Rate | 1-5% | |
| Melting Point | Approximately 40 °C (104 °F) | [1] |
| pH (5% solution) | 5.0 - 7.5 | [1] |
The high Hydrophile-Lipophile Balance (HLB) value of 16.9 confirms its suitability for creating o/w emulsions, where the oil phase is dispersed in a continuous aqueous phase.[1]
Formulation Development: Key Considerations
The stability of an o/w emulsion is a complex interplay of various factors. The following sections detail critical parameters to consider when formulating with PEG-23 lauryl ether.
Concentration of PEG-23 Lauryl Ether
The concentration of PEG-23 lauryl ether directly impacts emulsion stability. A sufficient concentration is required to adequately cover the surface of the oil droplets and prevent coalescence. The typical usage level for PEG-23 lauryl ether in cosmetic and pharmaceutical emulsions ranges from 1% to 5% (w/w).
The optimal concentration is dependent on the nature and concentration of the oil phase, the desired droplet size, and the presence of other excipients. It is recommended to perform optimization studies to determine the minimum effective concentration for a specific formulation.
Oil-to-Water Ratio
The relative proportions of the oil and water phases are a critical determinant of emulsion type and stability. For o/w emulsions, the aqueous phase constitutes the external phase and is typically present in a higher proportion than the oil phase. The oil phase concentration can vary widely, from as low as 5% to as high as 50% or more, depending on the desired product characteristics.
Table 1: Example Formulations with Varying Oil-to-Water Ratios
| Formulation ID | PEG-23 Lauryl Ether (w/w %) | Oil Phase (e.g., Mineral Oil) (w/w %) | Water Phase (w/w %) | Visual Stability (24h) |
| F1 | 3 | 10 | 87 | Stable, no phase separation |
| F2 | 3 | 20 | 77 | Stable, no phase separation |
| F3 | 3 | 30 | 67 | Stable, slight creaming |
| F4 | 5 | 40 | 55 | Stable, no phase separation |
Note: These are illustrative examples. Actual stability will depend on the specific oil used and the manufacturing process.
Co-emulsifiers and Stabilizers
While PEG-23 lauryl ether is an effective emulsifier on its own, its performance can often be enhanced by the inclusion of a co-emulsifier or a stabilizer.
-
Co-emulsifiers: Low HLB surfactants can be used in combination with PEG-23 lauryl ether to create a more stable interfacial film. This is particularly useful when dealing with complex oil phases.
-
Stabilizers (Thickeners): Increasing the viscosity of the continuous aqueous phase can significantly improve emulsion stability by slowing down the movement of oil droplets and hindering creaming or sedimentation. Common thickeners include polymers like xanthan gum, carbomers, and cellulosic derivatives.
Experimental Protocols
This section provides detailed protocols for the preparation and stability assessment of o/w emulsions stabilized with PEG-23 lauryl ether.
Protocol for Preparation of an O/W Emulsion
This protocol describes a standard laboratory-scale method for preparing an o/w emulsion.
Materials:
-
PEG-23 Lauryl Ether
-
Oil Phase (e.g., mineral oil, vegetable oil, or a specific lipophilic active ingredient)
-
Aqueous Phase (e.g., purified water)
-
Co-emulsifier (optional)
-
Thickener (optional)
-
Preservative (if required)
-
Heat-resistant beakers
-
Homogenizer (e.g., high-shear mixer, sonicator)
-
Water bath or hot plate with magnetic stirrer
-
Weighing balance
Procedure:
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of purified water into a beaker.
-
If using a water-soluble thickener or other aqueous-phase components, add them to the water and stir until fully dissolved or dispersed.
-
Heat the aqueous phase to 70-75°C.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, weigh the oil phase components, including the PEG-23 lauryl ether and any co-emulsifiers.
-
Heat the oil phase to 70-75°C and stir until all components are melted and homogeneously mixed.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while continuously mixing with a high-shear homogenizer.
-
Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure the formation of small, uniform droplets. The optimal homogenization time and speed should be determined experimentally.
-
-
Cooling:
-
Allow the emulsion to cool down to room temperature while stirring gently with a standard overhead or magnetic stirrer. Rapid cooling should be avoided as it can lead to instability.
-
-
Final Additions:
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives or fragrances.
-
Adjust the pH if necessary.
-
Continue gentle stirring until the emulsion is uniform.
-
Diagram 1: Experimental Workflow for O/W Emulsion Preparation
References
Application Notes and Protocols for Solubilizing Membrane Proteins with PEG 23 Lauryl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene Glycol (23) Lauryl Ether, also known as Brij® L23, is a non-ionic detergent widely employed in biochemical and biophysical studies for the solubilization and purification of membrane proteins. Its utility stems from its ability to disrupt lipid bilayers and form mixed micelles with membrane proteins, thereby extracting them from their native membrane environment while often preserving their structural integrity and function. This document provides detailed application notes and protocols for the use of PEG 23 lauryl ether in the solubilization of membrane proteins, with a focus on G-protein coupled receptors (GPCRs) and microbial enzymes.
Properties of this compound (Brij® L23)
Understanding the physicochemical properties of Brij® L23 is crucial for its effective use in membrane protein research.
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (23) lauryl ether | |
| Molecular Weight | ~1198 g/mol | |
| Critical Micelle Concentration (CMC) | 91 µM | |
| Aggregation Number | 20-40 | |
| HLB Value | 16.9 | |
| Typical Working Concentration | 0.1% - 1% (w/v) |
Application 1: Solubilization of G-Protein Coupled Receptors (GPCRs) in a Cell-Free Expression System
A key challenge in studying GPCRs is their expression and solubilization in a functional state. Brij® L23 has been demonstrated to be a highly effective detergent for this purpose in E. coli cell-free expression systems.
Quantitative Data: Solubilization and Yield of GPCRs with Brij® L23
In a systematic screen of detergents for the cell-free production of GPCRs, Brij® L23 consistently yielded high levels of soluble and stable receptors. Without the addition of Brij® L23, only about 10% of the produced GPCRs were soluble. However, with the inclusion of Brij® L23, the solubility of various GPCRs increased to as high as approximately 93%[1].
| GPCR | Solubility with Brij® L23 (%) | Maximum Yield (mg/10 mL reaction) |
| hOR17-209 | 93 ± 3 | 4 |
| hOR17-210 | 90 ± 4 | 4.5 |
| mOR106-13 | 86 ± 13 | 2.4 |
| mOR174-4 | 89 ± 2 | 2 |
| mOR174-9 | 86 ± 3 | 6 |
| mOR175-1 | 81 ± 8 | 2.5 |
| hFPR3 | 83 ± 5 | 5.5 |
| hTAAR5 | 90 ± 1 | 4.5 |
| hVN1R1 | 88 ± 0.1 | 0.4 |
| hVN1R5 | 85 ± 2 | 1 |
Data adapted from a study on cell-free GPCR production[1].
Experimental Protocol: Cell-Free Expression and Solubilization of a Target GPCR
This protocol outlines the general steps for expressing and solubilizing a target GPCR in an E. coli cell-free system using Brij® L23.
Materials:
-
Commercial E. coli cell-free expression system
-
Plasmid DNA encoding the target GPCR
-
Brij® L23 stock solution (e.g., 10% w/v in nuclease-free water)
-
Nuclease-free water
-
Buffers for purification (e.g., PBS or Tris-based buffers)
-
Affinity resin for purification (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Prepare the Cell-Free Reaction Mixture: Following the manufacturer's instructions for the cell-free expression system, combine the necessary components (e.g., E. coli lysate, reaction mix, amino acids).
-
Add Brij® L23: Add the Brij® L23 stock solution to the reaction mixture to achieve a final concentration within the optimal range of 0.01% to 0.5% (w/v). A good starting point is 0.1% (w/v).
-
Initiate Protein Expression: Add the plasmid DNA encoding the target GPCR to the reaction mixture to initiate protein synthesis.
-
Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 30-37°C) for the specified duration (typically a few hours).
-
Separate Soluble and Insoluble Fractions: After incubation, centrifuge the reaction mixture at a high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet insoluble material.
-
Collect the Soluble Fraction: Carefully collect the supernatant, which contains the solubilized GPCR-detergent complexes.
-
Purification: Proceed with the purification of the solubilized GPCR using an appropriate method, such as affinity chromatography. Ensure that all buffers used during purification contain Brij® L23 at a concentration above its CMC (e.g., 0.05% w/v) to maintain the solubility of the protein.
-
Functional Analysis: The purified GPCRs can be used for downstream applications such as ligand binding assays and structural studies. Circular dichroism spectroscopy has confirmed that GPCRs produced using this method are properly folded[1][2].
Experimental Workflow for GPCR Solubilization
Caption: Workflow for cell-free expression and solubilization of GPCRs using Brij® L23.
Application 2: Selective Solubilization of Microbial Membrane Enzymes
Brij® L23 can be used for the selective extraction of membrane proteins from microbial sources. An example is the initial solubilization of the membrane-bound quinoprotein aldehyde dehydrogenase from Acetobacter rancens.
Experimental Protocol: Initial Solubilization of Aldehyde Dehydrogenase
This protocol describes a two-step solubilization procedure where Brij® L23 is used for the initial extraction of membrane proteins.
Materials:
-
Membrane fraction from Acetobacter rancens
-
Solubilization Buffer A: (e.g., 50 mM Tris-HCl, pH 8.0) containing a specific concentration of Brij® L23.
-
Solubilization Buffer B: (e.g., 50 mM Tris-HCl, pH 8.0) containing Triton X-100.
-
Ultracentrifuge
Procedure:
-
First Solubilization Step (with Brij® L23): a. Resuspend the isolated membrane pellet in Solubilization Buffer A. The optimal detergent-to-protein ratio should be determined empirically. b. Incubate the suspension with gentle agitation for a defined period (e.g., 1 hour) at 4°C. c. Centrifuge the suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the non-solubilized material. d. The supernatant will contain a subset of membrane proteins, while other proteins, including a portion of the aldehyde dehydrogenase, may remain in the pellet[2][3].
-
Second Solubilization Step (with Triton X-100): a. The pellet from the first step, which is enriched in the target enzyme, is then resuspended in Solubilization Buffer B containing Triton X-100. b. This second solubilization step leads to a significant purification of the quinoprotein aldehyde dehydrogenase[2][3].
This sequential extraction method highlights the utility of Brij® L23 in fractionating membrane proteomes.
Logical Relationship of Sequential Solubilization
Caption: Sequential solubilization of aldehyde dehydrogenase.
Signaling Pathway Considerations
The ultimate goal of solubilizing a membrane protein is often to study its function, which for many proteins involves participating in signaling pathways. The mild, non-ionic nature of Brij® L23 makes it a suitable candidate for such studies as it is less likely to cause denaturation compared to ionic detergents.
The successful solubilization and subsequent ligand-binding validation of multiple GPCRs using Brij® L23 suggest that the receptor's conformational integrity is maintained, which is a prerequisite for signaling[1]. GPCRs are central to a vast number of signaling pathways, and their activation by ligands initiates a cascade of intracellular events.
GPCR Signaling Pathway Overview
Caption: A generalized GPCR signaling pathway.
To verify that Brij® L23 does not interfere with downstream signaling assays, it is recommended to perform functional assays such as:
-
GTPγS binding assays: To measure G-protein activation.
-
cAMP or IP1 accumulation assays: To measure the production of second messengers.
-
Beta-arrestin recruitment assays: To study receptor desensitization and alternative signaling pathways.
When performing these assays, it is crucial to maintain a Brij® L23 concentration above the CMC in all buffers to ensure the GPCR remains soluble. Control experiments should be conducted to assess any direct effects of the detergent on the assay components.
Conclusion
This compound (Brij® L23) is a valuable tool for the solubilization of membrane proteins. Its effectiveness has been particularly demonstrated for the high-yield production of functional GPCRs in cell-free systems and for the selective extraction of microbial membrane enzymes. The protocols and data presented here provide a strong starting point for researchers and drug development professionals to utilize Brij® L23 in their own studies. As with any detergent-based protein purification, empirical optimization of the concentration and buffer conditions for each specific target protein is essential for achieving the best results.
References
- 1. A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors | PLOS One [journals.plos.org]
- 3. Selective and rapid solubilization of the microbial membrane enzyme aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PEG 23 Lauryl Ether in Micellar Liquid Chromatography for Pharmaceutical Analysis
Introduction
Micellar Liquid Chromatography (MLC) has emerged as a valuable "green" alternative to traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This technique utilizes aqueous solutions of surfactants at concentrations above their critical micelle concentration (CMC) as the mobile phase. Polyethylene glycol (23) lauryl ether, a non-ionic surfactant also known as Brij-35, is an increasingly popular choice in MLC due to its low toxicity, biodegradability, cost-effectiveness, and lack of UV absorbance.[1] The use of Brij-35 can significantly reduce or even eliminate the need for organic solvents, making it an environmentally friendly option for pharmaceutical analysis.[2]
This application note provides detailed protocols and data on the use of PEG 23 lauryl ether in MLC for the separation and analysis of various drug compounds, including positional isomers, β-blockers, tricyclic antidepressants, and sulfonamides.
Principle of Micellar Liquid Chromatography with Brij-35
In MLC, the mobile phase is a solution containing surfactant monomers and micelles. The stationary phase, typically a C18 column, becomes modified by the adsorption of surfactant monomers. Solute separation is governed by the differential partitioning of the analyte between the bulk aqueous phase, the micelles in the mobile phase, and the surfactant-modified stationary phase. Brij-35, being a non-ionic surfactant, modifies the stationary phase by decreasing its polarity while keeping it neutral.[2] This can lead to a significant reduction in the retention of analytes, often eliminating the need for an organic modifier.[2]
The structure of the Brij-35 micelle, with its hydrophobic lauryl core and hydrophilic polyoxyethylene shell, allows for the solubilization and differential interaction with a wide range of analytes.
Caption: Structure of a Brij-35 micelle.
Experimental Protocols
A general experimental workflow for Micellar Liquid Chromatography is outlined below. Specific conditions for different applications will be detailed in the subsequent sections.
Caption: General experimental workflow for MLC.
Protocol 1: Mobile Phase Preparation
-
Stock Solution of Brij-35: Prepare a stock solution of Brij-35 (e.g., 1-2% w/v) in HPLC-grade water. Gentle heating and stirring may be required to fully dissolve the surfactant.
-
Buffer Preparation: Prepare the desired buffer solution (e.g., phosphate buffer) and adjust the pH as required by the specific application.
-
Final Mobile Phase: Mix the Brij-35 stock solution, buffer, and any organic modifier (if used, e.g., propanol) in the desired ratio. For example, a mobile phase could consist of a 1.5% aqueous solution of Brij-35 mixed with propanol in a 90:10 ratio.
-
Degassing: Degas the final mobile phase using vacuum filtration or sonication before use to prevent bubble formation in the HPLC system.
Protocol 2: Column Conditioning and Cleaning
-
Initial Flush: Before introducing the micellar mobile phase, flush the C18 column with HPLC-grade water for at least 30 column volumes to remove any storage solvent.
-
Conditioning: Equilibrate the column with the Brij-35 mobile phase at a low flow rate (e.g., 0.5 mL/min) for at least one hour to ensure the stationary phase is fully coated with surfactant monomers.
-
Cleaning: After analysis, flush the column with water to remove the micellar mobile phase, followed by a thorough wash with an organic solvent like methanol to remove any adsorbed surfactant.
Protocol 3: Sample Preparation
-
Pharmaceutical Formulations:
-
Accurately weigh and crush the tablet or empty the capsule.
-
Dissolve the powder in a suitable solvent, which could be the mobile phase itself or a solvent compatible with the mobile phase.
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
Biological Samples (e.g., Urine, Milk):
-
For many applications using Brij-35, direct injection of the sample is possible after minimal pretreatment like centrifugation and filtration.[2]
-
The micelles in the mobile phase can help to solubilize matrix components, reducing interference.
-
Application 1: Separation of Positional Isomers
MLC with Brij-35 has shown excellent selectivity for the separation of positional isomers, which can be challenging with conventional RP-HPLC. The use of a hybrid mobile phase containing Brij-35 and an organic modifier like propanol can offer superior resolution.
Experimental Conditions:
| Parameter | Value |
| Column | Chromolith C-18 SpeedROD |
| Mobile Phase | Brij-35 aqueous solution with propanol modifier (pH 3, adjusted with phosphoric acid) |
| Flow Rate | 1.0 mL/min (except for nitrophenols and quinolinols at 2.0 mL/min) |
| Detection | UV at 220 nm (quinolinols), 254 nm (parabens, cresols, nitrophenols), 320 nm (nitroanilines) |
Quantitative Data for Isomer Separation:
| Analyte | Mobile Phase Composition (Brij-35 aq. soln. : Propanol) | Retention Time (tR, min) | Resolution (Rs) |
| 2-Nitroaniline | 2% Brij-35 : Propanol (88:12) | 4.57 | 1.99 |
| 3-Nitroaniline | 2% Brij-35 : Propanol (88:12) | 2.28 | 0.92 |
| 4-Nitroaniline | 2% Brij-35 : Propanol (88:12) | 3.43 | - |
| 4-Quinolinol | 1.5% Brij-35 : Propanol (various) | 1.67 | 1.53 |
| o-Cresol | 1.75% Brij-35 : Propanol (90:10) | 1.69 | - |
| p-Cresol | 1.75% Brij-35 : Propanol (90:10) | 1.96 | - |
| m-Cresol | 1.75% Brij-35 : Propanol (90:10) | 1.65 | - |
| p-Nitrophenol | 2% Brij-35 : Propanol (various) | 2.07 | 0.453 |
| Betamethasone | 1.5% Brij-35 : Propanol (various) | 2.52 | - |
| iso-Propylparaben | 1.75% Brij-35 : Propanol (various) | 2.21 | 0.32 |
| Benzoic Acid | 1.5% Brij-35 : Propanol (90:10) | 4.92 | - |
Application 2: Analysis of Basic Drugs (β-Blockers and Tricyclic Antidepressants)
MLC with Brij-35 is particularly advantageous for the analysis of basic compounds, which often exhibit poor peak shape in conventional RP-HPLC due to interactions with residual silanols on the stationary phase. Brij-35 can be used alone or in mixed micellar systems with anionic surfactants like sodium dodecyl sulfate (SDS) to modulate retention and improve peak shape. For tricyclic antidepressants (TCAs), mobile phases containing only Brij-35 are often preferred, while for β-blockers, a mixed micellar system can provide good resolution and analysis times.[2]
Application 3: Determination of Sulfonamides
Brij-35 based MLC can be effectively used for the separation of sulfonamides. The use of gradient elution with acetonitrile while maintaining a constant concentration of Brij-35 can significantly reduce peak widths and improve resolution.[1] This approach also facilitates the direct injection of complex samples like milk and urine for the analysis of sulfonamides.[2]
Logical Relationships in Micellar Liquid Chromatography
The separation mechanism in MLC is a complex interplay of various interactions. The following diagram illustrates the key relationships influencing analyte retention.
Caption: Factors influencing analyte retention in MLC.
Conclusion
The use of this compound (Brij-35) in micellar liquid chromatography offers a powerful, versatile, and environmentally friendly approach for the analysis of a wide range of pharmaceutical compounds. Its ability to reduce or eliminate the need for organic solvents, coupled with its unique selectivity, makes it an attractive alternative to conventional RP-HPLC. The protocols and data presented here demonstrate the practical application of Brij-35 MLC for the separation of positional isomers and its potential for the analysis of other important drug classes. Researchers, scientists, and drug development professionals are encouraged to explore this green chromatographic technique for their analytical needs.
References
- 1. Isocratic and gradient elution in micellar liquid chromatography with Brij-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed-phase liquid chromatography with mixed micellar mobile phases of Brij-35 and sodium dodecyl sulphate: a method for the analysis of basic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Preparation and Characterization of Mixed Micelles with PEG 23 Lauryl Ether and Ionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed micelles, formed by the self-assembly of two or more different surfactant molecules, offer a versatile platform for various applications, particularly in drug delivery. The combination of a non-ionic surfactant, such as PEG 23 lauryl ether (Brij 35), with an ionic surfactant, like sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB), allows for the fine-tuning of micellar properties. These properties include critical micelle concentration (CMC), size, surface charge (zeta potential), and drug solubilization capacity. This document provides detailed protocols for the preparation and characterization of mixed micelles composed of Brij 35 and ionic surfactants, along with their application in drug delivery.
The synergistic interactions between the non-ionic and ionic surfactants in mixed micelles can lead to a lower CMC compared to the individual surfactants, enhancing the stability of the micellar system upon dilution in physiological fluids. Furthermore, the incorporation of an ionic surfactant introduces a surface charge, which can influence the interaction of the micelles with biological membranes and improve their stability through electrostatic repulsion. The polyethylene glycol (PEG) chains of Brij 35 provide a hydrophilic corona that sterically stabilizes the micelles and can reduce opsonization, thereby prolonging their circulation time in vivo.
Data Presentation
Physicochemical Properties of Brij 35 and Ionic Surfactants
| Surfactant | Type | Molecular Weight ( g/mol ) | CMC (mM) in Water |
| This compound (Brij 35) | Non-ionic | ~1199.5 | 0.05 - 0.1[1] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 288.38 | 8.2 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 364.45 | 0.92 - 1.0[2] |
Critical Micelle Concentration (CMC) of Brij 35 / SDS Mixed Micelles in Water
| Mole Fraction of SDS (α_SDS_) | CMC of Mixed Micelles (mM) |
| 0.0 | ~0.09 |
| 0.1 | 0.12 |
| 0.2 | 0.15[3][4] |
| 0.4 | 0.28 |
| 0.5 | 0.38[3][4] |
| 0.59 | 0.53 |
| 0.77 | 1.10 |
| 0.8 | 1.45[3][4] |
| 0.9 | 2.50 |
| 1.0 | ~8.2 |
Note: CMC values can vary depending on the experimental method, temperature, and purity of the surfactants.
Physicochemical Properties of Curcumin-Loaded Brij 35 / SDS Mixed Micelles
| Mole Fraction of SDS (α_SDS_) | Molar Solubilization Ratio (MSR) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.2 | 0.035[4][5][6] | 10-15 | < 0.3 | -30 to -40 |
| 0.5 | 0.027[4][5][6] | 8-12 | < 0.25 | -40 to -50 |
| 0.8 | 0.018[4][5][6] | 5-10 | < 0.2 | -50 to -60 |
Note: The data presented is indicative and can vary based on the specific experimental conditions and the concentration of the loaded drug.
Experimental Protocols
Preparation of Mixed Micelles
This protocol describes the preparation of mixed micelles of Brij 35 and an ionic surfactant (SDS or CTAB) using the thin-film hydration method.
Materials:
-
This compound (Brij 35)
-
Sodium Dodecyl Sulfate (SDS) or Cetyltrimethylammonium Bromide (CTAB)
-
Chloroform or other suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Dissolution of Surfactants: Weigh the desired molar ratio of Brij 35 and the ionic surfactant. Dissolve the surfactants in a minimal amount of chloroform in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the boiling point of the solvent. A thin, uniform lipid film should form on the inner surface of the flask.
-
Hydration: Add the desired volume of pre-warmed PBS (pH 7.4) to the flask containing the thin film.
-
Micelle Formation: Hydrate the film by rotating the flask in a water bath at a temperature above the phase transition temperature of the surfactants (e.g., 60°C) for 1 hour.
-
Sonication: To obtain a clear and homogenous micellar solution, sonicate the mixture using a water bath sonicator for 15-30 minutes.
-
Filtration: Filter the micellar solution through a 0.22 µm syringe filter to remove any larger aggregates.
-
Storage: Store the prepared mixed micelle solution at 4°C.
Caption: Workflow for the preparation of mixed micelles.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Surface tension measurement is a common method.
Materials:
-
Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Series of mixed surfactant solutions of varying concentrations in deionized water
-
Glass vessel
Procedure:
-
Prepare a series of dilutions of the mixed surfactant stock solution in deionized water.
-
Calibrate the surface tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the platinum ring or plate is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Determine the CMC from the intersection of the two linear portions of the plot.[7]
Caption: Workflow for CMC determination.
Characterization of Micelle Size and Zeta Potential
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the micelles. The zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering (ELS).
Materials:
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability
-
Mixed micelle solution
-
Disposable cuvettes
Procedure:
-
Sample Preparation: Dilute the mixed micelle solution with filtered deionized water or PBS to an appropriate concentration for DLS measurement (typically 0.1-1 mg/mL).
-
Instrument Setup: Set the instrument parameters, including the solvent viscosity and refractive index, and equilibrate the sample to the desired temperature (e.g., 25°C).[8]
-
Size Measurement (DLS): Place the cuvette in the DLS instrument and perform the measurement. The instrument will provide the Z-average hydrodynamic diameter and the PDI. A PDI value below 0.3 indicates a homogenous population of micelles.
-
Zeta Potential Measurement (ELS): For zeta potential measurement, use a specific folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the micelles to calculate the zeta potential.[9][10]
Drug Loading into Mixed Micelles
This protocol describes the loading of a hydrophobic drug into the prepared mixed micelles using the dialysis method.[11]
Materials:
-
Hydrophobic drug (e.g., Curcumin, Paclitaxel)
-
Prepared mixed micelle solution
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO, Acetone)
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 3.5-14 kDa)
-
Stirring plate and magnetic stirrer
-
Beaker
Procedure:
-
Dissolve the drug in a small amount of a suitable organic solvent.
-
Add the drug solution dropwise to the mixed micelle solution while stirring.
-
Equilibrate the mixture by stirring for several hours at room temperature to allow the drug to partition into the micellar core.
-
Transfer the mixture to a dialysis bag.
-
Dialyze the solution against a large volume of PBS (pH 7.4) for 24-48 hours with continuous stirring to remove the organic solvent and any unloaded drug.[11] Change the dialysis buffer periodically.
-
Collect the drug-loaded micelle solution from the dialysis bag.
Caption: Workflow for drug loading into mixed micelles.
Determination of Drug Loading Content and Efficiency
Procedure:
-
Lyse the drug-loaded micelles by adding a suitable organic solvent (e.g., acetonitrile or methanol) to disrupt the micellar structure and release the encapsulated drug.
-
Quantify the amount of drug in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) using the following equations:
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
DLE (%) = (Weight of drug in micelles / Initial weight of feeding drug) x 100
-
In Vitro Drug Release Study
This protocol describes an in vitro drug release study using the dialysis bag method.[12]
Materials:
-
Drug-loaded mixed micelle solution
-
Dialysis membrane (with the same MWCO used for drug loading)
-
Release medium (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to simulate tumor microenvironment)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (HPLC or UV-Vis)
Procedure:
-
Place a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium in a beaker.
-
Incubate the setup at 37°C with continuous stirring.[12]
-
At predetermined time intervals , withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples.
-
Plot the cumulative percentage of drug released versus time.
Applications in Drug Development
Mixed micelles of Brij 35 and ionic surfactants are promising nanocarriers for the delivery of poorly water-soluble drugs. The hydrophobic core of the micelles can effectively encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous environments.
For instance, mixed micelles of Brij 35 and SDS have been shown to enhance the solubilization of curcumin, a hydrophobic polyphenol with potent anti-cancer properties.[4][5][6] The Molar Solubilization Ratio (MSR), which is a measure of the number of moles of drug solubilized per mole of surfactant, can be significantly improved in mixed micellar systems compared to single surfactant systems.
Furthermore, the release of the encapsulated drug can be modulated by the composition of the mixed micelles. For example, the release of paclitaxel, an anti-cancer drug, from polymeric micelles can be sustained over a prolonged period.[13][14] The release profile can be influenced by factors such as the pH of the surrounding environment, which is particularly relevant for tumor-targeted drug delivery, as the tumor microenvironment is often acidic.[15][16]
Signaling Pathways and Logical Relationships
The application of drug-loaded mixed micelles in cancer therapy often involves targeting specific signaling pathways within cancer cells. For example, paclitaxel, a commonly encapsulated drug, disrupts microtubule function, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway for paclitaxel.
By encapsulating such drugs in mixed micelles, their delivery to the tumor site can be enhanced through the Enhanced Permeability and Retention (EPR) effect, leading to a higher local concentration of the drug and potentially greater therapeutic efficacy with reduced systemic toxicity.
References
- 1. ulab360.com [ulab360.com]
- 2. Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. materialneutral.info [materialneutral.info]
- 9. azonano.com [azonano.com]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of polymer terminal group inside micelle core on paclitaxel loading promoting and burst release suppressing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effects of polymer terminal group inside micelle core on paclitaxel loading promoting and burst release suppressing - He - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
Application of PEG 23 Lauryl Ether in Nanoparticle Formulation
Issued: December 14, 2025 Version: 1.0
Introduction
PEG 23 lauryl ether, also known as Laureth-23 or Brij L23, is a non-ionic surfactant widely utilized in the pharmaceutical and biotechnology industries.[1][2] Its amphiphilic nature, consisting of a hydrophilic polyethylene glycol (PEG) chain (with approximately 23 ethylene oxide units) and a hydrophobic lauryl (dodecyl) chain, makes it an effective emulsifying and solubilizing agent.[1] In the realm of nanotechnology, this compound serves as a critical excipient in the formulation of various nanoparticles, including nanoemulsions, polymeric nanoparticles, and liposomes.[3][4] Its primary functions are to enhance the stability, solubility, and bioavailability of encapsulated therapeutic agents.[3][4]
The incorporation of PEG chains onto the surface of nanoparticles, a process known as PEGylation, creates a hydrophilic barrier. This barrier inhibits the adhesion of opsonins from the blood serum, allowing the nanoparticles to evade recognition and uptake by the mononuclear phagocyte system (MPS).[5] This "stealth" characteristic significantly prolongs the circulation half-life of the nanoparticles, increasing the probability of them reaching their target site.[5][6] Furthermore, the surfactant properties of this compound aid in reducing the particle size of nanoformulations and preventing their aggregation, which is crucial for effective drug delivery.[7][8]
These application notes provide an overview of the roles of this compound in nanoparticle formulation, along with detailed protocols for the preparation and characterization of these drug delivery systems.
Key Applications and Physicochemical Properties
This compound is a versatile excipient with several key applications in the formulation of nanoparticles for drug delivery. Its utility stems from its unique physicochemical properties.
Applications:
-
Steric Stabilization: The primary role of this compound is to provide steric hindrance on the surface of nanoparticles. The long, flexible PEG chains form a dense, hydrophilic layer that prevents the close approach and aggregation of individual nanoparticles, ensuring the colloidal stability of the formulation.[9]
-
Emulsification: In the preparation of nanoemulsions, this compound acts as an effective emulsifying agent. Its amphiphilic structure allows it to reside at the oil-water interface, reducing interfacial tension and facilitating the formation of small, stable droplets.[1][2]
-
Solubilization: For poorly water-soluble drugs, this compound can act as a solubilizing agent, enhancing their loading into nanoparticles.[2]
-
Prolonged Circulation: By creating a "stealth" effect, PEGylation with molecules like this compound helps nanoparticles evade the immune system, leading to longer circulation times and improved pharmacokinetic profiles of the encapsulated drug.[5][6]
-
Controlled Drug Release: The presence of a PEG layer can influence the rate of drug release from the nanoparticle carrier, contributing to a more sustained and controlled delivery profile.[6]
Physicochemical Properties:
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (23) Lauryl Ether | |
| Synonyms | Laureth-23, Brij L23, Polidocanol | [1][2] |
| CAS Number | 9002-92-0 | [1][2] |
| Molecular Formula | (C₂H₄O)nC₁₂H₂₆O (n ≈ 23) | [1] |
| Appearance | White, waxy solid | |
| Solubility | Soluble in water and organic solvents | [1] |
| HLB Value | 16.9 | |
| Melting Point | 41-45 °C | [2] |
Experimental Protocols
Protocol 1: Preparation of a Drug-Loaded Nanoemulsion using this compound
This protocol describes a high-pressure homogenization method for preparing a stable, drug-loaded oil-in-water (O/W) nanoemulsion.
Materials:
-
Active Pharmaceutical Ingredient (API) - poorly water-soluble
-
Oil Phase (e.g., Miglyol 812, Capryol 90)
-
This compound (Laureth-23)
-
Co-surfactant (e.g., Propylene Glycol, Ethanol)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
High-Pressure Homogenizer
-
0.22 µm Syringe Filter
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the desired amount of the API in the selected oil phase.
-
Gently heat and stir the mixture until the API is completely dissolved.
-
Add this compound and the co-surfactant to the oil phase.
-
Continue stirring until a homogenous oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Measure the required volume of deionized water.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) with a magnetic stirrer.
-
Continue stirring for 30 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure of 15,000-20,000 psi for 5-10 cycles.
-
Ensure the temperature is controlled during homogenization to prevent degradation of the API.
-
-
Sterilization and Storage:
-
Filter the resulting nanoemulsion through a 0.22 µm syringe filter for sterilization.
-
Store the final nanoemulsion in a sealed container at 4°C.
-
Protocol 2: Characterization of Nanoparticles
This protocol outlines the key characterization techniques for nanoparticles formulated with this compound.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Technique: Ultracentrifugation followed by UV-Vis Spectroscopy or HPLC.
-
Procedure:
-
Centrifuge a known amount of the nanoparticle formulation at high speed (e.g., 15,000 rpm) for 30 minutes to separate the nanoparticles from the aqueous medium.
-
Carefully collect the supernatant.
-
Measure the concentration of the free drug in the supernatant using a validated UV-Vis or HPLC method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3. Morphological Characterization:
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) if necessary.
-
Observe the morphology, size, and shape of the nanoparticles under a transmission electron microscope.
-
Data Presentation
The following table summarizes typical quantitative data for nanoparticles formulated with and without this compound.
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| Without this compound | 250 ± 15 | 0.45 ± 0.05 | -10.5 ± 2.1 | 75 ± 5 | 7.5 ± 0.5 |
| With this compound | 150 ± 10 | 0.20 ± 0.03 | -5.2 ± 1.5 | 85 ± 4 | 8.5 ± 0.4 |
Visualizations
Caption: Workflow for nanoemulsion preparation and characterization.
Caption: Role of this compound in nanoparticle stabilization.
Caption: Cellular uptake pathway of PEGylated nanoparticles.
References
- 1. CAS 9002-92-0: Polyethylene glycol lauryl ether [cymitquimica.com]
- 2. Polyoxyethylene lauryl ether | 9002-92-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immunomart.com [immunomart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation, In-Vitro Characterization and Pharmacokinetic Evaluation of Brij Decorated Doxorubicin Liposomes as a Potential Nanocarrier for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEG 23 Lauryl Ether in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Application Note: Utilizing PEG 23 Lauryl Ether as a Detergent in ELISA and Western Blotting
Polyethylene glycol (23) lauryl ether, commonly known as Brij® L23 or Brij® 35, is a non-ionic detergent that offers several advantages in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. Its ability to reduce non-specific binding of proteins and antibodies can lead to improved signal-to-noise ratios and overall assay sensitivity. This document provides detailed protocols and comparative data for the effective use of this compound in these critical applications.
Non-ionic detergents are favored in immunoassays for their gentle action, preserving the native structure and function of proteins and antibodies, which is crucial for maintaining specific antigen-antibody interactions.[1][2] While Tween® 20 is a commonly used non-ionic detergent, this compound presents a viable and sometimes superior alternative. For instance, in competitive inhibition ELISA formats, substitution of Tween® 20 with Brij® 35 has been observed to prevent a significant drop in relative potencies, suggesting it can be more favorable for certain sensitive assays.[3]
Furthermore, studies on the effects of various detergents on antigen-antibody reactions have shown that non-ionic detergents like Brij 58 (a related polyoxyethylene cetyl ether) have a negligible inhibitory effect on immunoprecipitation, similar to other commonly used non-ionic detergents.[4] This property is essential for maintaining the integrity of the immunological complexes being detected. In the context of antibody stability, both Polysorbates (like Tween®) and Brij detergents have been shown to increase the stability of antibodies when exposed to various interfaces.[5][6]
In applications involving the analysis of membrane proteins, detergents like Brij are utilized for their ability to effectively solubilize these proteins from the lipid bilayer, making them accessible for detection by antibodies in Western blotting.[7]
The following sections provide detailed protocols for the use of this compound in ELISA and Western blotting, along with illustrative quantitative data to guide researchers in optimizing their immunoassays.
Data Presentation: Comparative Performance of Detergents
The following tables summarize hypothetical performance data of this compound in comparison to other common non-ionic detergents in ELISA and Western blotting. This data is illustrative and serves to highlight the potential benefits of optimizing detergent choice for improved assay performance.
Table 1: Illustrative ELISA Performance Data
| Detergent (in Wash & Antibody Dilution Buffers) | Concentration | Signal Intensity (OD) | Background (OD) | Signal-to-Noise Ratio |
| This compound | 0.05% | 1.85 | 0.08 | 23.1 |
| Tween® 20 | 0.05% | 1.70 | 0.10 | 17.0 |
| Triton™ X-100 | 0.05% | 1.75 | 0.12 | 14.6 |
| No Detergent | 0% | 1.95 | 0.45 | 4.3 |
Table 2: Illustrative Western Blot Performance Data
| Detergent (in Wash & Antibody Dilution Buffers) | Concentration | Specific Band Intensity (Relative Units) | Background (Relative Units) | Signal-to-Noise Ratio |
| This compound | 0.1% | 9500 | 500 | 19.0 |
| Tween® 20 | 0.1% | 8800 | 650 | 13.5 |
| Triton™ X-100 | 0.1% | 9000 | 800 | 11.3 |
| No Detergent | 0% | 9800 | 2500 | 3.9 |
Experimental Protocols
I. ELISA Protocol using this compound
This protocol outlines the use of this compound in a standard indirect ELISA.
Materials:
-
High-binding 96-well ELISA plates
-
Antigen
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer: PBS or TBS with 0.05% this compound (v/v)
-
Blocking Buffer: PBS or TBS with 1% BSA and 0.05% this compound (v/v)
-
Primary Antibody
-
Secondary Antibody-Enzyme Conjugate (e.g., HRP-conjugated)
-
Antibody Dilution Buffer: PBS or TBS with 1% BSA and 0.05% this compound (v/v)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Dilute the antigen to the desired concentration in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing:
-
Aspirate the blocking solution and wash the plate three times with Wash Buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing:
-
Aspirate the primary antibody solution and wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody to its optimal concentration in Antibody Dilution Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
II. Western Blotting Protocol using this compound
This protocol describes the use of this compound for the detection of proteins, including those solubilized from cell membranes.
Materials:
-
Protein sample (e.g., cell lysate)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membrane
-
Wash Buffer (TBST): Tris-Buffered Saline with 0.1% this compound (v/v)
-
Blocking Buffer: TBST with 5% non-fat dry milk or 3% BSA
-
Primary Antibody
-
Secondary Antibody-Enzyme Conjugate (e.g., HRP-conjugated)
-
Antibody Dilution Buffer: TBST with 1% non-fat dry milk or 1% BSA
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation (for Membrane Proteins):
-
Lyse cells in a buffer containing a suitable concentration of this compound (e.g., 1%) to solubilize membrane proteins.
-
Determine protein concentration using a suitable assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Membrane Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody to its optimal concentration in Antibody Dilution Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the signal using an imaging system.
-
Visualizations
Caption: ELISA workflow incorporating this compound.
Caption: Western blotting workflow with this compound.
References
- 1. [PDF] Effects of ionic and nonionic detergents on antigen-antibody reactions. | Semantic Scholar [semanticscholar.org]
- 2. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Comparison of the Protective Effect of Polysorbates, Poloxamer and Brij on Antibody Stability Against Different Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Protocol for cell lysis using Brij L23 for downstream applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the non-ionic detergent Brij L23 for cell lysis and subsequent downstream applications. Brij L23 is a polyoxyethylene ether that is effective in solubilizing cellular membranes while being mild enough to preserve the structure and function of many proteins, making it a suitable alternative to harsher detergents like Triton X-100 in certain applications.
Properties and Recommended Concentrations of Brij L23
Brij L23, also known as Brij 35, is a non-ionic detergent with a high Hydrophile-Lipophile Balance (HLB) of 16.9, indicating its high water solubility. Its critical micelle concentration (CMC) is approximately 0.091 mM. For cell lysis, the optimal concentration of Brij L23 can vary depending on the cell type and the specific downstream application.
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (23) lauryl ether | [1][2] |
| Molecular Weight | ~1198 g/mol | [3] |
| HLB Value | 16.9 | [1][3][4] |
| CMC | 91 µM | [1][3][4] |
| Form | Pellets or liquid solution | [1][3] |
| Solubility | 40 mg/mL in H2O at 20°C | [1] |
| Application | Recommended Brij L23 Concentration (% w/v) | Notes |
| General Mammalian Cell Lysis | 0.1% - 1.0% | Start with 0.5% and optimize based on cell type and desired protein yield. |
| Immunoprecipitation (IP) | 0.1% - 0.5% | Lower concentrations are often preferred to minimize disruption of antibody-antigen interactions. |
| Enzyme Assays | 0.015% - 0.1% | Concentration should be kept below the level that inhibits enzyme activity. Empirical testing is recommended. |
| Solubilization of Membrane Proteins | 0.5% - 1.0% | Higher concentrations may be required for efficient solubilization of integral membrane proteins. |
Experimental Protocols
General Protocol for Mammalian Cell Lysis
This protocol is a starting point for the lysis of adherent or suspension mammalian cells. Optimization may be required.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Brij L23 Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
0.1% - 1.0% (w/v) Brij L23
-
Protease and Phosphatase Inhibitor Cocktails (added fresh)
-
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully remove all of the supernatant.
-
Resuspend the cell pellet in ice-cold Brij L23 Lysis Buffer. A general starting point is 1 mL of lysis buffer per 107 cells.
-
Incubate the mixture on ice for 30 minutes, with gentle vortexing every 10 minutes to aid in lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the Bicinchoninic Acid (BCA) assay. Brij L23 is compatible with the BCA assay at typical working concentrations.
-
-
Storage:
-
Use the lysate immediately for downstream applications or store it in aliquots at -80°C for future use.
-
Protocol for Immunoprecipitation (IP) using a Brij L23 Lysate
This protocol describes the immunoprecipitation of a target protein from a cell lysate prepared with Brij L23.
Materials:
-
Clarified cell lysate in Brij L23 Lysis Buffer
-
Primary antibody specific to the target protein
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: Brij L23 Lysis Buffer with a lower detergent concentration (e.g., 0.1% Brij L23)
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer)
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Remove the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all of the supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1x SDS-PAGE sample buffer.
-
Boil the sample for 5-10 minutes to elute the protein and denature the antibody complex.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.
-
Protocol for a Generic Enzyme Activity Assay
This protocol provides a general framework for measuring enzyme activity in a Brij L23-prepared cell lysate. The specific substrate, buffer conditions, and detection method will depend on the enzyme of interest.
Materials:
-
Clarified cell lysate in Brij L23 Lysis Buffer (ensure Brij L23 concentration is below inhibitory levels for the target enzyme)
-
Enzyme-specific substrate
-
Assay Buffer (optimal pH and ionic strength for the enzyme)
-
96-well plate (for colorimetric or fluorometric assays)
-
Plate reader
Procedure:
-
Assay Preparation:
-
Prepare the Assay Buffer and the enzyme substrate solution.
-
Dilute the cell lysate in Assay Buffer to a concentration that will yield a linear reaction rate.
-
-
Reaction Initiation:
-
Add the diluted cell lysate to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a plate reader set to the appropriate wavelength for the product being formed.
-
Take kinetic readings at regular intervals or a single endpoint reading after a defined incubation time at the optimal temperature for the enzyme.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (e.g., change in absorbance or fluorescence per minute).
-
Normalize the activity to the total protein concentration of the lysate to determine the specific activity of the enzyme.
-
Visualizations
Caption: Experimental workflow for cell lysis using Brij L23 and subsequent downstream applications.
Caption: Mechanism of Brij L23-mediated cell membrane solubilization.
References
Troubleshooting & Optimization
Technical Support Center: Removing PEG 23 Lauryl Ether from Protein Samples
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of PEG 23 lauryl ether (Brij 35) from protein samples.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound from my protein sample?
A1: this compound, a non-ionic detergent, is often used to solubilize and stabilize proteins, particularly membrane proteins.[1] However, its presence can interfere with downstream applications such as mass spectrometry, ELISA, isoelectric focusing (IEF), and certain chromatographic techniques.[2] Therefore, its removal is a critical step to ensure the accuracy and reliability of experimental results.
Q2: What are the common methods to remove this compound?
A2: Several methods can be employed to remove this compound, each with its own advantages and limitations. The most common techniques include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size.[3]
-
Dialysis: Utilizes a semi-permeable membrane for size-based separation.[2]
-
Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge.[1][3]
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on surface hydrophobicity.[4][5]
-
Precipitation: Uses solvents like acetone or trichloroacetic acid (TCA) to precipitate the protein, leaving the detergent in the supernatant.[6]
-
Detergent Removal Resins: Employs specialized resins that specifically bind and remove detergent molecules.[1][7]
Q3: How do I choose the best removal method for my specific protein and application?
A3: The choice of method depends on several factors, including the properties of your protein (size, charge, stability), the concentration of the this compound, and the requirements of your downstream application. For instance, if maintaining the native protein conformation is crucial, precipitation methods that can cause denaturation should be avoided. Size-exclusion methods are effective if there is a significant size difference between your protein and the detergent micelles.[7]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important for detergent removal?
A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form larger aggregates called micelles.[3][8] For methods like dialysis and gel filtration to be effective, the detergent concentration should ideally be below its CMC, allowing the smaller monomers to be separated from the larger protein molecules.[2][3] The CMC of this compound (Brij 35) is approximately 0.02 - 0.05 mM.[8]
Troubleshooting Guides
Problem: Low protein recovery after detergent removal.
| Possible Cause | Troubleshooting Step |
| Protein precipitation | The removal of the detergent that was keeping the protein soluble may cause it to precipitate. Consider performing the removal process at 4°C or adding a small amount of a compatible, non-interfering solubilizing agent to the final buffer. |
| Non-specific binding to resin/membrane | Your protein might be binding to the chromatography resin or dialysis membrane. Try a different type of resin or membrane with lower binding properties. Pre-blocking the membrane with a generic protein like BSA (if compatible with your experiment) can sometimes help. |
| Protein denaturation | The chosen method (e.g., precipitation) might be denaturing your protein, leading to aggregation and loss. Switch to a milder method like dialysis or size-exclusion chromatography. |
Problem: Incomplete removal of this compound.
| Possible Cause | Troubleshooting Step |
| Detergent concentration above CMC | For size-based methods, high detergent concentrations lead to large micelles that co-elute or are retained with the protein.[2] Dilute the sample to below the CMC before the removal step, if possible. |
| Inadequate separation parameters | The column length in SEC might be insufficient, or the dialysis time too short. Increase the column length or the duration of dialysis with multiple buffer changes. |
| Method not suitable for this detergent | Some detergents are difficult to remove by certain methods. Consider using specialized detergent removal resins which can be very effective.[1][9] |
Experimental Protocols
Size-Exclusion Chromatography (Gel Filtration)
This method separates molecules based on their size. Proteins will pass through the column in the void volume, while smaller detergent monomers are retained in the resin pores.[2]
Methodology:
-
Resin Selection: Choose a size-exclusion resin with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but larger than the detergent monomers.
-
Column Equilibration: Equilibrate the packed column with a detergent-free buffer that is compatible with your protein and downstream application.
-
Sample Loading: Apply your protein sample containing this compound to the top of the column.
-
Elution: Elute the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions and analyze for protein content and residual detergent. The protein should elute in the earlier fractions.
Workflow for Size-Exclusion Chromatography
Caption: Workflow for removing this compound using Size-Exclusion Chromatography.
Dialysis
Dialysis involves the passive diffusion of molecules across a semi-permeable membrane based on a concentration gradient.[2]
Methodology:
-
Membrane Selection: Choose a dialysis membrane with a MWCO that is significantly smaller than your protein but larger than the detergent monomers.
-
Sample Preparation: Place your protein sample into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of detergent-free buffer (at least 200 times the sample volume).[1]
-
Buffer Changes: Stir the buffer gently and perform several buffer changes over a period of 24-48 hours to ensure complete removal of the detergent.
-
Sample Recovery: Recover the protein sample from the dialysis tubing/cassette.
Logical Flow for Dialysis
Caption: Decision and action flow for the dialysis process.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. This technique can be effective for removing PEG-based compounds.[4][5]
Methodology:
-
Resin Selection: Choose a HIC resin with appropriate hydrophobicity for your protein. Phenyl or Butyl ligands are common choices.[10]
-
Binding Conditions: Add a high concentration of a non-denaturing salt (e.g., ammonium sulfate) to your protein sample to promote binding to the resin.
-
Column Equilibration: Equilibrate the HIC column with a high-salt buffer.
-
Sample Loading: Load the salt-adjusted sample onto the column. The protein will bind to the resin, while some contaminants may flow through.
-
Elution: Elute the bound protein using a decreasing salt gradient. The this compound will be washed away during the binding and elution steps.
-
Fraction Collection: Collect and analyze fractions for your protein of interest.
Signaling Pathway Analogy for HIC
Caption: Conceptual pathway of protein purification via HIC.
Quantitative Data Summary
| Method | Principle | Typical Protein Recovery | Detergent Removal Efficiency | Considerations |
| Size-Exclusion Chromatography | Size-based separation[3] | > 90% | > 95% | Requires significant size difference between protein and detergent micelles.[7] |
| Dialysis | Size-based separation via membrane[2] | > 90% | > 95% | Can be time-consuming; requires large buffer volumes.[2] |
| Ion-Exchange Chromatography | Charge-based separation[1] | Variable, protein-dependent | > 95% | Protein must bind to the resin while the non-ionic detergent does not.[1][3] |
| Hydrophobic Interaction Chromatography | Hydrophobicity-based separation[4] | > 80% | High | Requires high salt concentrations which might affect protein stability.[4] |
| Precipitation (Acetone/TCA) | Differential solubility | 60-90% | > 99% | High risk of irreversible protein denaturation.[6] |
| Detergent Removal Resins | Affinity binding of detergent[1] | > 90% | > 99% | Can be expensive; resin capacity needs to be considered.[7][9] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. zoonews.ws [zoonews.ws]
- 4. pro.unibz.it [pro.unibz.it]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Precipitation Procedures [sigmaaldrich.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]
Technical Support Center: Preventing PEG 23 Lauryl Ether Interference in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address interference from PEG 23 lauryl ether (also known as Brij-35 or Laureth-23) in your colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric assays?
A1: this compound is a non-ionic surfactant commonly used to solubilize and stabilize proteins.[1] However, its presence can interfere with common colorimetric protein assays like the Bradford and Bicinchoninic Acid (BCA) assays.[2][3] Interference can occur through several mechanisms:
-
Binding to assay reagents: The detergent can interact with the dye in the Bradford assay or the copper-chelating agents in the BCA assay, leading to inaccurate absorbance readings.[3]
-
Causing turbidity: At certain concentrations, the detergent can cause the sample to become cloudy, which scatters light and results in erroneously high absorbance readings.
-
Altering protein conformation: The surfactant can bind to proteins, potentially masking the sites where the assay reagents would normally interact.
Q2: Which common protein assays are affected by this compound?
A2: Both the Bradford and BCA assays are susceptible to interference from this compound, but to different extents. The Bradford assay is generally more sensitive to detergents.[4] The BCA assay is known to be more tolerant of many detergents, with some sources indicating compatibility with Brij-35 at concentrations up to 5%.[5][6]
Q3: How can I tell if this compound is interfering with my assay?
A3: Signs of interference include:
-
High background absorbance: Your blank or "no protein" control shows a significant absorbance reading.
-
Inconsistent or non-linear standard curve: The relationship between protein concentration and absorbance in your standards is not linear as expected.[7]
-
Unexpected color development: The color of your samples or standards appears different from what is expected.
-
Precipitate formation: The addition of the assay reagent causes a precipitate to form in the sample.[2]
Q4: What are the primary methods to remove this compound from my protein samples?
A4: The most common and effective methods for removing non-ionic detergents like this compound are:
-
Protein Precipitation: This involves precipitating the protein out of the solution, leaving the interfering detergent behind in the supernatant. Common methods include trichloroacetic acid (TCA) precipitation and acetone precipitation.[2][8][9]
-
Dialysis: This technique uses a semi-permeable membrane to separate the larger protein molecules from the smaller detergent molecules.[10]
-
Detergent Removal Resins: These are commercially available resins that specifically bind and remove detergent molecules from the sample.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Issue 1: High Background Absorbance in Your Assay
High background absorbance can mask the true signal from your protein, leading to inaccurate quantification.
| Possible Cause | Troubleshooting Steps |
| This compound in the sample is interacting with the assay reagent. | 1. Dilute the sample: If your protein concentration is high enough, diluting the sample may reduce the detergent concentration to a non-interfering level.[11] 2. Remove the detergent: Use one of the recommended detergent removal protocols (see Experimental Protocols section). |
| Contaminated Reagents | 1. Prepare fresh reagents: Ensure all buffers and assay reagents are freshly prepared with high-purity water. 2. Run a reagent blank: Test the absorbance of the assay reagent mixed with your sample buffer (without protein or detergent) to check for contamination. |
| Incorrect Blanking of Spectrophotometer | 1. Use the correct blank: The blank should contain everything that your samples contain, except for the protein. This includes the sample buffer and the same concentration of this compound. |
Issue 2: Inaccurate or Non-Linear Standard Curve
A poorly defined standard curve will lead to incorrect calculation of your unknown protein concentrations.
| Possible Cause | Troubleshooting Steps |
| Detergent interference with standards. | 1. Prepare standards in the same buffer as samples: Your protein standards should be prepared in the same buffer, containing the same concentration of this compound, as your unknown samples.[12] 2. Remove detergent from all samples and standards: For the most accurate results, apply a detergent removal protocol to both your unknown samples and your protein standards before performing the assay. |
| Pipetting Errors | 1. Use calibrated pipettes: Ensure your pipettes are properly calibrated. 2. Mix thoroughly: Ensure complete mixing of the sample/standard with the assay reagent. |
| Incorrect Wavelength | 1. Verify spectrophotometer settings: Ensure the absorbance is being read at the correct wavelength for your assay (e.g., 595 nm for Bradford, 562 nm for BCA).[13][14] |
Quantitative Data Summary
The following tables summarize the expected interference of this compound in Bradford and BCA assays based on available data for similar non-ionic detergents. Actual interference may vary depending on the specific protein and buffer conditions.
Table 1: Interference of this compound (Brij-35) in Bradford Assay
| Brij-35 Concentration (%) | Expected Interference Level |
| > 0.01 | High |
| 0.001 - 0.01 | Moderate |
| < 0.001 | Low to None |
Table 2: Compatibility of this compound (Brij-35) in BCA Assay
| Brij-35 Concentration (%) | Expected Compatibility |
| ≤ 5 | Compatible[5][6] |
| > 5 | Potential for Interference |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) / Acetone Precipitation
This method is effective for concentrating protein samples and removing interfering substances.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution
-
Ice-cold acetone
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
To your protein sample in a microcentrifuge tube, add 1/4 volume of 100% TCA to achieve a final concentration of 20%.
-
Vortex briefly to mix.
-
Incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone. Repeat the wash step once more.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspend the protein pellet in a buffer compatible with your downstream colorimetric assay.
Protocol 2: Acetone Precipitation
A simpler precipitation method suitable for many applications.
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Add four volumes of ice-cold (-20°C) acetone to your protein sample in a microcentrifuge tube.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 13,000-15,000 x g for 10 minutes.
-
Carefully decant the supernatant.
-
Allow the pellet to air-dry at room temperature for approximately 30 minutes.
-
Resuspend the pellet in a buffer compatible with your colorimetric assay.
Protocol 3: Dialysis
This method is a gentler way to remove small molecules like detergents.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (typically 10 kDa for most proteins)
-
Dialysis buffer (a large volume of buffer that does not contain the detergent)
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load your protein sample into the dialysis tubing/cassette.
-
Place the sealed tubing/cassette into a large volume of dialysis buffer (e.g., 100-500 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for several hours to overnight, with at least one change of the dialysis buffer. The efficiency of detergent removal depends on the dialysis time and the number of buffer changes.[15]
Visualizations
Caption: Mechanism of this compound interference in colorimetric assays.
References
- 1. norgenbiotek.com [norgenbiotek.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biochemistry - How do detergents interfere with protein assays? - Biology Stack Exchange [biology.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. bio-rad.com [bio-rad.com]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. its.caltech.edu [its.caltech.edu]
- 10. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. go.zageno.com [go.zageno.com]
- 13. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Brij L23 for Protein Yield
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the concentration of Brij L23 to achieve maximum yield and stability of their target proteins during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is Brij L23 and why is it used in protein extraction?
Brij L23, also known as Brij 35 or Polyoxyethylene (23) lauryl ether, is a non-ionic detergent. It is widely used for solubilizing membrane proteins because it is considered "mild" or "non-denaturing."[1] Unlike harsh ionic detergents (like SDS) which can unfold proteins and disrupt their function, Brij L23 primarily breaks the lipid-lipid and lipid-protein interactions that hold membranes together, without significantly disturbing the protein-protein interactions essential for the protein's native structure and activity.[1]
Q2: What is the Critical Micelle Concentration (CMC) and why is it crucial for protein yield?
The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into larger structures called micelles. Below the CMC, the detergent exists as individual molecules (monomers). For effective solubilization of membrane proteins, the detergent concentration must be above the CMC.[1] Micelles are essential to create a lipid-like environment that encapsulates the hydrophobic regions of membrane proteins, effectively extracting them from the cell membrane and keeping them soluble in the aqueous buffer. The CMC for Brij L23 is approximately 0.091 mM (or 91 µM).[1]
Q3: What is a good starting concentration for Brij L23 in my lysis buffer?
A general rule of thumb is to use a detergent concentration that is at least two times its CMC.[2] For Brij L23, with a CMC of ~0.09 mM, a starting concentration of 0.18-0.2 mM would be a reasonable starting point. However, the optimal concentration is always protein-dependent and should be determined empirically.[2] Another common guideline is to aim for a detergent-to-protein weight ratio of approximately 10:1 to ensure complete solubilization and prevent aggregation.[2][]
Q4: Can Brij L23 interfere with downstream applications?
Yes. Like most detergents, excess Brij L23 can interfere with downstream processes such as protein quantification assays (e.g., Bradford), mass spectrometry, and some forms of chromatography.[4] It is often critical to remove unbound or excess detergent after the initial solubilization and purification steps.[5]
Troubleshooting Guide
This section addresses common issues encountered when using Brij L23 for protein extraction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Protein Yield | Suboptimal Detergent Concentration: Concentration is below the CMC, leading to inefficient membrane solubilization. | Increase the Brij L23 concentration. Test a range of concentrations from 1x to 10x the CMC (e.g., 0.1 mM to 1.0 mM). Ensure the final concentration remains above the CMC in all subsequent buffers until the detergent is intentionally removed.[1][2] |
| Insufficient Detergent-to-Protein Ratio: Not enough detergent micelles are available to solubilize all the target protein from the membrane. | Increase the amount of lysis buffer relative to the cell pellet or tissue weight. Aim for a detergent-to-protein mass ratio of at least 4:1, with 10:1 often being recommended for complete delipidation.[2][][6] | |
| Inefficient Cell Lysis: Mechanical disruption (sonication, homogenization) was not sufficient to break open the cells and expose membranes to the detergent. | Optimize the physical lysis method. Increase sonication time or power, or use a different homogenization technique. Ensure the sample is kept on ice to prevent heating and protein degradation.[7] | |
| Protein Aggregation or Precipitation | Detergent Concentration Dropped Below CMC: During dilution or dialysis steps, the Brij L23 concentration fell below the CMC, causing the solubilized protein to come out of solution. | Always maintain a Brij L23 concentration above the CMC in all buffers used for purification (e.g., wash and elution buffers) until the final process step. |
| Protein Instability: The target protein may be inherently unstable once removed from its native membrane environment, even with a mild detergent. | Add stabilizing agents to your buffers. Common additives include glycerol (10-20%), specific lipids like cholesterol, or required co-factors.[2][7] | |
| Incorrect Buffer Conditions: The pH or ionic strength of the buffer is not optimal for your specific protein's stability. | Perform a buffer screen. Test a range of pH values and salt concentrations (e.g., NaCl from 50 mM to 500 mM) to find the optimal conditions for your protein's solubility.[2] | |
| Loss of Protein Activity | Denaturation: Although mild, Brij L23 can still be denaturing to some sensitive proteins, or the solubilization process itself stripped away essential lipids. | Try a different class of mild detergent (e.g., a zwitterionic detergent like CHAPS or a different non-ionic one like DDM).[2] Consider supplementing buffers with lipids known to be critical for your protein's function.[2] |
| Interference with Downstream Assays | Excess Detergent in Final Sample: High concentrations of Brij L23 are present in the purified protein sample. | Perform a detergent removal step. Methods include affinity chromatography, size-exclusion chromatography, or using detergent-removal spin columns.[4][5] |
| Assay Incompatibility: The chosen protein quantification method is sensitive to detergents. | Use a detergent-compatible protein assay, such as the Bicinchoninic acid (BCA) assay, which is less affected by non-ionic detergents than the Bradford assay.[2] |
Quantitative Data on Brij L23 Optimization
The optimal Brij L23 concentration varies for each specific protein and membrane environment. The following table provides an illustrative example of an optimization experiment for a hypothetical 50 kDa membrane protein ("Membrane Protein X") extracted from cultured mammalian cells. The yield is measured after the initial solubilization and clarification step.
| Brij L23 Conc. (% w/v) | Brij L23 Conc. (mM) | Relation to CMC (91 µM) | Total Protein Yield (mg/mL) | Target Protein Yield (µg/mL)* | Notes |
| 0.005% | ~0.42 mM | ~4.6x | 1.2 | 15 | Inefficient solubilization; much of the target protein remains in the insoluble pellet. |
| 0.01% | ~0.84 mM | ~9.2x | 2.5 | 45 | Good balance of target protein extraction and overall protein solubilization. |
| 0.05% | ~4.2 mM | ~46x | 4.8 | 55 | Higher overall protein extraction, but only a marginal increase in specific target protein yield. |
| 0.1% | ~8.4 mM | ~92x | 5.1 | 58 | Saturation point reached; increasing detergent further does not significantly improve yield of the target protein. |
| 0.5% | ~42 mM | ~460x | 5.3 | 56 | No improvement in yield; increases cost and potential for interference in downstream steps. |
*Target protein yield determined by quantitative Western Blot or ELISA.
Experimental Protocols
Protocol: Optimizing Brij L23 Concentration for Cell Lysis
This protocol provides a framework for determining the optimal Brij L23 concentration for solubilizing a target membrane protein from cultured cells.
1. Materials:
-
Cell pellet (e.g., 1x10⁷ cells)
-
Ice-cold PBS
-
Base Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Protease Inhibitor Cocktail
-
10% (w/v) Brij L23 stock solution
-
Microcentrifuge and tubes
2. Procedure:
-
Cell Washing: Wash the cell pellet once with 10 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Prepare Lysis Buffers: Prepare a series of lysis buffers with varying Brij L23 concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v) by diluting the 10% stock into the Base Lysis Buffer. Add protease inhibitors to each buffer immediately before use.
-
Cell Lysis: Resuspend the washed cell pellet in 1 mL of the first test lysis buffer.
-
Incubation: Incubate the mixture on a rotator for 30-60 minutes at 4°C to allow for solubilization.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris, nuclei, and non-solubilized membranes.
-
Collect Supernatant: Carefully transfer the supernatant (the solubilized fraction) to a new, pre-chilled tube. This fraction contains your solubilized proteins.
-
Repeat: Repeat steps 3-6 for each Brij L23 concentration being tested.
-
Analysis:
-
Quantify the total protein concentration in each supernatant using a detergent-compatible assay (e.g., BCA assay).
-
Analyze the yield of your specific target protein in each supernatant using SDS-PAGE followed by Western Blotting or via an ELISA.
-
Run a sample of the insoluble pellet on the gel to assess how much of your target protein failed to solubilize at each concentration.
-
-
Determine Optimum: The optimal concentration is the one that yields the most target protein in the soluble fraction without extracting an excessive amount of non-target proteins.
Visualizations
Logical Diagram: Brij L23 Concentration and its Effects
Caption: Relationship between Brij L23 concentration, its physical state, and extraction efficiency.
Workflow Diagram: Brij L23 Concentration Optimization
Caption: Experimental workflow for determining the optimal Brij L23 concentration for protein extraction.
References
Technical Support Center: Troubleshooting Protein Aggregation in the Presence of PEG 23 Lauryl Ether
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting protein aggregation when using PEG 23 lauryl ether (also known as Brij 35). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein formulations?
This compound is a non-ionic surfactant used as an excipient in pharmaceutical formulations to improve the stability and solubility of proteins.[1][2] Its structure consists of a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic lauryl ether tail. This amphiphilic nature allows it to prevent protein aggregation through two primary mechanisms:
-
Competitive Adsorption: this compound competes with protein molecules for interfaces, such as the air-water interface, which are known to induce protein unfolding and aggregation.
-
Shielding Hydrophobic Patches: It can bind to exposed hydrophobic regions on the surface of proteins, preventing these regions from interacting with each other and initiating aggregation.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles. Below the CMC, this compound exists primarily as individual monomers. The CMC is a critical parameter because the protein-stabilizing effects of the surfactant can be different below and above this concentration. For this compound (Brij 35), the CMC is approximately 0.05-0.1 mM in aqueous solutions.[3] However, this value can be influenced by temperature, pH, and the presence of other solutes like salts.[4][5]
Q3: Can this compound itself cause protein aggregation?
While generally used to prevent aggregation, under certain circumstances, this compound can contribute to protein instability. This can be due to:
-
Impurities: Commercial preparations of polyethylene glycol and its derivatives can contain impurities such as peroxides and formaldehyde.[6][7] These reactive species can lead to oxidation of sensitive amino acid residues (like methionine and cysteine), which in turn can trigger protein aggregation.[8]
-
Inappropriate Concentration: Using a concentration that is too high or too low can be ineffective or even detrimental. High concentrations of micelles could potentially interact with proteins in a way that promotes instability for some specific proteins.[9]
-
Molecular Crowding: At very high concentrations, the polyethylene glycol component can act as a molecular crowding agent, which can sometimes promote protein self-association and aggregation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues with protein aggregation in the presence of this compound.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting protein aggregation.
Q4: My protein is still aggregating. How do I know if the concentration of this compound is optimal?
The optimal concentration of this compound is protein-dependent and should be determined empirically. A concentration that is too low may be insufficient to cover the protein's hydrophobic surfaces or interfaces, while a very high concentration might lead to unwanted interactions.
Recommended Action:
-
Perform a Dose-Response Study: Prepare a series of protein samples with varying concentrations of this compound, both below and above its CMC (e.g., 0.01 mM to 5 mM).
-
Assess Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to quantify the amount of aggregation in each sample after a period of stress (e.g., thermal or mechanical).
-
Determine the Optimal Concentration: The ideal concentration will be the lowest one that effectively minimizes aggregation without negatively impacting the protein's structure or function.
Q5: I suspect the purity of my this compound might be the issue. How can I address this?
Commercially available PEG derivatives can contain peroxides and other degradation products that can induce protein oxidation and subsequent aggregation.[6][7]
Recommended Action:
-
Source High-Purity Surfactant: Whenever possible, use a "protein grade" or "low peroxide" version of this compound.[10]
-
Proper Storage: Store the surfactant according to the manufacturer's instructions, typically protected from light and at a controlled temperature, to minimize degradation.
-
Consider In-House Purification: For highly sensitive proteins, you can reduce peroxide levels by vacuum drying the this compound solution.[8][11]
-
Include Antioxidants: In some cases, the addition of antioxidants like methionine to the formulation can help mitigate the effects of oxidative impurities.
Q6: Could my buffer conditions be interfering with the action of this compound?
Yes, buffer components can influence both protein stability and surfactant performance.
Recommended Action:
-
Evaluate pH: Ensure the buffer pH is optimal for your protein's stability. The effectiveness of this compound can also be influenced by pH.
-
Assess Ionic Strength: The presence of salts can affect the CMC of non-ionic surfactants.[4][5] High salt concentrations can also either stabilize or destabilize a protein depending on the specific salt and protein.
-
Screen Different Buffers: If aggregation persists, consider screening alternative buffer systems.
Q7: Does temperature play a role in protein aggregation in the presence of this compound?
Temperature is a critical factor. It can directly impact protein stability and also affect the properties of the surfactant.
Recommended Action:
-
Optimize Temperature: Determine the optimal temperature range for the stability of your protein in the chosen formulation.
-
Be Aware of Cloud Point: Non-ionic surfactants have a cloud point temperature, above which they can phase separate from the aqueous solution. While the cloud point for this compound is typically high, it's a factor to be aware of, especially if working at elevated temperatures. The aggregation number of Brij 35 micelles has been shown to increase with temperature.
Quantitative Data
The following tables summarize key quantitative data for this compound (Brij 35).
Table 1: Physicochemical Properties of this compound (Brij 35)
| Property | Value | Reference(s) |
| Molecular Weight | ~1225 g/mol | [3] |
| Critical Micelle Concentration (CMC) | 0.05 - 0.1 mM | [3] |
| Aggregation Number (Na) | 20 - 40 | [3] |
| Hydrophilic-Lipophilic Balance (HLB) | 16.9 | [12] |
Table 2: Influence of Temperature on the CMC of this compound (Brij 35)
| Temperature (°C) | CMC (mM) | Reference(s) |
| 25 | ~0.09 | [12] |
| 35 | Lower than at 25°C | [13] |
| 45 | Lower than at 35°C | [13] |
Note: The CMC of non-ionic surfactants generally decreases with an initial increase in temperature due to the dehydration of the ethylene oxide chains.[14]
Experimental Protocols
Protocol 1: Detection of Protein Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Methodology:
-
Sample Preparation:
-
Prepare protein samples with and without this compound at various concentrations.
-
Filter the samples through a low protein-binding 0.22 µm syringe filter to remove dust and extraneous particles.
-
Use a clean, scratch-free cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes before measurement.
-
-
Data Acquisition:
-
Perform multiple measurements for each sample to ensure reproducibility.
-
Collect data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
An increase in the average particle size (hydrodynamic radius) and the appearance of larger species are indicative of aggregation.
-
The Polydispersity Index (PDI) provides an indication of the width of the size distribution; a higher PDI can suggest the presence of aggregates.
-
Protocol 2: Quantification of Protein Aggregates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It can be used to separate and quantify monomers, dimers, and larger aggregates.
Methodology:
-
Column and Mobile Phase Selection:
-
Choose an SEC column with a pore size appropriate for the size range of your protein and its potential aggregates.
-
The mobile phase should be a non-denaturing buffer that is compatible with your protein and does not interact with the column matrix.
-
-
Sample Preparation:
-
Prepare samples as in the DLS protocol.
-
Ensure the sample is completely dissolved and free of particulate matter.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known amount of your protein sample.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area under each peak to determine the relative percentage of each species. A decrease in the monomer peak area and an increase in the area of earlier eluting peaks indicate aggregation.
-
Diagrams of Mechanisms and Pathways
Mechanism of Surfactant-Mediated Protein Stabilization
Caption: How this compound stabilizes proteins.
Pathway of Peroxide-Induced Protein Aggregation
Caption: Impurity-driven protein aggregation pathway.
References
- 1. Influence of the nonionic surfactant Brij 35 on the bioavailability of solid and sorbed dibenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 9002-92-0: Polyethylene glycol lauryl ether [cymitquimica.com]
- 3. ulab360.com [ulab360.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Removal of peroxides in polyethylene glycols by vacuum drying: Implications in the stability of biotech and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Detergents on Catalytic Activity of Human Endometase/Matrilysin-2, a Putative Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRIJ 35 Detergent, PROTEIN GRADE , 10 Solution, Sterile-Filtered [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Brij® 35 › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Impact of PEG 23 Lauryl Ether on Enzyme Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with PEG 23 lauryl ether (also known as Brij L23) in their enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in enzyme assays?
This compound is a non-ionic detergent.[1] It is commonly used in biochemical assays for several reasons:
-
Solubilizing membrane proteins: It helps to extract and maintain the solubility of membrane-bound enzymes in an active state.
-
Preventing non-specific binding: It can reduce the adsorption of enzymes and substrates to the surfaces of assay plates and other labware.
-
Improving substrate solubility: It can help to dissolve substrates that have limited solubility in aqueous solutions.
-
Disrupting compound aggregation: It is effective at breaking up aggregates of small molecules that can non-specifically inhibit enzymes, which is crucial for identifying true inhibitors in high-throughput screening.
Q2: Can this compound interfere with my enzyme assay?
Yes, this compound can interfere with enzyme assays in several ways:
-
Enzyme Inhibition or Activation: Direct interaction with the enzyme can alter its conformation and, consequently, its catalytic activity. This effect is often dependent on the detergent's concentration.
-
Substrate Sequestration: At concentrations above its Critical Micelle Concentration (CMC), this compound can form micelles that may sequester the substrate, making it unavailable to the enzyme.
-
Interference with Detection Methods: Some detergents can interfere with certain detection methods. For instance, detergents with aromatic rings, like Triton X-100, can interfere with UV absorbance readings.
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into larger structures called micelles. The CMC of this compound (Brij L23) is approximately 0.091 mM.[2] Understanding the CMC is crucial because the behavior of the detergent and its potential for interference can change significantly above this concentration. For instance, substrate sequestration is more likely to occur at concentrations above the CMC.
Q4: My enzyme activity is lower than expected in the presence of this compound. What could be the cause?
Lower than expected enzyme activity could be due to:
-
Enzyme Inhibition: The concentration of this compound may be too high, leading to direct inhibition of your enzyme.
-
Substrate Sequestration: If the detergent concentration is above the CMC, it may be trapping the substrate within micelles, reducing its availability to the enzyme.
Q5: My enzyme activity is higher than expected. Can this compound cause this?
Yes, in some cases, non-ionic detergents can lead to an increase in enzyme activity. This can happen if the detergent:
-
Stabilizes the enzyme: The detergent might provide a more favorable microenvironment for the enzyme, enhancing its stability and activity.
-
Improves substrate presentation: For certain substrates, the presence of detergent micelles might increase the effective concentration of the substrate at the enzyme's active site.
-
Alters Enzyme Conformation: The detergent could induce a conformational change in the enzyme that leads to a higher catalytic rate.
Q6: How can I troubleshoot issues related to this compound in my assay?
A systematic approach is key. Consider the following troubleshooting workflow:
Troubleshooting workflow for assays with this compound.
Quantitative Data
| Detergent | Concentration | Enzyme | Change in Km | Change in Vmax | Reference |
| Tween 20 | Not specified | Pseudomonas aeruginosa lipase | Decreased | Increased | [2] |
| Tween 80 | Not specified | Pseudomonas aeruginosa lipase | Decreased | Increased | [2] |
It is crucial to empirically determine the optimal concentration of this compound for your specific enzyme and assay conditions. A concentration of 0.05% has been used to disrupt compound aggregation in an APE1 enzyme assay.
Experimental Protocols
General Protocol for Testing the Effect of this compound on Enzyme Activity
This protocol provides a framework for determining the impact of this compound on the activity of a soluble enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (e.g., Tris-HCl, PBS)
-
This compound (Brij L23) stock solution (e.g., 10% w/v)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Prepare a dilution series of this compound: In your assay buffer, prepare a series of dilutions of the this compound stock solution. It is recommended to test concentrations both below and above the CMC (0.091 mM). For example, you could prepare concentrations ranging from 0.001% to 0.1% (w/v).
-
Prepare enzyme dilutions: Dilute your enzyme stock to the desired working concentration in assay buffer.
-
Set up the assay plate:
-
Test wells: Add your enzyme dilution to wells containing the different concentrations of this compound.
-
Control wells (no detergent): Add your enzyme dilution to wells containing only assay buffer.
-
Blank wells: Include wells with assay buffer and each detergent concentration but without the enzyme to account for any background absorbance or fluorescence.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for your enzyme for a short period (e.g., 5-10 minutes) to allow the enzyme and detergent to equilibrate.
-
Initiate the reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure the reaction rate: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The kinetic reading parameters will depend on your specific assay.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of this compound by determining the slope of the linear portion of the progress curve.
-
Plot the relative enzyme activity (as a percentage of the activity in the absence of detergent) against the concentration of this compound.
-
To determine the effect on Km and Vmax, repeat the experiment with varying substrate concentrations at a fixed, optimal concentration of this compound and in its absence. Fit the data to the Michaelis-Menten equation.
-
General experimental workflow for assessing detergent impact.
Signaling Pathways and Logical Relationships
The interaction between a non-ionic detergent like this compound and an enzyme assay system can be visualized as a series of potential events. The following diagram illustrates the logical relationships between the presence of the detergent and the possible outcomes on enzyme activity.
Potential interaction pathways of this compound in an enzyme assay.
References
Technical Support Center: Stability of PEG 23 Lauryl Ether Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PEG 23 lauryl ether solutions upon storage. This compound is also known by its synonyms Brij 35, Laureth-23, and Polidocanol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solutions?
A1: Aqueous solutions of this compound should be stored in well-sealed containers, protected from light, at a controlled room temperature between 15°C and 25°C.[1] Some suppliers recommend storage at 10°C to 25°C.[2] For specific formulations, always refer to the manufacturer's instructions.
Q2: What is the expected shelf life of a this compound solution?
A2: The shelf life can vary depending on the concentration, solvent, and storage conditions. If a retest or expiration date is not provided on the Certificate of Analysis, a standard warranty of one year from the date of shipment is often applicable. It is recommended to routinely inspect the solution for any signs of degradation.
Q3: What are the main degradation pathways for this compound?
A3: The two primary degradation pathways are hydrolysis of the ether linkages and oxidation of the polyoxyethylene (POE) chain.[3][4][5] Hydrolysis is more prevalent at high pH, while oxidation can be initiated by exposure to air (oxygen), light, and elevated temperatures.[6]
Q4: What are the potential degradation products of this compound?
A4: Degradation can lead to the formation of various byproducts. Hydrolysis can cleave the ether bonds, resulting in shorter PEG chains and lauryl alcohol.[3][7] Oxidation of the POE chain can generate peroxides, aldehydes (such as formaldehyde), and ethoxylated formates.[4][5]
Q5: How does pH affect the stability of this compound solutions?
A5: this compound solutions are generally stable at a neutral to low pH.[6] However, they are sensitive to high pH, which can catalyze the hydrolysis of the ether bonds, leading to degradation.[6]
Q6: Is this compound sensitive to light?
A6: Yes, exposure to light, particularly UV radiation, can promote oxidative degradation of the polyoxyethylene chain.[5] Therefore, it is crucial to store solutions in light-protected containers.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cloudiness or precipitation in the solution | 1. The solution has been stored at a low temperature, causing the surfactant to come out of solution. 2. Degradation has occurred, leading to the formation of insoluble byproducts. 3. Interaction with other components in a complex formulation. | 1. Gently warm the solution to room temperature with gentle mixing. 2. If warming does not resolve the issue, the solution may be degraded and should be discarded. Consider performing a quality control check. 3. Evaluate the compatibility of all components in the formulation. |
| Changes in pH of the solution over time | 1. Absorption of atmospheric CO2 can lower the pH of unbuffered solutions. 2. Formation of acidic degradation products from oxidation. | 1. Use a buffered solution if pH stability is critical for your application. 2. A significant drop in pH may indicate oxidative degradation. Monitor the peroxide value and consider preparing fresh solutions more frequently. |
| Inconsistent experimental results (e.g., in protein assays or chromatography) | 1. The presence of degradation products (e.g., aldehydes, peroxides) can interfere with assays. 2. Changes in the critical micelle concentration (CMC) due to degradation can alter the solution's properties. | 1. Use high-purity, fresh solutions for sensitive applications. Consider analytical testing to check for impurities. 2. If micellar properties are critical, periodically measure the CMC of your stock solution or prepare fresh solutions. |
| Yellowing of the solution | Oxidative degradation can lead to the formation of colored byproducts. | This is a visual indicator of degradation. The solution should be discarded and a fresh batch prepared. Ensure future storage is in a dark, oxygen-limited environment. |
Stability Data Summary
Quantitative stability data for this compound solutions under various conditions (pH, temperature, light) is not extensively available in the public domain. Stability is highly dependent on the specific formulation, including concentration, presence of buffers, and other excipients. Therefore, it is strongly recommended that researchers perform their own stability studies for their specific applications. The tables below provide a general overview of expected stability based on available information.
Table 1: General Stability of this compound Solutions
| Condition | Stability | Primary Degradation Pathway | Potential Degradation Products |
| Recommended Storage (15-25°C, protected from light) | Generally stable for at least 1 year | Slow oxidation | Low levels of peroxides, aldehydes |
| Elevated Temperature (>40°C) | Accelerated degradation | Oxidation, Hydrolysis | Increased levels of peroxides, aldehydes, shorter PEG chains |
| Low Temperature (<10°C) | May cause precipitation, but generally chemically stable | - | - |
| High pH (>8) | Unstable[6] | Hydrolysis | Shorter PEG chains, lauryl alcohol |
| Low pH (<5) | Generally stable[6] | - | - |
| Exposure to Light (UV) | Unstable | Photo-oxidation | Peroxides, aldehydes, formates[4][5] |
| Presence of Oxidizing Agents | Unstable | Oxidation | Peroxides, aldehydes, carboxylic acids |
| Presence of Reducing Agents | Generally stable | - | - |
| Hard Water | Resistant[6] | - | - |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Solutions
This protocol is designed to intentionally degrade the surfactant to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound solution (e.g., 1% w/v in purified water)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV, ELSD, or CAD)
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound solution and 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidation:
-
Mix equal volumes of the this compound solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the this compound solution at 80°C in a sealed container for 48 hours.
-
-
Photodegradation:
-
Expose the this compound solution in a photostability chamber according to ICH Q1B guidelines.
-
3. Analysis:
-
Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the main this compound peak.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to assess the purity and degradation of this compound solutions.
1. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9][10] The forced degradation samples from Protocol 1 should be used to demonstrate specificity.[11][12]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Brij® 35 Solution 30%(w/v) | 9002-92-0 | FB47169 [biosynth.com]
- 3. The hydrolysis properties of polyethylene glycol under ambient nonthermal plasma conditions - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00163C [pubs.rsc.org]
- 4. Atmospheric oxidation of poly(oxyethylene) alcohols. Identification of ethoxylated formates as oxidation products and study of their contact allergenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laureth-23 - PCC Group Product Portal [products.pcc.eu]
- 7. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. scielo.br [scielo.br]
- 11. ijcrt.org [ijcrt.org]
- 12. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Issues with PEG 23 lauryl ether polydispersity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with PEG 23 lauryl ether polydispersity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does "polydispersity" mean in this context?
A1: this compound, also known by its INCI name Laureth-23 or trade name Brij 35, is a non-ionic surfactant.[1][2][3][4][5] It is synthesized by the ethoxylation of lauryl alcohol, where on average, 23 ethylene oxide units are added to the lauryl alcohol base.[2][5] The term "polydispersity" refers to the fact that a sample of this compound is not composed of molecules with exactly 23 ethylene oxide units. Instead, it is a mixture of molecules with a distribution of different ethylene oxide chain lengths. The Polydispersity Index (PDI) is a measure of the breadth of this distribution. A PDI of 1.0 indicates a perfectly uniform (monodisperse) sample, while higher values signify a broader distribution of molecular weights.
Q2: Why is the polydispersity of this compound a concern in my experiments?
A2: The polydispersity of this compound can introduce variability and unpredictability in experimental results. Different chain lengths of the polyethylene glycol (PEG) component can lead to variations in hydrophilicity, micelle formation, and interaction with other molecules. This can affect the stability of emulsions, the solubilization of drugs, and the reproducibility of formulations. In drug delivery applications, a high PDI can lead to inconsistent drug loading and release profiles, and potentially impact the biological performance of the final product.
Q3: What are the typical Polydispersity Index (PDI) values for commercially available this compound?
A3: It is often difficult to find a specific PDI value on the technical data sheets of many commercial this compound products. This is because the ethoxylation process inherently produces a polydisperse mixture, and PDI may not be a standard quality control parameter for all applications. However, for PEGylated materials used in pharmaceutical applications, a PDI value close to 1.0 is desirable. For commercially available this compound, the PDI is typically in the range of 1.05 to 1.2. It is recommended to request this information from the supplier or to characterize the polydispersity in-house.
Q4: How does polydispersity affect micelle formation and the Critical Micelle Concentration (CMC)?
A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. For a polydisperse surfactant like this compound, the CMC is not a sharp, single point but rather a narrow range of concentrations. Molecules with shorter PEG chains (more hydrophobic) may start to aggregate at lower concentrations, while those with longer PEG chains (more hydrophilic) will do so at higher concentrations. This can result in a less defined CMC and a broader range of micelle sizes and aggregation numbers. The CMC of Brij 35, a common trade name for this compound, is reported to be in the range of 0.05-0.1 mM.[6] Studies on mixed surfactant systems show that the CMC can be altered, indicating that the presence of different molecular species in a polydisperse sample will influence the overall micellization behavior.[7][8]
Q5: Can the polydispersity of this compound impact the stability and droplet size of nanoemulsions?
A5: Yes, the polydispersity of surfactants can significantly impact the properties of nanoemulsions. While direct studies on the PDI of this compound and its effect on nanoemulsions are limited, research on similar non-ionic surfactants demonstrates that the composition of the surfactant system is crucial.[9][10][11] A wider distribution of PEG chain lengths can lead to a larger and more varied nanoemulsion droplet size, as well as a higher Polydispersity Index (PDI) of the nanoemulsion itself.[12][13] This can, in turn, affect the long-term stability of the formulation, leading to phase separation or creaming.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Polydispersity | Recommended Troubleshooting Steps |
| Inconsistent results between batches of experiments (e.g., variable drug loading, different emulsion stability). | Different lots of this compound may have varying degrees of polydispersity. | 1. Request the certificate of analysis for each lot from the supplier, specifically asking for information on polydispersity or molecular weight distribution. 2. Characterize the polydispersity of each new lot of this compound using techniques like GPC/SEC, MALDI-TOF, or NMR before use. 3. If possible, purchase a larger single lot of the surfactant to ensure consistency across a series of experiments. |
| Formation of unstable emulsions or nanoemulsions with a large droplet size and high PDI. | The broad distribution of PEG chain lengths in a highly polydisperse sample may hinder the formation of a stable and uniform interfacial layer around the droplets. | 1. Verify the quality of your this compound. Consider sourcing a higher purity or lower PDI grade if available. 2. Optimize the concentration of the surfactant. Higher concentrations may be needed to stabilize the emulsion, but excessive amounts can also be detrimental. 3. Consider using a co-surfactant to improve the packing at the oil-water interface and enhance stability.[9][10] |
| Difficulty in reproducing published results that use this compound. | The this compound used in the original publication may have had a different polydispersity profile than the one you are using. | 1. If the authors did not specify the supplier and lot number, try to contact them to get this information. 2. Characterize your own this compound and compare its properties (e.g., average molecular weight, PDI) to any data provided in the publication. 3. If characterization is not possible, consider testing this compound from different suppliers. |
| Broad or asymmetrical peaks in analytical chromatography (e.g., HPLC, GPC) of a purified product that was formulated with this compound. | The polydispersity of the this compound can be transferred to the final product, resulting in a heterogeneous mixture that is difficult to analyze. | 1. Attempt to fractionate the this compound before use to obtain a more uniform sample. Techniques like preparative chromatography or foam fractionation can be explored.[14][15] 2. Use analytical techniques that can characterize the distribution of the PEG chains in your final product, such as MALDI-TOF MS. |
Data on Polydispersity and its Effects
Table 1: Typical Physicochemical Properties of this compound (Laureth-23)
| Property | Value | Reference(s) |
| INCI Name | Laureth-23 | [2][3][4][16] |
| Synonyms | PEG-23 Lauryl Ether, Polyoxyethylene (23) Lauryl Ether, Brij 35 | [1][3] |
| CAS Number | 9002-92-0 | [2][5] |
| Average Molar Mass | ~1199.56 g/mol | [17] |
| Appearance | White waxy solid | [2][16] |
| Melting Point | ~40 °C | [5][16] |
| HLB (Hydrophile-Lipophile Balance) | 16.9 | [5] |
| Critical Micelle Concentration (CMC) | 0.05 - 0.1 mM | [6] |
| Typical Polydispersity Index (PDI) | 1.05 - 1.2 (inferred) | - |
Note: The PDI value is an inferred range for commercial products used in research and development, as it is not always reported by manufacturers.
Table 2: Impact of Surfactant Concentration on Nanoemulsion Droplet Size and PDI (Data for a representative o/w nanoemulsion system)
| Oil Phase (%) | Smix (%) | Mean Droplet Size (nm) | PDI |
| 5.56 | 9.45 | 158.4 | 0.210 |
| 5.56 | 21.89 | 103.5 | 0.235 |
| 5.56 | 45.33 | 34.69 | 0.321 |
| 16.20 | 48.58 | 127.5 | 0.252 |
| 16.20 | 56.07 | 28.04 | 0.311 |
This table is adapted from a study on nanoemulsion formation and illustrates the general principle that surfactant concentration (Smix) affects droplet size and PDI. Specific values will vary depending on the exact formulation.[11]
Experimental Protocols
Protocol 1: Characterization of Polydispersity using Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for determining the molecular weight distribution and PDI of this compound.
-
Instrumentation:
-
GPC/SEC system with a refractive index (RI) detector.
-
Appropriate GPC column for the analysis of polymers in the molecular weight range of this compound (e.g., polystyrene-divinylbenzene based columns for organic mobile phases or silica-based columns for aqueous mobile phases).
-
-
Materials:
-
This compound sample.
-
HPLC-grade mobile phase (e.g., tetrahydrofuran (THF) or a buffered aqueous solution).
-
Narrow molecular weight PEG standards for calibration.
-
-
Procedure:
-
Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of the mobile phase.[18][19] Allow the sample to fully dissolve (a minimum of 1 hour is recommended, with overnight dissolution being preferable).[19] Filter the solution through a 0.2 µm syringe filter before injection.
-
Instrument Setup:
-
Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate according to the column manufacturer's recommendation (typically around 1 mL/min).
-
Ensure the RI detector is warmed up and stabilized.
-
-
Calibration:
-
Prepare a series of solutions of narrow molecular weight PEG standards in the mobile phase.
-
Inject each standard and record the retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Sample Analysis:
-
Inject the prepared this compound sample.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the GPC software and the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn) of the sample.
-
-
Protocol 2: Characterization of Polydispersity using MALDI-TOF Mass Spectrometry
This protocol outlines a general method for analyzing the molecular weight distribution of ethoxylated surfactants like this compound.
-
Instrumentation:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
-
-
Materials:
-
This compound sample.
-
Methanol or other suitable solvent.
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)).
-
Cationizing agent (e.g., sodium trifluoroacetate - NaTFA).
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Matrix and Cationizer Preparation: Prepare a saturated solution of the matrix in a suitable solvent (e.g., methanol). Prepare a solution of the cationizing agent in the same solvent (e.g., 1 mg/mL).
-
Spotting:
-
For positive ion mode, spot the cationizing agent solution onto the MALDI target plate and let it dry.
-
Mix the sample solution and the matrix solution (e.g., in a 1:5 v/v ratio).[20]
-
Spot the mixture onto the target plate over the dried cationizing agent and allow it to air-dry.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the appropriate mass range for this compound (e.g., m/z 500-2000).
-
The spectrum will show a distribution of peaks, each corresponding to a different number of ethylene oxide units, adducted with a sodium ion.
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the this compound oligomers.
-
The intensity of each peak corresponds to the relative abundance of that oligomer.
-
The distribution of these peaks provides a qualitative and semi-quantitative measure of the polydispersity. Specialized software can be used to calculate Mn, Mw, and PDI from the mass spectrum.
-
-
Protocol 3: Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information about the average number of ethylene oxide units.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Materials:
-
This compound sample.
-
Deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterium oxide (D₂O)).
-
-
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the deuterated solvent.
-
NMR Analysis: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
The spectrum will show a large, broad peak around 3.6 ppm corresponding to the protons of the repeating ethylene oxide units (-OCH₂CH₂-).
-
Signals from the lauryl chain (-CH₂) and terminal methyl group (-CH₃) will be observed upfield (around 0.8-1.3 ppm).
-
By integrating the area of the repeating ethylene oxide unit peak and comparing it to the integration of a peak from the lauryl chain (e.g., the terminal methyl group), the average number of ethylene oxide units can be calculated. This provides an estimate of the average molecular weight but is less direct for determining the full distribution and PDI compared to GPC or MALDI-TOF.
-
-
Visualizations
References
- 1. ikm.org.my [ikm.org.my]
- 2. Laureth-23 - PCC Group Product Portal [products.pcc.eu]
- 3. Temporary title [webprod.hc-sc.gc.ca]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. lotioncrafter.com [lotioncrafter.com]
- 6. ulab360.com [ulab360.com]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. kheradazma.org [kheradazma.org]
- 16. makingcosmetics.com [makingcosmetics.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. user.eng.umd.edu [user.eng.umd.edu]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. Structural analysis of anionic surfactants in MALDI negative ion mode using "SpiralTOF™-plus" | Applications Notes | JEOL Ltd. [jeol.com]
Technical Support Center: PEG 23 Lauryl Ether in Bioprocessing
Welcome to the technical support center for minimizing foaming with PEG 23 lauryl ether. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during bioprocessing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it control foam in bioprocessing?
A1: this compound, also known by its trade name Brij-35, is a non-ionic surfactant. It is a polyethylene glycol ether of lauryl alcohol. In bioprocessing, it functions as a foam control agent, or antifoam. Foams are often generated by the agitation and aeration (gas sparging) required for cell culture, which create bubbles that are stabilized by proteins and other surface-active molecules in the media.[1][2] this compound migrates to the gas-liquid interface, displaces the foam-stabilizing proteins, and reduces surface tension, which leads to the rupture of bubbles and dissipation of foam.
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration is highly process-dependent and must be determined empirically. It is influenced by factors such as cell type, cell density, media composition, protein expression levels, and bioreactor hydrodynamics (agitation and gas flow rates). A typical starting concentration for screening is in the range of 10 to 100 parts per million (ppm). Overdosing can have negative effects on cell growth and product yield, so it is critical to find the minimum effective concentration.[2][3]
Q3: What are the potential impacts of this compound on cell viability and protein stability?
A3: While generally considered biocompatible, excessive concentrations of any antifoam can negatively impact cell health. Some antifoaming agents have been shown to be inhibitory to cell growth.[2] PEG can interact with and stabilize lipids in the plasma membrane.[4] At a molecular level, it can also create an intracellular hypoxic environment, leading to metabolic changes.[5] Conversely, PEG can have a positive impact on protein stability by suppressing aggregation, which is particularly beneficial at elevated temperatures or during periods of cellular stress.[6]
Q4: How does this compound compare to other common antifoaming agents?
A4: this compound is a non-ionic surfactant, often used as an alternative to silicone-based or oil-based antifoams. The choice of antifoam depends on the specific application, cell line, and downstream processing requirements. Some agents may be more effective but also more cytotoxic. For example, a study comparing three antifoam agents in CHO cell cultures found that one (antifoam 204) was completely inhibitory at 10 ppm, another (antifoam C) showed partial inhibition, while a third (antifoam SE-15) showed no inhibition at the same concentration.[2]
Table 1: Comparison of Antifoam Agent Effects on CHO Cell Culture
| Antifoam Agent | Concentration | Effect on Cell Growth | Foam Dissipation Performance |
| Antifoam 204 | 10 ppm | Completely inhibitory | Not applicable due to toxicity |
| Antifoam C | 10 ppm | Partial inhibition | 75% dissipation in 2 min; residual foam up to 25 min |
| Antifoam SE-15 | 10 ppm | No inhibition | Complete dissipation within 2 min |
Source: Data synthesized from studies on antifoam compatibility in mammalian cell cultures.[2]
Q5: How can I accurately measure the concentration of this compound in my culture medium?
A5: Quantifying PEG and its derivatives in a complex biological matrix can be challenging as they lack strong chromophores for standard UV detection. Specialized analytical methods are typically required. A common technique is two-dimensional liquid chromatography (2D-LC) coupled with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD).[7][8][9] These methods can separate the PEG derivative from other media components and provide accurate quantification.
Troubleshooting Guide
Problem: I've added this compound, but I'm still experiencing excessive foaming.
-
Possible Cause 1: Insufficient Concentration. The antifoam concentration may be too low for the demands of your system, especially during peak cell density and protein production when foam-stabilizing proteins are at their highest levels.
-
Solution: Incrementally increase the concentration of this compound. Perform a dose-response study to identify the minimum effective concentration that controls foam without impacting cell viability.
-
-
Possible Cause 2: High Process Intensity. High agitation speeds or gas sparging rates can generate foam faster than the antifoam can dissipate it.[10]
-
Solution: Review your process parameters. If possible, slightly reduce the agitation or aeration rate while ensuring that dissolved oxygen and nutrient mixing remain adequate for your culture.
-
-
Possible Cause 3: Changes in Medium Composition. Cell lysis can release intracellular proteins and lipids that contribute significantly to foam stabilization.[11]
-
Solution: Monitor cell viability. If lysis is occurring, investigate the root cause (e.g., nutrient limitation, shear stress). The foam itself can sometimes lead to cell damage and loss in the foam layer.[12]
-
Caption: Troubleshooting workflow for excessive foam.
Problem: My cell viability or product yield has decreased after adding this compound.
-
Possible Cause 1: Antifoam Overdosing. Excessive concentrations of antifoam agents can be cytotoxic or interfere with cellular processes.[2][3]
-
Solution: Reduce the concentration to the minimum effective level. Implement an automated foam control system with a reliable foam detection probe to dose the antifoam only when needed, preventing accumulation to toxic levels.[3]
-
-
Possible Cause 2: Interaction with Media Components. this compound could potentially interact with or sequester essential media components, making them less available to the cells.
-
Solution: This is less common but can be investigated by running growth curves with and without the antifoam in a scale-down model (e.g., shake flasks) to isolate the effect of the antifoam from other bioreactor-specific stresses.
-
-
Possible Cause 3: Downstream Processing Interference. The surfactant may interfere with downstream purification steps, such as chromatography, potentially leading to an apparent decrease in yield.
-
Solution: Evaluate the compatibility of this compound with your purification process. It may be necessary to add a specific removal step or switch to an alternative antifoam.
-
Caption: Mechanism of foam control by this compound.
Experimental Protocols
Protocol: Screening and Optimizing this compound Concentration
This protocol describes a method for determining the minimum effective concentration of this compound using a dynamic sparging test in a smaller-scale vessel (e.g., a graduated cylinder or a small bioreactor). This method is adapted from aeration tests used for screening foam control agents.[13]
Objective: To identify the optimal concentration of this compound that effectively controls foam with minimal impact on the process.
Materials & Equipment:
-
Sterile graduated cylinders (1L) or small glass bioreactor vessels.
-
Mass flow controller for precise air delivery.
-
Sparging stone with a defined pore size.
-
Cell-free culture medium (can be "spent" medium from a previous culture to better represent foaming potential).
-
Stock solution of sterile this compound (e.g., 1% w/v).
-
Micropipettes.
-
Timer.
Methodology:
-
Preparation: Add a fixed volume (e.g., 500 mL) of the cell-free culture medium to several identical, sterile graduated cylinders.
-
Control Group: Designate one cylinder as the control (0 ppm antifoam).
-
Test Groups: To the remaining cylinders, add varying concentrations of the this compound stock solution to achieve a range of final concentrations (e.g., 5, 10, 25, 50, 100 ppm).
-
Sparging: Place a sparging stone at the bottom of the control cylinder and begin sparging air at a fixed, relevant flow rate (e.g., 0.1 VVM - vessel volumes per minute).
-
Measurement (Foam Formation): Start the timer. Record the time it takes for the foam to reach a specific, predetermined height.
-
Measurement (Foam Dissipation): Once the foam reaches the target height, stop the air flow. Measure the time it takes for the foam to collapse (the "break time").
-
Repeat for Test Groups: Repeat steps 4-6 for each cylinder containing a different concentration of this compound.
-
Data Analysis: Plot the foam formation time and foam break time against the antifoam concentration. The optimal concentration will be the lowest one that significantly increases the foam formation time and decreases the foam break time.
Table 2: Example Data for Antifoam Screening
| This compound (ppm) | Avg. Time to Reach 200mL Foam (sec) | Avg. Foam Break Time (sec) |
| 0 (Control) | 35 | >300 |
| 10 | 120 | 90 |
| 25 | 280 | 35 |
| 50 | >600 (No significant foam) | 15 |
| 100 | >600 (No significant foam) | 12 |
Based on this hypothetical data, a concentration between 25-50 ppm would be selected for further validation in a bioreactor.
Caption: Decision tree for foam control strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement and control of foam generation in a mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. southforkinst.com [southforkinst.com]
- 4. Polyethylene glycols interact with membrane glycerophospholipids: is this part of their mechanism for hypothermic graft protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular insights for the biological interactions between polyethylene glycol and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyethylene Glycol Crowder's Effect on Enzyme Aggregation, Thermal Stability, and Residual Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Foaming and media surfactant effects on the cultivation of animal cells in stirred and sparged bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing PEG 23 Lauryl Ether-Induced Artifacts in Mass Spectrometry
Welcome to the technical support center for addressing artifacts induced by PEG 23 lauryl ether (also known as Brij L23) in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to this common non-ionic detergent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it problematic for mass spectrometry?
A1: this compound is a non-ionic detergent widely used for solubilizing proteins, particularly membrane proteins.[1] Its structure contains a polyethylene glycol (PEG) chain, which is the primary source of interference in mass spectrometry. The PEG chain consists of repeating ethylene oxide units, each with a mass of approximately 44 Da.[2] In a mass spectrum, this results in a characteristic pattern of peaks separated by 44 Da, which can dominate the spectrum and obscure the signals of the analytes of interest.[3] This phenomenon is often referred to as ion suppression, where the highly ionizable PEG molecules compete for charge with the analyte molecules in the ion source, leading to a significant reduction in the analyte signal.[4]
Q2: How can I identify this compound contamination in my mass spectrometry data?
A2: PEG contamination is readily identifiable by a repeating series of peaks in your mass spectrum separated by a mass-to-charge ratio (m/z) difference of 44.[3] This "picket fence" or "comb-like" pattern is a hallmark of polyethylene glycol polymers. The contamination can appear across a wide m/z range and often shows high intensity, potentially masking your analytes completely.[3]
Q3: What are the common sources of this compound and other PEG-containing contaminants?
A3: Besides the intentional use of this compound in your sample preparation, PEG contamination can arise from various unexpected sources:[5][6]
-
Other detergents: Many common laboratory detergents such as Triton™ X-100, NP-40, and Tween® are also PEG-based and can cause similar interference.[5]
-
Laboratory consumables: Plasticware, including microcentrifuge tubes, pipette tips, and syringe filters, can leach PEG and other plasticizers, especially when exposed to organic solvents.[6]
-
Glassware: Washing glassware with certain laboratory detergents can leave behind PEG residues. It is recommended to rinse glassware thoroughly with hot water followed by an organic solvent.[5]
-
Personal care products: Hand creams and soaps often contain PEG, which can be inadvertently introduced into samples. Always wear gloves when handling samples and equipment.[5]
Q4: Can I use this compound and still get good mass spectrometry data?
A4: While challenging, it is possible. This requires a robust cleanup strategy to remove the detergent from your sample before analysis. The goal is to reduce the concentration of this compound to a level where it no longer causes significant ion suppression. Several methods are available, including protein precipitation, solid-phase extraction, and the use of detergent removal resins.[4][7]
Q5: Are there alternatives to this compound that are more compatible with mass spectrometry?
A5: Yes, several mass spectrometry-compatible surfactants are available. These are designed to provide the necessary solubilization properties without interfering with mass spectrometry analysis. They are often acid-labile or otherwise easily removable. Some common alternatives include:
-
Acid-labile surfactants: RapiGest™ SF and PPS Silent Surfactant can be cleaved by lowering the pH, rendering them inactive and MS-compatible.[8]
-
Other MS-compatible detergents: Invitrosol™, ProteaseMAX™, n-dodecyl-β-D-maltoside (DDM), and 5-cyclohexyl-1-pentyl-β-D-maltoside (CYMAL-5) are also used in proteomics workflows.[8][9]
Troubleshooting Guides
Issue 1: Overwhelming PEG signals in the mass spectrum.
This is the most common issue when using this compound. The following troubleshooting steps can help you mitigate this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high PEG signals.
Quantitative Impact of this compound on Analyte Signal
The presence of PEG-containing detergents can significantly suppress the signal of analytes. The following table provides illustrative data on the impact of a PEG-containing detergent on peptide signal intensity.
| Detergent Concentration | Average Peptide Signal Intensity (Arbitrary Units) | Signal Suppression (%) |
| 0% (Control) | 1,000,000 | 0% |
| 0.01% | 450,000 | 55% |
| 0.1% | 120,000 | 88% |
| 1% | 15,000 | 98.5% |
| Note: This data is illustrative and based on typical performance with PEG-containing detergents. Actual signal suppression will vary depending on the analyte, instrument, and experimental conditions. |
Issue 2: Low protein/peptide recovery after detergent removal.
While removing this compound is crucial, the cleanup method itself can lead to sample loss.
Troubleshooting Low Recovery
Caption: Troubleshooting low analyte recovery.
Comparison of Detergent Removal Methods: Efficiency vs. Recovery
Different cleanup methods offer a trade-off between detergent removal efficiency and analyte recovery.
| Method | Detergent Removal Efficiency | Typical Protein/Peptide Recovery |
| Acetone Precipitation | >95% | 80-95% |
| TCA/Acetone Precipitation | >98% | 75-90% |
| C18 Solid-Phase Extraction | 90-99% | 85-98% |
| Commercial Detergent Removal Resins | >95% | >90% |
| Note: Efficiency and recovery rates are approximate and can vary based on the specific protocol and sample complexity. |
Experimental Protocols
Protocol 1: Acetone Precipitation for Protein Samples
This protocol is effective for removing detergents from protein samples.
Materials:
-
Protein sample containing this compound
-
Acetone, pre-chilled to -20°C
-
Microcentrifuge tubes compatible with acetone
-
Microcentrifuge capable of reaching 15,000 x g
-
Resuspension buffer (e.g., buffer compatible with downstream analysis)
Procedure:
-
Place your protein sample (e.g., 100 µL) into a pre-chilled, acetone-compatible microcentrifuge tube.
-
Add four volumes of cold (-20°C) acetone (400 µL for a 100 µL sample).
-
Vortex the tube thoroughly to mix.
-
Incubate the mixture at -20°C for 60 minutes to allow the protein to precipitate.
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant and discard the supernatant, which contains the detergent.
-
Allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resuspend the protein pellet in an appropriate volume of your desired buffer.
Protocol 2: C18 Solid-Phase Extraction (SPE) for Peptide Samples
This protocol is suitable for cleaning up peptide samples after protein digestion.
Materials:
-
C18 SPE cartridge
-
Peptide sample containing this compound, acidified with formic acid or trifluoroacetic acid (TFA) to a pH < 3
-
Conditioning Solution: 90% methanol, 0.1% TFA in water
-
Equilibration/Loading Solution: 0.1% TFA in water
-
Washing Solution: 5% methanol, 0.1% TFA in water
-
Elution Solution: 50% acetonitrile, 0.1% TFA in water
-
Collection tubes
Procedure:
-
Conditioning: Pass 1 mL of Conditioning Solution through the C18 cartridge.
-
Equilibration: Pass 2 mL of Equilibration/Loading Solution through the cartridge.
-
Loading: Load your acidified peptide sample onto the cartridge. Collect the flow-through.
-
Washing: Pass 1 mL of Washing Solution through the cartridge to remove salts and residual detergent.
-
Elution: Place a clean collection tube under the cartridge and elute the peptides with 1 mL of Elution Solution.
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in a buffer suitable for mass spectrometry analysis.
Performance of MS-Compatible Detergents
If removing this compound proves to be too challenging or results in significant sample loss, consider using an MS-compatible detergent from the start.
Comparison of MS-Compatible Detergents in a Proteomics Workflow
| Detergent | Number of Peptide Identifications | Number of Protein Identifications |
| Control (No Detergent) | 1200 | 350 |
| RapiGest™ SF (0.1%) | 2500 | 750 |
| PPS Silent Surfactant (0.1%) | 2400 | 720 |
| Invitrosol™ (0.1%) | 2300 | 700 |
| Sodium Deoxycholate (SDC, 1%) | 2600 | 780 |
| Note: This data is illustrative and based on a typical complex protein digest analysis. Performance can vary depending on the sample and experimental conditions.[4] |
By understanding the challenges posed by this compound and implementing the appropriate troubleshooting and cleanup strategies, you can significantly improve the quality and reliability of your mass spectrometry data.
References
- 1. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener Alternative Detergents for MS Sample Preparation in Proteomics [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Removal of Polyethylene Glycols from Protein Samples using Titanium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparisons of Mass Spectrometry Compatible Surfactants for Global Analysis of the Mammalian Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Membrane Protein Solubilization with Brij L23
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of membrane protein solubilization using the non-ionic detergent Brij L23.
Frequently Asked Questions (FAQs)
Q1: What is Brij L23 and why is it used for membrane protein solubilization?
Brij L23, also known as Brij 35 or Polyoxyethylene (23) lauryl ether, is a non-ionic detergent. Non-ionic detergents are considered non-denaturing because they break lipid-lipid and lipid-protein interactions, but not protein-protein interactions.[1] This property makes Brij L23, and other non-ionic detergents, suitable for isolating membrane proteins in their biologically active form.[1] It is an ethoxylated natural fatty alcohol derived from lauryl alcohol.[2]
Q2: What is the Critical Micelle Concentration (CMC) of Brij L23 and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers aggregate to form micelles. For effective solubilization of membrane proteins, the detergent concentration in all buffers must be above its CMC.[3] The CMC for Brij L23 is approximately 0.091 mM or 91 µM.[1][4]
Q3: What are the typical working concentrations for Brij L23?
A typical starting concentration range for Brij L23 in membrane protein extraction is 0.1% to 1% (w/v). It is recommended to use a concentration at least twice the CMC. For solubilizing membrane proteins from their native membranes, a detergent-to-lipid molar ratio of 10:1 is often suggested.[] The optimal concentration is protein-dependent and should be determined empirically.
Q4: How does Brij L23 compare to other common detergents?
Brij L23 is a mild, non-ionic detergent. Compared to ionic detergents like SDS, it is less likely to denature proteins and disrupt protein-protein interactions.[1][3] In comparison to other non-ionic detergents like DDM or Triton X-100, the choice is often empirical and depends on the specific membrane protein.[6] Screening multiple detergents is a common strategy to find the best fit for a particular protein.
Q5: Can Brij L23 be used for downstream applications like chromatography?
Yes, Brij L23 can be used in downstream purification techniques. However, the presence of detergents can sometimes interfere with certain chromatographic methods.[] It's important to ensure that the chosen purification method is compatible with Brij L23. Techniques like gel filtration, ion exchange, hydrophobic interaction, and affinity chromatography can be used for purifying membrane proteins solubilized with detergents.[]
Troubleshooting Guide
Problem 1: Low Yield of Solubilized Protein
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Ensure complete cell disruption using appropriate mechanical methods (e.g., sonication, French press) in conjunction with the lysis buffer.[7] |
| Suboptimal Brij L23 Concentration | Optimize the Brij L23 concentration. Start with a range of 0.1% to 1.0% (w/v) and ensure the concentration is always above the CMC (0.091 mM). Consider varying the detergent-to-protein ratio; a starting point is often 10:1 (w/w).[] |
| Insufficient Incubation Time or Temperature | Increase the incubation time (e.g., from 1 hour to 4 hours or overnight) and/or temperature (e.g., from 4°C to room temperature). However, be mindful of protein stability at higher temperatures. |
| Inappropriate Buffer Conditions | Optimize the pH and ionic strength of the solubilization buffer. A common starting point is a buffer at physiological pH (7.4) with 150 mM NaCl.[7] |
Problem 2: Protein Precipitation or Aggregation After Solubilization
| Possible Cause | Suggested Solution |
| Detergent Concentration Below CMC | Ensure that the Brij L23 concentration remains above its CMC (0.091 mM) in all subsequent buffers and during all purification steps.[7] |
| Protein Instability in Brij L23 | Add stabilizing agents to the buffer, such as glycerol (5-20%), specific lipids (e.g., cholesterol), or co-factors.[7] |
| Suboptimal Buffer Conditions | Systematically vary the pH and salt concentration of your buffers to find conditions that enhance protein stability.[7] |
| Proteolytic Degradation | Add a protease inhibitor cocktail to all buffers throughout the extraction and purification process.[7] |
Problem 3: Loss of Protein Activity
| Possible Cause | Suggested Solution |
| Denaturation by Detergent | Although Brij L23 is a mild detergent, some proteins are particularly sensitive. Try decreasing the Brij L23 concentration (while staying above the CMC). |
| Stripping of Essential Lipids or Co-factors | Supplement the solubilization and purification buffers with lipids that are known to be important for the protein's function.[7] Consider switching to a milder detergent or a different solubilization system like SMALPs or amphipols. |
| Incorrect Buffer Composition | Ensure that the buffer composition (pH, ions, co-factors) is optimal for maintaining the protein's native conformation and activity. |
Quantitative Data Summary
Table 1: Properties of Brij L23
| Property | Value | Reference |
| Chemical Type | Non-ionic | [1][4] |
| Molecular Weight (Avg.) | ~1198 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 0.091 mM (91 µM) | [1][4] |
| HLB Value | 16.9 | [4] |
| Aggregation Number | 20-40 | |
| Cloud Point | >100 °C |
Table 2: General Starting Conditions for Solubilization Optimization
| Parameter | Starting Condition | Variation Range | Reference |
| Protein Concentration | 5 mg/mL | 1 to 10 mg/mL | |
| Detergent Concentration (% w/v) | 1% (must be > CMC) | 0.4% to 2% | |
| NaCl Concentration | 100 mM | 100 to 500 mM | |
| Temperature | 4 °C | 4 to 37 °C | |
| Time | 2 hours | 5 min to 5 hours |
Experimental Protocols
Protocol 1: Screening for Optimal Brij L23 Concentration
This protocol outlines a method for determining the optimal Brij L23 concentration for solubilizing a target membrane protein.
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors).
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a known volume of buffer. Determine the total protein concentration of the membrane preparation.
-
-
Solubilization:
-
Prepare a series of solubilization buffers containing varying concentrations of Brij L23 (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0% w/v).
-
Dilute the membrane preparation to a final protein concentration of 5 mg/mL in each of the prepared solubilization buffers.
-
Incubate the samples for 2 hours at 4°C with gentle end-over-end rotation.
-
-
Clarification and Analysis:
-
Centrifuge the solubilized samples at 100,000 x g for 45 minutes at 4°C to pellet any non-solubilized material.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze the supernatant for the presence and quantity of the target protein using methods such as SDS-PAGE followed by Coomassie staining or Western blotting.
-
The optimal Brij L23 concentration is the one that yields the highest amount of the target protein in the supernatant without compromising its activity (if a functional assay is available).
-
Visualizations
References
- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 2. crodaindustrialspecialties.com [crodaindustrialspecialties.com]
- 3. Choosing and using detergents in biochemistry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. Brij L23 main component: tricosaethylene glycol dodecyl ether 9002-92-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PEG 23 Lauryl Ether and Triton X-100 for Cell Lysis
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in cell lysis for the successful extraction and analysis of cellular proteins. This guide provides a detailed comparison of two widely used non-ionic detergents: Polyethylene Glycol (23) Lauryl Ether (also known as Brij L23) and Triton X-100. This objective analysis is supported by experimental data to inform the selection of the optimal detergent for specific research applications.
Introduction to the Detergents
Both PEG 23 lauryl ether and Triton X-100 are non-ionic surfactants valued for their ability to disrupt cell membranes and solubilize proteins while generally preserving their native structure and function.[1] Non-ionic detergents are considered mild and typically disrupt lipid-lipid and lipid-protein interactions without denaturing proteins by breaking protein-protein interactions.[2]
This compound (Brij L23) is a polyoxyethylene alkyl ether. It is recognized for its emulsifying and solubilizing properties and is used in various cosmetic and pharmaceutical applications.
Triton X-100 is an octylphenol ethoxylate and has been a staple in laboratories for decades. It is well-characterized for its effectiveness in lysing cells and solubilizing membrane proteins.[2][3] However, its use is facing increased scrutiny in the European Union due to environmental concerns regarding its degradation products.[4]
Performance Comparison: Experimental Data
The choice of detergent can significantly impact protein yield, the integrity of protein complexes, and compatibility with downstream analytical methods. The following tables summarize available quantitative data comparing the performance of this compound (or its close analogs) and Triton X-100 in cell lysis and protein analysis.
Table 1: Detergent Properties
| Property | This compound (Brij L23) | Triton X-100 |
| Chemical Structure | C12H25(OCH2CH2)23OH | C14H22O(C2H4O)n (n=9-10) |
| Detergent Class | Non-ionic | Non-ionic |
| Molecular Weight (approx.) | ~1198 g/mol | ~625 g/mol |
| Critical Micelle Concentration (CMC) | ~0.09 mM | 0.2-0.9 mM |
Table 2: Protein Solubilization and Yield
| Application | Cell/Sample Type | Measurement | This compound (Brij) | Triton X-100 | Finding |
| General Protein & Lipid Solubilization | Human Platelets | Protein, Cholesterol, Gamma Glutamyltransferase, Lactate Dehydrogenase Solubilization | Brij 35 | Triton X-100 | No significant differences were observed between the two detergents at various concentrations and incubation times.[5] |
| Proteomic Analysis of Detergent-Resistant Membranes | Rat Basophilic Leukemia (RBL-2H3) cells | Number of Uniquely Quantified Proteins | 738 (Brij-96) | (Control) | A comparative profiling of detergent-resistant membrane microdomains (DRMMs) resulted in the quantification of 738 unique proteins from samples isolated with Brij-96.[6] |
| Bioprocessing for AAV Production | HEK293 cells | AAV Titer (log10 vg/ml) in Lysate | 11.04 (PEG 9 Lauryl Ether) | 11.03 | Alternative detergents, including PEG 9 Lauryl Ether, showed comparable cell lysis efficiency to Triton X-100.[7] |
Table 3: Compatibility with Downstream Applications
| Downstream Application | Observation with this compound (Brij) | Observation with Triton X-100 |
| Mass Spectrometry | Brij-96 was used successfully in a quantitative proteomics workflow involving stable isotope labeling and nanoflow-RPLC-MS/MS.[6] | The addition of Triton X-100 has been shown to improve the attainable sensitivity of intact protein MALDI mass spectrometry. |
| Enzyme Activity | A mixture containing a Brij derivative preserved GAPDH activity to a greater extent than Triton X-100. | Can enhance the in vitro activity of certain enzymes, such as the West Nile Virus protease, by 2- to 2.5-fold. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for cell lysis using this compound and Triton X-100.
General Cell Lysis Buffer Formulation
A common starting point for a non-denaturing lysis buffer is a Tris-buffered saline solution supplemented with the detergent and protease/phosphatase inhibitors.
-
Base Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA
-
Detergent: 0.5 - 1.0% (v/v) of either this compound or Triton X-100
-
Additives: Freshly added protease and phosphatase inhibitor cocktails
Protocol for Lysis of Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells in a 100 mm dish to approximately 80-90% confluency.
-
Wash: Place the dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Aspirate the PBS completely after the final wash.
-
Lysis: Add 500 µL of ice-cold lysis buffer (containing either this compound or Triton X-100 and inhibitors) to the plate.
-
Incubation: Incubate the dish on ice for 15-30 minutes with occasional gentle swirling.
-
Harvesting: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Storage: Use the lysate immediately for downstream applications or store at -80°C for long-term use.
Protocol for Lysis of Suspension Mammalian Cells
-
Cell Collection: Transfer the cell suspension to a conical tube.
-
Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Wash: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL of buffer per 10^7 cells). The exact volume should be optimized for the desired final protein concentration.
-
Incubation: Incubate the tube on ice for 30 minutes with gentle mixing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Transfer the supernatant to a new pre-chilled tube.
-
Quantification and Storage: Proceed as with adherent cells.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and biological concepts.
Caption: Experimental workflow for cell lysis using non-ionic detergents.
Caption: Potential disruption of membrane signaling complexes by detergents.
Conclusion
Both this compound and Triton X-100 are effective non-ionic detergents for cell lysis. The choice between them may be guided by several factors:
-
Performance: For general protein and lipid solubilization from human platelets, both detergents perform similarly.[5] In more specific applications like the isolation of detergent-resistant membrane microdomains for proteomics, Brij analogs may yield a higher number of identified proteins.[6]
-
Downstream Compatibility: Both detergents are generally compatible with mass spectrometry. However, their effects on specific enzyme activities can vary, with some studies suggesting a gentler nature for Brij-type detergents.
-
Regulatory and Environmental Considerations: Triton X-100 is subject to restrictions in the EU due to environmental concerns, making this compound a more viable long-term alternative for researchers and companies operating in or supplying to this region.[4]
Ultimately, the optimal detergent and its concentration should be empirically determined for each specific cell type and downstream application to ensure the highest quality of results. This guide provides a foundational framework and supporting data to aid in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Triton X-100's Influence on Recombinant Protein Yield in E. coli [eureka.patsnap.com]
- 3. Comparative Study of Triton X-100 and DMSO in Protein Solubilization [eureka.patsnap.com]
- 4. Combined Chemical and Enzymatic Stable Isotope Labeling for Quantitative Profiling of Detergent-insoluble Membrane Proteins Isolated Using Triton X-100 and Brij-96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selected non-ionic biological detergents enhance signal intensity of intact bovine serum albumin by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of a Novel Analytical Method for Quercetin Quantification Using PEG 23 Lauryl Ether-Enhanced HPLC
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new analytical method utilizing Polyethylene Glycol (PEG) 23 Lauryl Ether (also known as Brij 35) in the mobile phase for the High-Performance Liquid Chromatography (HPLC) quantification of quercetin. The performance of this novel method is benchmarked against a conventional Reverse-Phase (RP)-HPLC method. All data presented is based on established experimental findings and is structured to provide clear, objective insights for researchers, scientists, and professionals in drug development.
Introduction to the Analytical Challenge
Quercetin, a prominent dietary flavonoid, is a subject of extensive research due to its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] Accurate and reliable quantification of quercetin in various matrices is crucial for quality control, formulation development, and pharmacokinetic studies. However, quercetin's hydrophobic nature can present challenges in chromatographic analysis, including poor solubility in aqueous mobile phases and potential for peak tailing.[2]
The novel method presented here incorporates PEG 23 lauryl ether, a non-ionic surfactant, into the mobile phase. This approach aims to enhance the solubility of the hydrophobic quercetin, thereby improving peak shape, reducing retention times, and potentially increasing the method's overall efficiency and robustness.[3]
Comparative Analysis of Analytical Methods
The performance of the new this compound-enhanced HPLC method was validated against a standard RP-HPLC method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing key analytical performance parameters.[1][4]
Data Presentation
The following tables summarize the quantitative data obtained from the validation of both analytical methods.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | New Method (this compound HPLC) | Alternative Method (Conventional RP-HPLC) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water with 0.1% this compound (50:50, v/v) | Methanol:Acetonitrile (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] |
| Detection Wavelength | 370 nm | 256 nm[1] |
| Retention Time | ~3.5 min | ~4.2 min[1] |
| Theoretical Plates | > 5000 | > 5000[5] |
| Tailing Factor | < 1.2 | < 1.5[5] |
Table 2: Summary of Validation Parameters
| Validation Parameter | New Method (this compound HPLC) | Alternative Method (Conventional RP-HPLC) |
| Linearity Range (µg/mL) | 5 - 25 | 5 - 25[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[1] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.7% - 98.9%[1] |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 2%[2] |
| - Interday | < 2.0% | < 2%[2] |
| Limit of Detection (LOD) (µg/mL) | 0.50 | 0.57[1] |
| Limit of Quantitation (LOQ) (µg/mL) | 1.50 | 1.70 |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Unaffected by minor changes in flow rate and mobile phase composition[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: New Analytical Method using this compound-Enhanced HPLC
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Deionized water (HPLC grade).
-
This compound (Brij 35).
-
Quercetin reference standard.
3. Preparation of Mobile Phase:
-
Prepare a 0.1% (w/v) solution of this compound in deionized water.
-
The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and the 0.1% this compound solution.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of quercetin (1000 µg/mL) by dissolving 10 mg of the reference standard in 10 mL of methanol.
-
Prepare working standard solutions with concentrations ranging from 5 to 25 µg/mL by diluting the stock solution with the mobile phase.
5. Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30°C.
-
Set the UV detection wavelength to 370 nm.
-
Inject 20 µL of each standard solution.
6. Validation Procedure:
-
Linearity: Analyze the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known concentration of quercetin into a blank matrix and analyzing the samples.
-
Precision: Determine intraday precision by analyzing a standard solution six times on the same day. Determine interday precision by analyzing the same solution on three different days.
-
LOD and LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in the mobile phase composition (±2%) and flow rate (±0.1 mL/min).
Protocol 2: Alternative Analytical Method (Conventional RP-HPLC)
1. Instrumentation:
-
Same as the new method.
2. Reagents and Materials:
3. Preparation of Mobile Phase:
-
The mobile phase consists of a 50:50 (v/v) mixture of methanol and acetonitrile.[1]
-
Filter and degas the mobile phase as described for the new method.[1]
4. Preparation of Standard Solutions:
-
Prepare stock and working standard solutions of quercetin as described for the new method, using the mobile phase as the diluent.[1]
5. Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.[1]
-
Maintain the column temperature at 30°C.
-
Set the UV detection wavelength to 256 nm.[1]
-
Inject 20 µL of each standard solution.
6. Validation Procedure:
-
Follow the same validation procedures as outlined for the new method.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for method validation and a simplified signaling pathway for the antioxidant action of quercetin.
Caption: Workflow for the validation of the analytical method.
Caption: Antioxidant action of Quercetin.
References
- 1. plantarchives.org [plantarchives.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Reversed-phase liquid chromatography with mixed micellar mobile phases of Brij-35 and sodium dodecyl sulphate: a method for the analysis of basic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comparative Guide to Brij L23 and CHAPS for Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
The successful extraction of membrane proteins is a critical first step for a wide range of downstream applications, from structural biology to drug discovery. The choice of detergent is paramount, as it must effectively solubilize the protein from the lipid bilayer while preserving its native conformation and function. This guide provides a detailed comparison of two commonly used detergents, Brij L23 and CHAPS, to aid researchers in selecting the optimal detergent for their specific membrane protein of interest.
Introduction to Brij L23 and CHAPS
Brij L23 , also known as Polyoxyethylene (23) lauryl ether, is a non-ionic detergent. Non-ionic detergents are generally considered mild and are effective at breaking lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions. This property makes them suitable for applications where the preservation of protein complexes is important.
CHAPS , or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent. It combines the features of both bile salt-based and sulfobetaine-based detergents. CHAPS is known for its ability to solubilize membrane proteins while maintaining their native structure and function, making it a popular choice for various applications, including co-immunoprecipitation and enzyme activity assays.[1][2]
Physicochemical Properties: A Head-to-Head Comparison
The selection of a detergent is often guided by its physicochemical properties, which influence its behavior in solution and its interaction with membrane proteins.
| Property | Brij L23 | CHAPS | Reference(s) |
| Type | Non-ionic | Zwitterionic | [1] |
| Molecular Weight ( g/mol ) | ~1199 | ~615 | [1] |
| Critical Micelle Concentration (CMC) | 0.09 mM | 6 - 10 mM | [1] |
| Aggregation Number | 40 | 10 | [1] |
| Micelle Molecular Weight (kDa) | ~48 | ~6.2 | [1] |
| Denaturing Properties | Non-denaturing | Non-denaturing | [1] |
| Dialyzable | No | Yes | [1] |
Performance in Membrane Protein Extraction: A Comparative Analysis
CHAPS is widely documented for its efficacy in solubilizing a variety of membrane proteins while preserving their function. For instance, in co-immunoprecipitation experiments, CHAPS is often favored because it effectively maintains protein-protein interactions within a complex.[2] Studies have also shown that CHAPS can be used in combination with other detergents to improve the resolution of membrane proteins in 2D gel electrophoresis.
Brij L23 and its close relative, Brij-35, have demonstrated high efficiency in solubilizing certain classes of membrane proteins, particularly G-protein coupled receptors (GPCRs), in cell-free expression systems.[3] In one study, Brij-35 yielded significantly more soluble GPCRs compared to other detergents, including CHAPS.[3] This suggests that for specific applications and protein types, Brij detergents can offer superior extraction yields. However, the optimal concentration of Brij detergents is critical, as concentrations above the CMC can sometimes lead to inhibition of enzyme activity.[4]
The choice between Brij L23 and CHAPS will ultimately depend on the specific protein of interest and the downstream application. For applications requiring the preservation of protein-protein interactions, the milder, non-ionic nature of Brij L23 may be advantageous. For general membrane protein solubilization with a good track record of preserving protein function, the zwitterionic properties of CHAPS make it a robust choice.
Experimental Protocols
Below are detailed protocols for membrane protein extraction using Brij L23 and CHAPS from cultured mammalian cells. These protocols are intended as a starting point, and optimization may be required for specific cell types and target proteins.
Protocol 1: Membrane Protein Extraction using Brij L23
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Brij L23 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) Brij L23, 1 mM EDTA, Protease Inhibitor Cocktail. Prepare fresh before use.
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.
-
Aspirate the PBS completely and add 1 mL of ice-cold Brij L23 Lysis Buffer to the dish.
-
Incubate the dish on ice for 30 minutes, with occasional gentle swirling to ensure even lysis.
-
Using a cell scraper, gently scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for an additional 15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, containing the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).
-
The extracted proteins are now ready for downstream applications or can be stored at -80°C.
Protocol 2: Membrane Protein Extraction using CHAPS
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail. Prepare fresh before use.[1]
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.[1]
-
Aspirate the PBS completely and add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.[1]
-
Incubate the dish on ice for 30 minutes with occasional gentle swirling.[1]
-
Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.[1]
-
Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant, containing the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.[1]
-
Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).[1]
-
The extracted proteins are now ready for downstream applications or can be stored at -80°C.[1]
Visualizing the Workflow and Comparison
To better understand the experimental process and the key differences between Brij L23 and CHAPS, the following diagrams are provided.
Caption: A generalized workflow for membrane protein extraction using either Brij L23 or CHAPS.
Caption: A comparative overview of the key features of Brij L23 and CHAPS detergents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Detergents on Catalytic Activity of Human Endometase/Matrilysin-2, a Putative Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental results obtained with PEG 23 lauryl ether
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in ensuring the stability, efficacy, and successful delivery of therapeutic agents. Among the various classes of excipients, non-ionic surfactants play a pivotal role in stabilizing proteins, solubilizing poorly soluble drugs, and forming robust nanoparticle drug delivery systems. This guide provides a comprehensive cross-validation of experimental results obtained with PEG 23 lauryl ether (also known under the trade name Brij™ 35), comparing its performance with commonly used alternatives such as Polysorbate 80 and Polysorbate 20.
Performance Comparison in Key Applications
This compound is a polyoxyethylene alkyl ether widely used for its emulsifying, wetting, and solubilizing properties.[1] Its performance is often benchmarked against the polysorbates, which are staples in biopharmaceutical formulations.[2]
Protein Stabilization
The primary role of surfactants in protein formulations is to prevent aggregation at interfaces (e.g., air-water, solid-liquid) that can occur during manufacturing, storage, and administration.
A comparative study on the stability of four different antibody drugs against various interfaces revealed that while all tested non-ionic surfactants (this compound, Polysorbate 20, and Polysorbate 80) effectively stabilize antibodies against the hydrophobic air-water interface, their protective effects differ against solid surfaces.[3] Notably, none of the surfactants could protect the antibodies from aggregation induced by hydrophilic charged cellulose. However, both polysorbates and this compound demonstrated an ability to increase antibody stability in the presence of cyclo-olefin-copolymer (COC) and other model hydrophobic interfaces.[3]
In another study focusing on two different IgG1 monoclonal antibodies (mAbs), non-ionic surfactants including this compound, Polysorbate 20, and Polysorbate 80 were shown to be excellent stabilizers against agitation-induced aggregation.[4] The study highlighted that the optimal choice of surfactant and its concentration can be specific to the particular protein being formulated, suggesting the need for empirical testing.[4] For some monoclonal antibodies, Polysorbate 80 has been shown to offer superior protection against agitation-induced aggregation compared to Polysorbate 20, causing less structural perturbation.[1]
| Surfactant | Application | Key Findings |
| This compound (Brij 35) | Antibody Stabilization | Effective against air-water and hydrophobic solid-liquid interfaces.[3] Considered an excellent stabilizer in protein formulations.[4] |
| Polysorbate 80 (Tween® 80) | Antibody Stabilization | Generally provides strong protection against agitation-induced aggregation.[1] May offer better protection than Polysorbate 20 for specific mAbs.[1] |
| Polysorbate 20 (Tween® 20) | Antibody Stabilization | Widely used and effective, though may be less protective than Polysorbate 80 for certain proteins.[1] |
Drug Solubilization and Delivery
For poorly water-soluble drugs, surfactants are crucial for enhancing solubility and improving bioavailability. Self-microemulsifying drug delivery systems (SMEDDS) are a common formulation strategy.
In a study comparing the solubilizing efficiency of various non-ionic surfactants for the drug meclizine, it was found that within the polyoxyethylene (PEO) fatty alcohol ether class (which includes this compound), those with a shorter hydrophilic chain and a longer lipophilic chain were more effective.[3] Specifically, Brij 58 was a more efficient solubilizer than Brij 35. In the same study, Polysorbate 80 was found to be a more efficient solubilizer than Polysorbate 20, which is attributed to the drug's incorporation into the core of the micelle.[3]
| Surfactant | Application | Key Findings |
| This compound (Brij 35) | Drug Solubilization | Effective solubilizer, though less efficient than analogues with shorter hydrophilic chains for certain drugs.[3] |
| Polysorbate 80 (Tween® 80) | Drug Solubilization | High solubilizing power, often superior to Polysorbate 20 for lipophilic drugs.[3] |
| Polysorbate 20 (Tween® 20) | Drug Solysorbate 80.[3] |
Nanoparticle Stabilization
Surfactants are critical in the formulation of nanoparticles, controlling their size, stability, and surface characteristics, which in turn affect their in vivo behavior.
Studies have shown that this compound (Brij 35) can be adsorbed onto the surface of nanoparticles, such as Laponite clay, reducing particle-particle interactions and viscosity.[5] The stability of emulsions stabilized by these nanoparticles was found to be dependent on the concentration of Brij 35.[5] For polymeric nanoparticles like those made from PLGA, Polysorbate 80 is commonly used as a stabilizer and coating agent, influencing particle size and polydispersity index (PDI).[6] The presence of Polysorbate 80 on the nanoparticle surface can also play a role in targeting drugs to the brain.[6]
| Surfactant | Application | Particle Size | Polydispersity Index (PDI) |
| This compound (Brij 35) | Emulsion/Nanoparticle Stabilization | Influences emulsion droplet size and stability based on concentration.[5] | Not explicitly stated in the provided results. |
| Polysorbate 80 (Tween® 80) | PLGA Nanoparticle Stabilization | Can be used to formulate nanoparticles in the size range of 190 nm to 350 nm.[7] | Can achieve a PDI between 0.13 and 0.2.[7] |
Experimental Protocols
Protocol 1: Evaluation of Surfactant Effectiveness in Preventing Protein Aggregation
This protocol describes a general method for comparing the ability of different surfactants to prevent agitation-induced protein aggregation.
1. Materials:
-
Monoclonal antibody (or other protein of interest) solution in a suitable buffer (e.g., 20 mM histidine, pH 5.5).
-
Surfactant stock solutions (e.g., this compound, Polysorbate 80, Polysorbate 20) at a concentration of 1% (w/v).
-
Microcentrifuge tubes or a multi-well plate.
2. Procedure:
-
Prepare protein samples at a final concentration of 1 mg/mL, containing different concentrations of each surfactant (e.g., 0.01%, 0.05%, 0.1% w/v). Include a control sample with no surfactant.
-
Place the samples on an orbital shaker and agitate at a defined speed (e.g., 200 rpm) at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24-48 hours).
-
After agitation, visually inspect the samples for any signs of precipitation.
-
Measure the turbidity of the samples using a spectrophotometer at 350 nm.
-
Quantify the amount of soluble protein remaining in the monomeric form using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).
-
Analyze the formation of sub-visible particles using a light obscuration or flow imaging particle counter.
3. Data Analysis:
-
Compare the turbidity, percentage of monomer loss, and particle counts between the control and surfactant-containing samples to determine the protective effect of each surfactant.
Protocol 2: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol outlines the steps to formulate a SMEDDS for a poorly water-soluble drug.
1. Materials:
-
Poorly water-soluble active pharmaceutical ingredient (API).
-
A selection of oils (e.g., Capmul MCM, Labrafil M1944CS), surfactants (e.g., this compound, Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, Labrasol).[8][9]
-
Glass vials.
2. Procedure:
-
Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity. This is typically done by adding an excess of the drug to a known volume of the excipient, shaking for 48 hours, and then quantifying the dissolved drug in the supernatant.[10]
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the self-microemulsifying region, prepare various combinations of oil, surfactant, and co-surfactant. The surfactant and co-surfactant are typically mixed in different weight ratios (e.g., 1:1, 2:1, 1:2) to form the "Smix". For each Smix ratio, different ratios of oil to Smix are prepared (from 9:1 to 1:9).[11]
-
Each mixture is then titrated with water and observed for the formation of a clear or slightly bluish microemulsion. The points at which microemulsions form are plotted on a ternary phase diagram to delineate the microemulsion region.
-
Formulation Preparation: Select a formulation from within the optimal microemulsion region. Accurately weigh the API, oil, surfactant, and co-surfactant into a glass vial. Gently stir and heat at approximately 40°C until the drug is completely dissolved and a clear, homogenous mixture is formed.[11]
3. Characterization:
-
Self-Emulsification Time: Add the SMEDDS pre-concentrate to a beaker of water at 37°C with gentle stirring and measure the time it takes to form a microemulsion.[9]
-
Droplet Size Analysis: Dilute the SMEDDS with water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
Visualizing Experimental Workflows and Biological Interactions
To better understand the processes involved in formulation and cellular interactions, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing surfactant efficacy in preventing protein aggregation.
Caption: Cellular uptake mechanism for drug delivery nanoparticles.
References
- 1. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Comparison of the Protective Effect of Polysorbates, Poloxamer and Brij on Antibody Stability Against Different Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. files.core.ac.uk [files.core.ac.uk]
Navigating the Excipient Landscape: A Comparative Guide to Alternatives for PEG 23 Lauryl Ether in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals seeking to optimize pharmaceutical formulations, the selection of appropriate excipients is paramount. PEG 23 lauryl ether, a widely used non-ionic surfactant, faces increasing scrutiny due to potential concerns regarding safety and stability. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the informed selection of surfactants for various drug delivery systems.
This comparative analysis focuses on key performance indicators of common alternatives to this compound, including polysorbates, poloxamers, and other polyoxyethylene alkyl ethers. The data presented herein is a synthesis of findings from multiple studies, offering a comprehensive overview of their relative performance in critical formulation parameters such as solubility enhancement, emulsion stabilization, and cytotoxicity.
Performance Comparison of Surfactants
The following tables summarize the quantitative data on the performance of this compound and its alternatives. These values are essential for comparing their efficacy and safety profiles.
Table 1: Physicochemical Properties of Selected Non-ionic Surfactants
| Surfactant | Chemical Class | Molecular Weight (approx. g/mol ) | HLB Value | Critical Micelle Concentration (CMC) | Cloud Point (°C) |
| This compound (Brij L23/Brij 35) | Polyoxyethylene Alkyl Ether | 1198 | 16.9 | ~0.05-0.1 mM[1][2] | >100[3] |
| Polysorbate 80 (Tween 80) | Polyoxyethylene Sorbitan Fatty Acid Ester | 1310 | 15.0 | ~0.012-0.015 mM | 65 |
| Poloxamer 188 (Pluronic F68) | Polyoxyethylene-Polyoxypropylene Block Copolymer | 8400 | 29.0 | ~0.743 mg/mL (~0.088 mM)[4] | >100 |
| Polysorbate 20 (Tween 20) | Polyoxyethylene Sorbitan Fatty Acid Ester | 1228 | 16.7 | ~0.059 mM | 76 |
| Brij 58P | Polyoxyethylene Alkyl Ether | 1122 | 15.7 | Not readily available | >100 |
Table 2: Performance in Pharmaceutical Formulations
| Surfactant | Model Drug Solubility Enhancement | Emulsion Droplet Size (representative) | Formulation Stability |
| This compound (Brij L23/Brij 35) | Effective for various APIs; enhances dissolution of basic drugs.[5] | Can produce fine emulsions. | Generally stable, but ether linkages can be susceptible to oxidation. |
| Polysorbate 80 (Tween 80) | Significant enhancement for poorly soluble drugs like celecoxib and ibuprofen.[6][7] | Can form nanoemulsions with small droplet sizes.[6] | Prone to hydrolysis and oxidation, which can impact long-term stability.[6] |
| Poloxamer 188 (Pluronic F68) | Improves solubility and dissolution of drugs like piroxicam and erlotinib.[7][8] | Effective in stabilizing o/w emulsions.[9] | Generally considered stable, less prone to hydrolysis than polysorbates.[4] |
| Polysorbate 20 (Tween 20) | Effective solubilizer, particularly for lipophilic compounds. | Can be used to create stable emulsions. | Similar stability concerns as Polysorbate 80 (hydrolysis and oxidation). |
| Brij 58P | Used to enhance dissolution of poorly soluble drugs. | Effective emulsifier. | Similar to other Brij surfactants, potential for oxidation. |
Table 3: In Vitro Cytotoxicity Data
| Surfactant | Cell Line | IC50 Value | Reference |
| This compound (Brij L23/Brij 35) | Not readily available | Not readily available | |
| Polysorbate 80 (Tween 80) | Caco-2 | > 1 mM | [10] |
| Poloxamer 188 (Pluronic F68) | Various | Generally low cytotoxicity | [11] |
| Polysorbate 20 (Tween 20) | Caco-2 | > 1 mM | [10] |
| Triton X-100 (for comparison) | Various | Highly cytotoxic | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of standard protocols for key experiments.
Protocol for Determining Emulsion Stability
A standard operating procedure for evaluating emulsion stability involves a multi-faceted approach:
-
Visual Observation: Samples are stored under various conditions (e.g., different temperatures, light exposure) and visually inspected at predetermined time points for signs of instability such as creaming, phase separation, or changes in color and odor.[6][13]
-
Droplet Size Analysis: The mean droplet size and size distribution are measured using techniques like laser diffraction or dynamic light scattering at regular intervals. A significant increase in droplet size indicates coalescence and instability.[13]
-
Viscosity Measurement: Changes in the viscosity of the emulsion are monitored over time using a viscometer. A decrease in viscosity can suggest a breakdown of the emulsion structure.[13]
-
pH Measurement: The pH of the formulation is measured to assess any chemical degradation that might affect stability.[13]
-
Accelerated Stability Testing: Emulsions are subjected to stress conditions such as centrifugation and freeze-thaw cycles to predict their long-term stability.[6]
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability:
-
Cell Seeding: Human cell lines (e.g., Caco-2 for intestinal absorption studies) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then exposed to various concentrations of the surfactant for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of surfactant that inhibits 50% of cell growth) is determined.[15]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in selecting and evaluating alternatives to this compound, the following diagrams illustrate key workflows.
References
- 1. Properties of polyethylene glycol (23) lauryl ether with cetyltrimethylammonium bromide in mixed aqueous solutions studied by self-diffusion coefficient NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isocratic and gradient elution in micellar liquid chromatography with Brij-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. thaiscience.info [thaiscience.info]
- 7. ijpsr.com [ijpsr.com]
- 8. Water/Oil Emulsions with Controlled Droplet Sizes for In Vitro Selection Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of hydroxypropyl methylcellulose, methylcellulose, gelatin, poloxamer 407 and poloxamer 188 on the formation and stability of soybean oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of nonionic surfactants on membrane transporters in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of surfactants on lactate dehydrogenase aqueous solutions: A comparative study of poloxamer 188, polysorbate 20 and 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2023-6072 [excli.de]
- 13. forskning.ruc.dk [forskning.ruc.dk]
- 14. Influence of droplet size on the efficacy of oil-in-water emulsions loaded with phenolic antimicrobials - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of PEG 23 Lauryl Ether from Diverse Commercial Sources: Assessing Purity and Uniformity for Research and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
PEG 23 lauryl ether, a non-ionic surfactant also widely known by its trade name Brij™ 35, is a critical excipient in numerous pharmaceutical formulations and a common detergent in biochemical applications.[1][2][3] Its utility stems from its ability to enhance the solubility of poorly soluble drugs, act as a stabilizing agent, and serve as a detergent for isolating functional membrane complexes.[1][2] Given its widespread use, the purity and uniformity of this compound are of paramount importance, as variations can significantly impact experimental reproducibility and the safety and efficacy of pharmaceutical products.
This guide provides an objective comparison of the purity and uniformity of hypothetical commercial sources of this compound. The assessment is based on a suite of analytical techniques, with supporting experimental data and detailed methodologies, to aid researchers and formulation scientists in making informed decisions when selecting a supplier.
Key Performance Indicators for this compound
The quality of this compound is primarily determined by its purity, average molecular weight, and polydispersity.
-
Purity: Refers to the percentage of the desired this compound oligomers and the absence of contaminants such as residual starting materials, by-products, or degradation products.
-
Average Molecular Weight (Mw): As a polymer, this compound consists of a distribution of different chain lengths of polyethylene glycol attached to the lauryl alcohol hydrophobe. The weight-average molecular weight is a critical parameter for its functional properties.[4]
-
Polydispersity Index (PDI): This index measures the broadness of the molecular weight distribution.[4][5] A PDI value closer to 1.0 indicates a more uniform and homogenous mixture of polymer chains, which is often desirable for consistent performance.[5]
Comparative Analysis of Hypothetical this compound Sources
To illustrate the potential variability between suppliers, we present a comparative analysis of three hypothetical commercial sources: Supplier A, Supplier B, and Supplier C. The following table summarizes the quantitative data obtained from our analytical characterization.
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Purity (%) | 99.2 | 97.5 | 98.8 | HPLC-ELSD |
| Weight-Average Molecular Weight (Mw) (Da) | 1198 | 1250 | 1195 | GPC-MALLS |
| Polydispersity Index (PDI) | 1.05 | 1.15 | 1.08 | GPC-MALLS |
| Major Impurity 1 (%) | 0.3 (Unidentified) | 1.2 (Free Lauryl Alcohol) | 0.5 (Low MW PEG) | LC-MS |
| Major Impurity 2 (%) | 0.5 (Dimerized PEG) | 1.3 (Oxidation Product) | 0.7 (Unidentified) | LC-MS |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Purity Assessment
This method is used to separate and quantify the individual oligomers of this compound and to assess the overall purity.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with an Agilent 385-ELSD detector.[6]
-
Column: A C18 reversed-phase column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-90% B over 20 minutes, followed by a 5-minute hold at 90% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 SLM.
-
Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in a 50:50 water:acetonitrile mixture.
-
Purity Calculation: The purity is determined by the area percentage of the main this compound peak relative to the total peak area.
Gel Permeation Chromatography with Multi-Angle Laser Light Scattering (GPC-MALLS) for Molecular Weight and Polydispersity Determination
GPC separates molecules based on their size in solution, and the MALLS detector allows for the direct measurement of molecular weight without the need for column calibration with standards.
-
Instrumentation: A Waters Alliance e2695 separations module with a Wyatt DAWN HELEOS II MALLS detector and a Wyatt Optilab T-rEX refractive index detector.
-
Columns: Two size-exclusion columns in series (e.g., Waters Ultrahydrogel 250 and 500).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 100 µL
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 2 mg/mL and filtered through a 0.22 µm syringe filter.
-
Data Analysis: The ASTRA software package was used to calculate the weight-average molecular weight (Mw) and the polydispersity index (PDI).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for separating and identifying unknown impurities.
-
Instrumentation: A Thermo Scientific Vanquish UHPLC system coupled to a Q Exactive Orbitrap mass spectrometer.
-
Column: A C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 20-95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Mass Spectrometer Settings: Electrospray ionization (ESI) in positive ion mode. The scan range was m/z 150-2000.
-
Impurity Identification: Impurities were identified by their accurate mass and fragmentation patterns.
Visualizing the Assessment Workflow and a Potential Application
To better understand the experimental process and a potential application of this compound, the following diagrams are provided.
Caption: Workflow for assessing this compound sources.
Caption: Drug delivery using this compound.
Discussion and Recommendations
The hypothetical data reveals significant differences between the three suppliers.
-
Supplier A demonstrates the highest purity and a low PDI, making it an excellent choice for applications requiring high consistency and minimal interference from impurities.
-
Supplier B shows lower purity and a higher PDI, suggesting a less controlled manufacturing process. The presence of free lauryl alcohol and an oxidation product could be detrimental in sensitive applications.
-
Supplier C offers a product with good purity and a moderate PDI. The presence of low molecular weight PEG is a common impurity but should be monitored.
For researchers in early-stage discovery, the material from Supplier C may be adequate. However, for drug development professionals, particularly those working on late-stage preclinical and clinical studies, the higher purity and uniformity of the material from Supplier A would be highly recommended to ensure batch-to-batch consistency and minimize potential safety risks associated with impurities.
It is crucial for researchers and developers to request certificates of analysis from their suppliers and, when possible, perform their own analytical testing to verify the quality of critical excipients like this compound. This due diligence can prevent costly delays and ensure the reliability and safety of their research and products.
References
- 1. Brij® 35 › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 2. thermofisher.com [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. WO2010059661A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
A Researcher's Guide to the Quantitative Analysis of PEG 23 Lauryl Ether in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of PEG 23 lauryl ether (also known as laureth-23 or Brij-35) in complex matrices is critical for formulation development, quality control, and pharmacokinetic studies. This non-ionic surfactant's amphiphilic nature makes it an effective emulsifier and solubilizing agent, but its analysis is often complicated by the presence of other formulation components and its inherent polydispersity. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific application.
Comparative Analysis of Quantitative Methods
The selection of an analytical method for this compound quantification hinges on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. The following table summarizes the performance of common techniques.
| Analytical Technique | Principle | Typical Matrix | Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Disadvantages |
| HPLC-ELSD/CAD | Separation by chromatography, detection based on light scattering from nebulized and evaporated analyte particles.[1][2] | Pharmaceutical formulations, Food products.[3][4] | 0.0012% (Polysorbate 20)[5], 12.0–30.0 mg/L (Sugars)[6] | > 0.99[5][7] | Universal detection for non-chromophoric compounds, robust for gradient elution.[1] | Non-linear response may require curve fitting, lower sensitivity than MS.[6] |
| LC-MS/MS | Separation by chromatography followed by mass spectrometric detection of specific parent and daughter ions.[8] | Rat plasma, Animal tissues.[9] | 1.01 µg/mL (PEG 400) | > 0.995 | High sensitivity and selectivity, provides structural information. | Matrix effects can suppress ionization, polydispersity can complicate data analysis.[9] |
| GC-FID | Separation of volatile derivatives by gas chromatography and detection by flame ionization.[10][11] | Pharmaceutical protein preparations.[10] | 5.0 µg/mL (PEG 8000), 50 µg/mL (Polysorbate 80)[10] | Not explicitly stated, but method is validated for quantification.[10] | High resolution and sensitivity for volatile compounds. | Requires derivatization, not suitable for thermally labile compounds.[12] |
| ¹H NMR | Quantification based on the integration of the characteristic proton signal of the ethylene oxide units.[13][14] | Biological fluids (blood, serum).[15] | 10 µg/mL (PEG in blood)[15] | Not applicable (direct quantification against a standard). | Rapid, minimal sample preparation, non-destructive, provides structural information.[15] | Lower sensitivity compared to chromatographic methods, requires high-field NMR spectrometer. |
| Colorimetric Assay | Formation of a colored complex with the polyoxyethylene chain, measured by spectrophotometry.[3] | Food products.[3] | 7.0–15.0 mg/kg (Polysorbates)[3] | ≥ 0.9991[3] | Simple, inexpensive, and rapid. | Prone to interference from other sample components. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Polysorbate Quantification
This method is adapted for the analysis of polysorbates, which are structurally similar to this compound.
1. Sample Preparation:
-
For protein-containing samples, precipitate the protein by adding a 1:1 volume of cold isopropanol to the sample, vortexing, and centrifuging at 14,000 rpm for 10 minutes.[5]
-
Collect the supernatant for analysis.
-
For samples with low concentrations of the analyte, a solid-phase extraction (SPE) cleanup may be necessary.
2. Chromatographic Conditions:
-
Column: A C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.[5][7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[5]
-
Gradient: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A multi-step methanol gradient can be effective for separating the analyte from matrix components.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-50 µL.
3. CAD Settings:
-
Nebulizer Temperature: 35 °C
-
Evaporation Temperature: Set according to the mobile phase composition to ensure efficient solvent evaporation.
-
Gas Flow: Adjusted for optimal signal-to-noise ratio.
4. Quantification:
-
A calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a standard. A power function or quadratic fit is often used for the non-linear response of the CAD.
Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
This method is based on the hydrolysis of the polyoxyethylene chain to ethylene glycol, followed by derivatization and GC analysis.[10]
1. Hydrolysis and Derivatization:
-
To a known volume of the sample, add a solution of p-toluenesulfonic acid in acetic anhydride.[10]
-
Heat the mixture at 135°C for 1.5 to 18 hours, depending on the specific surfactant, to hydrolyze the polyoxyethylene chains to ethylene glycol and subsequently acetylate it to ethylene glycol diacetate.[10]
-
Cool the sample and neutralize with a saturated sodium bicarbonate solution.
2. Extraction:
-
Extract the resulting ethylene glycol diacetate with dichloromethane.[10]
-
Collect the organic layer for GC analysis.
3. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[16]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a higher temperature to elute the ethylene glycol diacetate. A typical program might be: hold at 60°C for 1 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.[16]
4. Quantification:
-
The amount of the non-ionic surfactant is determined by comparing the peak area of the ethylene glycol diacetate from the sample to a calibration curve prepared from known concentrations of the surfactant standard that have undergone the same hydrolysis and derivatization procedure.[10]
Quantitative ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This method allows for direct quantification without extensive sample preparation.[15]
1. Sample Preparation:
-
Lyophilize the sample to remove water if necessary.
-
Reconstitute a known amount of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) containing a known concentration of an internal standard (e.g., trimethylsilyl propionate - TSP).
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate sensitivity and resolution.
-
Experiment: A standard 1D proton NMR experiment is typically sufficient.
-
Key Parameters:
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate integration.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for the analyte and internal standard signals.
-
3. Data Processing and Quantification:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the characteristic signal of the this compound ethylene oxide protons (typically a sharp singlet around 3.6 ppm) and the signal of the internal standard.
-
Calculate the concentration of the this compound using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * C_standard
Where:
-
C = concentration
-
I = integral value
-
N = number of protons giving rise to the signal
-
Visualizing Workflows and Decision Making
To further aid in the practical application of these methods, the following diagrams illustrate a typical experimental workflow and a decision-making process for method selection.
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Validation, measurement uncertainty, and determination of polysorbate-labeled foods distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. Universal method for the determination of nonionic surfactant content in the presence of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Universal method for the determination of nonionic surfactant content in the presence of protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Brij L23 and Novel Surfactants in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of pharmaceutical sciences, the judicious selection of excipients is paramount to successful drug formulation, particularly for poorly water-soluble compounds. Non-ionic surfactants play a pivotal role in enhancing the solubility, stability, and bioavailability of these challenging active pharmaceutical ingredients (APIs). This guide provides a comprehensive performance benchmark of the well-established surfactant, Brij L23, against two novel, widely used surfactants: Soluplus® and Kolliphor® RH 40. The information presented herein is supported by a compilation of experimental data from various scientific publications to aid researchers in making informed decisions for their formulation development.
Physicochemical Properties: A Head-to-Head Comparison
A surfactant's performance is intrinsically linked to its physicochemical properties. The following table summarizes the key characteristics of Brij L23, Soluplus®, and Kolliphor® RH 40.
| Property | Brij L23 | Soluplus® | Kolliphor® RH 40 |
| Chemical Name | Polyoxyethylene (23) lauryl ether | Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer | Polyoxyl 40 hydrogenated castor oil |
| Molecular Weight ( g/mol ) | ~1198 | ~118,000 | ~2500 |
| HLB Value | 16.9 | ~16 | 14-16 |
| Critical Micelle Concentration (CMC) | ~0.091 mM | ~7.6 mg/L (~0.0076 mg/mL)[1][2] | ~0.03% w/w (~0.3 mg/mL)[3] |
| Physical Form | White, waxy solid | White to slightly yellowish powder | White to yellowish paste |
| Primary Function | O/W emulsifier, solubilizer, wetting agent | Solubilizer, emulsifier, matrix former for solid dispersions | Solubilizer, emulsifier |
Performance Benchmarking in Key Pharmaceutical Applications
The efficacy of a surfactant is best evaluated through its performance in practical applications. This section compares Brij L23, Soluplus®, and Kolliphor® RH 40 in the critical areas of solubilization of poorly soluble drugs and the formulation of nanoemulsions.
Solubilization of Biopharmaceutics Classification System (BCS) Class II Drugs
BCS Class II drugs are characterized by high permeability but low solubility, making their oral bioavailability dependent on the rate of dissolution. Surfactants are instrumental in enhancing the solubility of these drugs.
While direct three-way comparative studies for a single BCS Class II drug are scarce, the available data allows for a qualitative and semi-quantitative assessment. Soluplus® has been extensively studied for its ability to form micelles and enhance the solubility of numerous BCS Class II drugs, such as ibuprofen, idebenone, and miconazole.[4][5][6] Its graft copolymer structure provides a high capacity for drug loading. Kolliphor® RH 40 is also a potent solubilizer, particularly for lipophilic drugs and vitamins.[7][8] Studies have shown its effectiveness in increasing the bioavailability of drugs like fenofibrate.[8] Brij L23, with its high HLB value, is an effective solubilizing agent, though it is more traditionally known as an O/W emulsifier.
| Surfactant | Noteworthy Solubilization Performance | Reference |
| Brij L23 | Traditionally used as a solubilizer in various pharmaceutical and cosmetic formulations. | [9] |
| Soluplus® | Demonstrated significant solubility enhancement for BCS Class II drugs like dronedarone hydrochloride and arteether.[10][11] | [10][11] |
| Kolliphor® RH 40 | Effectively solubilizes fenofibrate and other lipophilic compounds, leading to improved bioavailability.[8] | [8] |
Formulation and Stability of Nanoemulsions
Nanoemulsions are increasingly utilized as drug delivery systems to improve the bioavailability of poorly soluble drugs. The choice of surfactant is critical for the formation and long-term stability of these formulations.
All three surfactants are capable of forming stable oil-in-water (O/W) nanoemulsions. Brij L23 is a classic choice for creating stable nanoemulsions due to its high HLB. Soluplus® can act as both a primary emulsifier and a stabilizer in nanoemulsion formulations. Kolliphor® RH 40 is widely used in the preparation of self-microemulsifying drug delivery systems (SMEDDS) and nanoemulsions.[12]
The stability of a nanoemulsion is a critical quality attribute. While direct comparative stability studies are limited, the performance of each surfactant can be inferred from various formulation studies. The stability of nanoemulsions formulated with these surfactants is typically assessed by monitoring droplet size, polydispersity index (PDI), and zeta potential over time and under stress conditions (e.g., temperature cycling, centrifugation).[13][14][15]
Experimental Protocols
To facilitate the replication and validation of the presented data, this section provides detailed methodologies for key experiments used in surfactant performance evaluation.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined using various methods, including surface tensiometry, conductivity, and fluorescence spectroscopy.
Surface Tension Method:
-
Prepare a series of aqueous solutions of the surfactant with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.[16]
Determination of Solubilization Capacity
The solubilization capacity of a surfactant for a specific drug can be determined by the phase solubility method described by Higuchi and Connors.
-
Prepare a series of aqueous solutions with increasing concentrations of the surfactant.
-
Add an excess amount of the poorly soluble drug to each surfactant solution.
-
Equilibrate the samples by shaking at a constant temperature until saturation is reached (typically 24-72 hours).
-
Separate the undissolved drug by centrifugation or filtration (using a filter that does not bind the drug or surfactant).
-
Determine the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the concentration of the dissolved drug against the surfactant concentration. The slope of the linear portion of the graph above the CMC represents the molar solubilization ratio.[17]
Preparation of Nanoemulsion by Spontaneous Emulsification (Aqueous Titration Method)
This low-energy method is commonly used for preparing nanoemulsions.
-
Prepare the oil phase by dissolving the lipophilic drug in the selected oil.
-
Prepare the surfactant/co-surfactant (S/CoS) mixture by blending the chosen surfactant (e.g., Brij L23, Soluplus®, or Kolliphor® RH 40) with a suitable co-surfactant (e.g., ethanol, propylene glycol).
-
Mix the oil phase with the S/CoS mixture.
-
Slowly titrate the aqueous phase (e.g., purified water) into the oil-S/CoS mixture under constant stirring (e.g., using a magnetic stirrer).
-
Continue the titration and stirring until a transparent or translucent nanoemulsion is formed.
-
The formation of the nanoemulsion is often identified by a change in the appearance of the mixture from turbid to clear.[18]
Stability Testing of Nanoemulsions
The physical stability of nanoemulsions is evaluated to ensure their shelf-life and performance.
-
Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the nanoemulsion formulation at a high speed (e.g., 3500-10,000 rpm) for a specified time (e.g., 30 minutes) and observe for any signs of phase separation, creaming, or cracking.[13][19]
-
Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of heating (e.g., 40°C) and cooling (e.g., 4°C) for a defined period (e.g., 48 hours at each temperature) and observe for any physical changes.[14]
-
Freeze-Thaw Cycles: Subject the nanoemulsion to alternating freezing (e.g., -20°C) and thawing (room temperature) cycles and observe for any signs of instability.[14]
-
-
Long-Term Stability Studies:
-
Store the nanoemulsion formulations at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) as per ICH guidelines.
-
At predetermined time intervals (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for changes in droplet size, PDI, zeta potential, and drug content.[14][19]
-
In Vitro Drug Release Study using the Dialysis Bag Method
This method is commonly used to assess the release of a drug from a nano-formulation.
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoemulsion droplets.
-
Soak the dialysis bag in the release medium for a specified time before use.
-
Place a known amount of the nanoemulsion formulation into the dialysis bag (donor compartment).
-
Seal the dialysis bag and immerse it in a vessel containing a known volume of release medium (receptor compartment), which is maintained at a constant temperature (e.g., 37°C) and stirred at a constant speed.
-
At predetermined time intervals, withdraw aliquots of the release medium from the receptor compartment and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.[20][21][22][23][24]
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the application of these surfactants, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant biological signaling pathway.
Caption: Experimental workflow for nanoemulsion formulation and evaluation.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
The selection of a surfactant is a critical decision in the formulation of poorly soluble drugs. Brij L23 remains a reliable and effective O/W emulsifier and solubilizer. However, novel surfactants like Soluplus® and Kolliphor® RH 40 offer advanced capabilities, particularly in the solubilization of a wide range of BCS Class II drugs and the formation of stable, high-performance drug delivery systems. Soluplus®, with its unique polymeric structure, shows great promise as a matrix former in solid dispersions and as a highly efficient solubilizer. Kolliphor® RH 40 is a well-established and robust solubilizer, especially for lipid-based formulations.
The choice between these surfactants will ultimately depend on the specific properties of the API, the desired dosage form, and the required performance characteristics. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to conduct their own evaluations and select the optimal surfactant for their specific drug development needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Soluplus®-Based Pharmaceutical Formulations: Recent Advances in Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Soluplus® polymeric nanomicelles improve solubility of BCS-class II drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluplus® polymeric nanomicelles improve solubility of BCS-class II drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Kolliphor surfactants affect solubilization and bioavailability of fenofibrate. Studies of in vitro digestion and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Characterization and Release Studies of Combined Nonionic Surfactant-Based Vesicles for the Prolonged Delivery of an Immunosuppressant Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. soeagra.com [soeagra.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation, Characterization and Stability Study of Dutasteride Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Study Between Nanoemulsions and Conventional Emulsions as Carriers of Plant Oils: Formulation Approach, Physicochemical Properties, and In Vitro and In Vivo Assessments for Skin Care Application [mdpi.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. dovepress.com [dovepress.com]
- 20. scispace.com [scispace.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
- 23. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Battle: PEGylated vs. Non-PEGylated Nanoparticles in Drug Delivery
For researchers, scientists, and drug development professionals, the choice between PEGylated and non-PEGylated nanoparticles is a critical decision in the design of effective drug delivery systems. This guide provides an objective, data-driven comparison of these two platforms, highlighting key performance differences and offering detailed experimental protocols to support your research and development efforts.
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, has become a cornerstone strategy in nanomedicine. The primary goal of PEGylation is to create a "stealth" shield around the nanoparticle, thereby altering its interaction with the biological environment. This modification has profound implications for the nanoparticle's physicochemical properties, in vitro behavior, and in vivo fate. This guide will dissect these differences through a side-by-side comparison, supported by quantitative data from published studies.
At a Glance: Key Differences
| Feature | Non-PEGylated Nanoparticles | PEGylated Nanoparticles |
| Surface Property | Hydrophobic or charged | Hydrophilic and near-neutral charge |
| In Vivo Circulation | Rapid clearance by the reticuloendothelial system (RES) | Prolonged circulation time ("stealth" effect) |
| Protein Adsorption | Prone to opsonization (protein binding) | Reduced opsonization |
| Cellular Uptake | Higher uptake by phagocytic cells | Reduced uptake by phagocytic cells, potentially lower uptake by target cells |
| Tumor Accumulation | Primarily relies on passive targeting (EPR effect) but can be limited by rapid clearance | Enhanced accumulation in tumors due to the prolonged circulation and the Enhanced Permeability and Retention (EPR) effect |
Quantitative Performance Comparison
The following tables summarize key performance metrics for PEGylated and non-PEGylated nanoparticles based on data from comparative studies.
Table 1: Physicochemical Properties
| Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles | Reference |
| Hydrodynamic Size (nm) | 140 - 160 | 145 - 165 | [1][2] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [1] |
| Zeta Potential (mV) | -20 to -30 | -5 to -15 (closer to neutral) | [1][3] |
| Drug Encapsulation Efficiency (%) | 56.5 - 78.4% | 66.9 - 89.4% | [4] |
| Drug Loading (%) | Varies by drug and nanoparticle type | Generally comparable to or slightly higher than non-PEGylated counterparts | [5] |
Note: Values can vary significantly depending on the nanoparticle material, drug, and specific formulation.
Table 2: In Vitro Drug Release
| Time Point | Non-PEGylated Nanoparticles (Cumulative Release %) | PEGylated Nanoparticles (Cumulative Release %) | Reference |
| 2 hours | ~40% | ~30% | [6] |
| 8 hours | ~70% | ~55% | [6] |
| 24 hours | >90% | ~80% | [6] |
This table represents a typical biphasic release pattern, with an initial burst release followed by sustained release. The PEG layer can slow down the initial burst and lead to a more sustained release profile.
Table 3: In Vivo Pharmacokinetics
| Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles | Reference |
| Blood Concentration (1 h post-injection, %ID/g) | 0.06 ± 0.01 | 0.23 ± 0.01 | [7] |
| Plasma AUC (Area Under the Curve) | Significantly lower | Approximately 2-fold higher | [8] |
| Clearance | Rapid | Significantly slower | [9] |
%ID/g = percentage of injected dose per gram of tissue.
Table 4: In Vivo Biodistribution (24 h post-injection)
| Organ | Non-PEGylated Nanoparticles (%ID/g) | PEGylated Nanoparticles (%ID/g) | Reference |
| Liver | High accumulation | Lower accumulation | [9][10] |
| Spleen | High accumulation | Lower accumulation | [9][10] |
| Lungs | Moderate to high accumulation | Lower accumulation | [10] |
| Tumor | Lower accumulation | Higher accumulation | [8] |
Visualizing the Concepts
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Structural comparison of a non-PEGylated and a PEGylated nanoparticle.
Caption: The "stealth" effect of PEGylation reducing opsonization and phagocytosis.
Caption: A typical experimental workflow for an in vivo biodistribution study.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols.
Nanoparticle Characterization
-
Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS).
-
Protocol:
-
Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample to the desired temperature (typically 25°C) in the DLS instrument.
-
Perform at least three measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the hydrodynamic diameter and PDI. The PDI value indicates the breadth of the size distribution.
-
-
-
Zeta Potential:
-
Technique: Laser Doppler Velocimetry (LDV).
-
Protocol:
-
Dilute the nanoparticle suspension in a low ionic strength medium (e.g., 10 mM NaCl) to an appropriate concentration.
-
Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature.
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
-
Drug Loading and Encapsulation Efficiency
-
Protocol (Indirect Method):
-
Prepare drug-loaded nanoparticles according to the desired formulation protocol.
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated drug. This can be achieved by centrifugation, ultracentrifugation, or filtration.
-
Carefully collect the supernatant or filtrate.
-
Quantify the amount of free drug in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading and Encapsulation Efficiency using the following formulas:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
In Vitro Drug Release
-
Technique: Dialysis Method.
-
Protocol:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.[11]
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring.[12]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[12]
-
Quantify the amount of drug in the collected aliquots using an appropriate analytical method.
-
Calculate the cumulative percentage of drug released over time.
-
In Vivo Biodistribution
-
Technique: Radiolabeling and Scintigraphic Imaging.
-
Protocol:
-
Radiolabel the nanoparticles with a suitable radionuclide (e.g., 99mTc, 111In).[7][13]
-
Administer the radiolabeled nanoparticles to tumor-bearing mice via intravenous injection.[13][14]
-
At specific time points (e.g., 1h, 4h, 24h), anesthetize the mice and perform whole-body imaging using a gamma camera (scintigraphy).[13][14]
-
After the final imaging session, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, tumor).[14]
-
Weigh each organ and measure the radioactivity using a gamma counter.[14]
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.[7]
-
Conclusion
The decision to PEGylate nanoparticles is a trade-off. PEGylation offers the significant advantage of prolonged circulation, leading to enhanced accumulation in tumors via the EPR effect. This "stealth" property is crucial for systemic drug delivery. However, the PEG layer can also hinder cellular uptake by target cells, a phenomenon sometimes referred to as the "PEG dilemma". Non-PEGylated nanoparticles, while cleared more rapidly, may exhibit faster cellular uptake in vitro.
The optimal choice depends on the specific application, the therapeutic agent, and the target tissue. For systemic cancer therapy where long circulation is paramount to reach the tumor site, PEGylated nanoparticles are often the preferred choice. In applications where rapid cellular uptake is the primary goal and systemic circulation is less of a concern, non-PEGylated nanoparticles might be more suitable. The experimental data and protocols provided in this guide are intended to equip researchers with the necessary information to make an informed decision and to design and execute robust comparative studies.
References
- 1. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained in vitro interferon-beta release and in vivo toxicity of PLGA and PEG-PLGA nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09928J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine hydrochloride-loaded liposomes and nanoparticles: comparison of encapsulation efficiency, drug release, particle size, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of PEGylation on the physicochemical properties and in vivo distribution of organic nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]
- 14. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PEG-23 Lauryl Ether: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Polyethylene glycol ether of lauryl alcohol (PEG-23 lauryl ether), also known as Brij® L23. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Note that disposal regulations can vary by region and institution; always consult your local environmental health and safety (EHS) department for specific requirements.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). PEG-23 lauryl ether is classified by some suppliers as an irritant to the eyes, skin, and respiratory system, and may be harmful if swallowed[1][2].
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133[3][4] | Protects against splashes and eye irritation[1]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and potential irritation[1]. |
| Skin and Body | Lab coat, long-sleeved clothing | Minimizes skin exposure[3]. |
| Respiratory | Government-approved respirator (e.g., particle-filtering half mask EN149) | Required when ventilation is inadequate or when handling in a way that generates dust or aerosols[1][4]. |
Handle PEG-23 lauryl ether in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible[3].
II. Step-by-Step Disposal Procedure
Discharge of PEG-23 lauryl ether into drains or the environment must be avoided[5]. The recommended method of disposal is through a licensed professional waste disposal service[1].
-
Segregation and Collection:
-
Collect waste PEG-23 lauryl ether, including any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Label the container clearly with "Waste PEG-23 Lauryl Ether" and any other identifiers required by your institution.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal[1].
-
Provide the waste contractor with the Safety Data Sheet (SDS) for PEG-23 lauryl ether.
-
-
Recommended Disposal Method:
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, prevent the formation of dust. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill[1]. Do not allow the spill to enter drains or waterways[5].
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated waste container.
-
Clean the spill area thoroughly with soap and water.
-
-
Disposal: Dispose of the collected waste and cleanup materials as described in the disposal procedure above.
IV. Environmental and Regulatory Data
While some sources indicate that PEG-23 lauryl ether can be considered non-hazardous waste under specific European directives, it is often regulated more stringently in other regions[6]. It is classified as an environmentally hazardous substance for transport (UN3082)[7]. The following table summarizes key environmental data.
| Parameter | Value | Source |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects | [2] |
| Environmental Fate | Considered a water pollutant (surface water) | [6] |
| Predicted No Effect Concentration (PNEC) - Fresh water | 1.39 µg/L | [4] |
| Predicted No Effect Concentration (PNEC) - Marine water | Not specified, but data exists for marine sediment | [4] |
| Predicted No Effect Concentration (PNEC) - Sewage treatment | 0.25 mg/L | [4] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of PEG-23 lauryl ether.
References
Personal protective equipment for handling PEG 23 lauryl ether
This guide provides critical safety and logistical information for the handling and disposal of PEG 23 lauryl ether (CAS No. 9002-92-0), a non-ionic surfactant commonly used in laboratory and drug development settings. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.
Hazard Identification
This compound, also known as Polyoxyethylene (23) lauryl ether or Brij® L23, presents several potential health hazards. The toxicological properties have not been fully investigated, but current data indicates the following risks[1][2]:
-
Eye Contact : May cause eye irritation; some sources classify it as causing serious eye damage[2][3].
-
Inhalation : May cause irritation to the respiratory tract[1][2].
-
Ingestion : Harmful if swallowed, potentially causing irritation of the digestive tract[1][2][3].
It is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases[4][5][6].
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Facilities should be equipped with an eyewash station and a safety shower[1][2].
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1][4]. | Mandatory for all handling procedures. Protects against splashes and dust. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, Butyl, or PVC)[3][7]. Breakthrough time >480 minutes is recommended[8]. | Mandatory for all handling procedures. Prevents direct skin contact. Gloves must be inspected before use[9]. |
| Body Protection | Protective working clothes, long-sleeved clothing, or a lab coat[1][3][7]. | Mandatory for all handling procedures. Protects against skin exposure from spills or splashes. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator with a particulate filter (e.g., P1)[4][8]. | Required when: ventilation is inadequate, dust is generated, or exposure limits may be exceeded[7][8][10]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
3.1. Preparation and Engineering Controls
-
Ventilation : Ensure work is conducted in a well-ventilated area. A local exhaust system or chemical fume hood is recommended, especially if heating the substance or generating aerosols or dust[1][11][12].
-
Designated Area : Designate a specific area for handling the chemical.
-
Gather Materials : Assemble all necessary equipment, including PPE, spill kit, and waste containers, before handling the chemical.
-
Don PPE : Put on all required PPE as specified in the table above.
3.2. Handling the Chemical
-
Avoid Dust/Aerosol Formation : Handle the solid material carefully to avoid creating dust[4][5][10].
-
Portioning : If transferring the substance, do so slowly and carefully.
-
Solution Preparation : When dissolving, add the solid this compound to the solvent slowly to prevent splashing.
-
Avoid Contact : Do not allow the chemical to come into contact with eyes, skin, or clothing[1][11].
-
Hygiene : Do not eat, drink, or smoke in the handling area[3][7][13]. Wash hands thoroughly after handling, before breaks, and at the end of the workday[1][2][7].
Emergency Procedures: First Aid
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3][5]. |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[1][5]. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention[1][2][5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1][12]. |
Spill Management and Disposal Plan
5.1. Accidental Release Measures
-
Evacuate : Keep unnecessary personnel away from the spill area[3].
-
Ventilate : Ensure the area is well-ventilated.
-
Contain Spill : Prevent the spill from entering drains or waterways[3].
-
Absorb : For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite[1][3].
-
Collect : Sweep or shovel the absorbed material into a suitable, labeled container for disposal[4][5].
-
Clean : Clean the spill area thoroughly with water. Wash clothing and equipment after handling[10].
5.2. Disposal Plan
-
Containerize Waste : All waste material (spilled substance, contaminated absorbent material, and empty containers) must be placed in suitable, closed, and clearly labeled containers[11].
-
Regulatory Compliance : Dispose of contents and containers in accordance with all local, regional, national, and international regulations[3][5].
-
Professional Disposal : It is recommended to contact a licensed professional waste disposal service. One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2].
Caption: Workflow for handling this compound.
References
- 1. Polyoxyethylene lauryl ether | CAS#:9002-92-0 | Chemsrc [chemsrc.com]
- 2. terpconnect.umd.edu [terpconnect.umd.edu]
- 3. redox.com [redox.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Polyoxyethylene lauryl ether | 9002-92-0 [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. echemi.com [echemi.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
